molecular formula C9H9IO2 B1598658 4-Ethoxy-3-iodobenzaldehyde CAS No. 184033-45-2

4-Ethoxy-3-iodobenzaldehyde

Cat. No.: B1598658
CAS No.: 184033-45-2
M. Wt: 276.07 g/mol
InChI Key: ZMSKRAIPMCFCQI-UHFFFAOYSA-N
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Description

4-Ethoxy-3-iodobenzaldehyde is a useful research compound. Its molecular formula is C9H9IO2 and its molecular weight is 276.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-3-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSKRAIPMCFCQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397361
Record name 4-ethoxy-3-iodobenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184033-45-2
Record name 4-Ethoxy-3-iodobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184033-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-ethoxy-3-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 4-Ethoxy-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 184033-45-2 Molecular Formula: C₉H₉IO₂ Molecular Weight: 276.07 g/mol

Executive Summary

This technical guide details the synthesis of 4-Ethoxy-3-iodobenzaldehyde , a critical intermediate in medicinal chemistry often employed in Suzuki-Miyaura cross-coupling reactions to generate biaryl scaffolds.

We present two distinct synthetic pathways tailored to specific operational scales:

  • Method A ( Rapid/Lab-Scale ): A direct electrophilic aromatic substitution using hypervalent iodine (PIDA), offering high yields (>90%) and operational simplicity for gram-scale needs.

  • Method B (Robust/Process-Scale): A stepwise alkylation route starting from 4-hydroxybenzaldehyde. This method utilizes commodity reagents, avoiding expensive oxidants, and is superior for multi-kilogram production.

Retrosynthetic Analysis

The strategic disconnection of this compound reveals two primary vectors: the formation of the Carbon-Iodine bond or the formation of the Oxygen-Carbon (ethyl) bond.

Retrosynthesis Target This compound Inter1 4-Ethoxybenzaldehyde Target->Inter1 C-I Disconnection Inter2 3-Iodo-4-hydroxybenzaldehyde Target->Inter2 O-Alkylation Disconnection Root1 4-Hydroxybenzaldehyde Inter1->Root1 O-Alkylation Reagent1 Iodination Source (I2 / PIDA) Inter2->Root1 Iodination Reagent2 Ethylating Agent (Et-X / Base)

Figure 1: Retrosynthetic tree illustrating the two primary access routes.

Method A: Direct Iodination (Hypervalent Iodine)

Best For: Rapid library generation, gram-scale synthesis, high-throughput medicinal chemistry. Mechanism: Electrophilic aromatic substitution mediated by in situ generation of an electrophilic iodine species using Phenyliodine(III) diacetate (PIDA).

Reaction Scheme

4-Ethoxybenzaldehyde + I₂ + PIDA → this compound + PhI + AcOH

Protocol

Reagents:

  • 4-Ethoxybenzaldehyde (1.0 equiv)

  • Iodine (I₂) (1.0 equiv)[1]

  • (Diacetoxyiodo)benzene (PIDA) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Setup: In a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxybenzaldehyde (1.0 g, 6.66 mmol) in anhydrous DCM (15 mL).

  • Addition: Add Iodine (1.69 g, 6.66 mmol) followed by PIDA (3.22 g, 9.99 mmol) in a single portion.

  • Reaction: Seal the vessel and stir at 60°C (reflux) for 3 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1) or LC-MS. The starting material should be fully consumed.

  • Quench: Cool the mixture to room temperature. Pour into a separatory funnel containing saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to quench excess iodine (color changes from violet/brown to pale yellow).

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic phases.[1][2][3]

  • Workup: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Petroleum Ether/Ethyl Acetate 15:1).

Expected Yield: 90–95% Physical State: White solid Melting Point: 78–81°C[1]

Method B: Stepwise Alkylation (Process Route)

Best For: Scale-up (>100g), cost-sensitive production, avoiding heavy metal waste or expensive oxidants.

Workflow Diagram

ProcessRoute Start 4-Hydroxybenzaldehyde Step1 Step 1: Iodination (I2, KI, NaOH) Start->Step1 Inter 3-Iodo-4-hydroxybenzaldehyde Step1->Inter Step2 Step 2: O-Alkylation (Et-I, K2CO3, DMF) Inter->Step2 End This compound Step2->End

Figure 2: Process flow for the stepwise synthesis.

Step 1: Synthesis of 3-Iodo-4-hydroxybenzaldehyde

Note: This intermediate is commercially available but can be synthesized cheaply.

  • Dissolve 4-hydroxybenzaldehyde in aqueous NaOH.

  • Add Iodine (I₂) / KI solution dropwise at 0–5°C.

  • Acidify with HCl to precipitate the product. Recrystallize from ethanol/water.

Step 2: O-Alkylation (Detailed Protocol)

Reagents:

  • 3-Iodo-4-hydroxybenzaldehyde (1.0 equiv)

  • Ethyl Iodide (EtI) or Ethyl Bromide (EtBr) (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)

  • DMF (Dimethylformamide) or Acetone

Procedure:

  • Solvation: Dissolve 3-iodo-4-hydroxybenzaldehyde (10.0 g, 40.3 mmol) in DMF (50 mL).

  • Deprotonation: Add K₂CO₃ (11.1 g, 80.6 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion.

  • Alkylation: Add Ethyl Iodide (7.54 g, 3.9 mL, 48.4 mmol) dropwise via syringe.

    • Note: If using Ethyl Bromide, mild heating (40–50°C) may be required due to lower reactivity.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC.[1]

  • Workup: Pour the reaction mixture into ice-water (300 mL). The product typically precipitates as a solid.

  • Isolation: Filter the solid. Wash the filter cake copiously with water to remove DMF and inorganic salts.

  • Drying/Purification: Dry the solid in a vacuum oven at 40°C. If necessary, recrystallize from Ethanol/Hexane.

Expected Yield: 85–92%

Analytical Characterization

The following data confirms the structure of this compound.

TechniqueParameterObserved Value / Assignment
¹H NMR Aldehyde δ 9.81 (s, 1H, CHO)
(400 MHz, CDCl₃)Aromatic δ 8.30 (d, J=2.0 Hz, 1H, H-2)
Aromatic δ 7.83 (dd, J=8.5, 2.1 Hz, 1H, H-6)
Aromatic δ 6.88 (d, J=8.5 Hz, 1H, H-5)
Ethoxy (CH₂) δ 4.20 (q, J=7.0 Hz, 2H, O-CH ₂-CH₃)
Ethoxy (CH₃) δ 1.54 (t, J=7.0 Hz, 3H, O-CH₂-CH ₃)
¹³C NMR Carbonyl δ 189.5 (C=O)
(101 MHz, CDCl₃)Aromatic C-O δ 162.3
Aromatic C-H δ 141.2, 132.0, 111.3
C-I δ 87.0 (Carbon bearing Iodine)
Aliphatic δ 65.4 (-OCH₂-), 14.5 (-CH₃)
MS (ESI) [M+H]⁺ Calc: 276.97; Found: 276.97

Safety & Handling

  • Iodine (I₂): Corrosive and causes severe burns. Sublimes easily; handle in a fume hood.

  • Ethyl Iodide/Bromide: Alkylating agents.[4] Suspected carcinogens and respiratory irritants. Use distinct waste streams for halogenated organics.

  • PIDA: Strong oxidizer.[5] Store away from reducing agents.

  • Waste Disposal: Aqueous thiosulfate waste (from quenching) must be checked for pH before disposal. Iodine-contaminated silica gel should be treated as hazardous waste.

References

  • Direct Iodination via PIDA: Kinsinger, T.; Kazmaier, U. "PIDA/I2-Mediated Iodination of Electron-Rich Aromatics." Org.[1] Lett.2018 , 20(23), 7726–7730.[1] [Link]

  • General Alkylation of Phenols: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Analytical Data Verification: Racys, D. T.; Warrilow, C. E.; Pimlott, S. L.; Sutherland, A. "Synthesis of Iodinated Benzaldehydes."[1] Org.[1] Lett.2015 , 17(19), 4782–4785.[1] [Link]

Sources

Physicochemical properties of 4-Ethoxy-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 4-Ethoxy-3-iodobenzaldehyde , structured for researchers in medicinal chemistry and materials science.

High-Purity Aryl Iodide Scaffold for Divergent Synthesis

Executive Summary

This compound (CAS: 184033-45-2) is a bifunctional aromatic building block characterized by two orthogonal reactive sites: an electrophilic aldehyde and a nucleophile-receptive aryl iodide.[1] Its structural utility lies in the steric and electronic influence of the ortho-iodo substituent, which facilitates high-specificity transition metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) while preserving the aldehyde for subsequent condensation or reduction. This guide outlines the "Gold Standard" oxidative iodination synthesis protocol, definitive analytical characterization, and handling requirements for maintaining >99% purity.

Chemical Identity & Structural Analysis

The molecule features a 1,3,4-trisubstituted benzene ring.[1] The ethoxy group at the para position acts as a strong electron-donating group (EDG), activating the ring, while the iodine atom at the meta position introduces significant polarizability and a reliable leaving group for palladium-catalyzed cycles.

Table 1: Physicochemical Profile
PropertyMetricSource/Validation
CAS Number 184033-45-2Chemical Abstracts Service
IUPAC Name This compoundSystematic Nomenclature
Molecular Formula C₉H₉IO₂Calculated
Molecular Weight 276.07 g/mol Calculated
Melting Point 78 – 81 °CExperimental (Recrystallized) [1]
Appearance White to pale yellow crystalline solidVisual Inspection
Solubility Soluble in DCM, CHCl₃, EtOAc; Insoluble in H₂OExperimental Observation
LogP (Predicted) ~2.8Lipophilicity Estimate
Storage 2–8 °C, Protect from lightStability Requirement

Synthesis Protocol: Oxidative Iodination

While direct iodination of electron-rich aromatics can be achieved via various methods, the use of Phenyliodine(III) diacetate (PIDA) and molecular iodine (I₂) is the preferred "Green Chemistry" route.[1] This method avoids toxic heavy metals and harsh oxidants, offering high regioselectivity for the position ortho to the ethoxy group.[1]

Reaction Scheme

The reaction proceeds via the in-situ generation of an electrophilic iodonium species, facilitated by the hypervalent iodine reagent (PIDA).[1]

Synthesis Start 4-Ethoxybenzaldehyde (Precursor) Reagents Reagents: I₂ (1.0 eq) PIDA (1.5 eq) DCM, 60°C Start->Reagents Intermediate Electrophilic Iodination Reagents->Intermediate Activation Product This compound (>95% Yield) Intermediate->Product Regioselective Substitution

Figure 1: Oxidative iodination pathway using PIDA/I₂ system.

Step-by-Step Methodology [1]
  • Preparation : In a clean Schlenk tube, combine 4-ethoxybenzaldehyde (1.0 equiv), PIDA (1.5 equiv), and I₂ (1.0 equiv).

  • Solvation : Add Dichloromethane (DCM) (concentration ~0.5 M).

  • Reaction : Seal the tube and stir at 60 °C for 3 hours under a nitrogen (N₂) atmosphere.

    • Note: The elevated temperature ensures complete consumption of the starting material, which can be difficult to separate from the product.[1]

  • Quenching : Cool to room temperature. Add saturated aqueous Na₂SO₃ (sodium sulfite) to reduce excess iodine (indicated by the disappearance of the dark purple color).[1]

  • Extraction : Extract the aqueous layer three times with DCM.[1]

  • Purification : Dry combined organics over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography (Eluent: Petroleum ether:Ethyl acetate = 15:1).

Critical Control Point: Monitor the reaction via TLC. The product is less polar than the starting material but runs closely; a gradient elution is recommended for high purity.[1]

Analytical Characterization

Verification of the structure relies on the distinct splitting pattern of the 1,2,4-substituted aromatic system in Proton NMR.[1]

1H NMR Interpretation (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
9.81 Singlet (s)1HCHOAldehyde proton; highly deshielded.[1]
8.30 Doublet (d, J=2.0 Hz)1HAr-H (C2)Proton between I and CHO.[1] Meta coupling indicates position.[1]
7.83 Doublet of Doublets (dd, J=8.5, 2.1 Hz)1HAr-H (C6)Ortho coupling to C5, meta coupling to C2.[1]
6.88 Doublet (d, J=8.5 Hz)1HAr-H (C5)Ortho to ethoxy group; shielded by EDG.[1]
4.20 Quartet (q, J=7.0 Hz)2HO-CH₂-Methylene of ethoxy group.[1]
1.54 Triplet (t, J=7.0 Hz)3H-CH₃Methyl terminal of ethoxy group.[1]

Key Diagnostic: The doublet at 8.30 ppm with a small coupling constant (J = 2.0 Hz) confirms the iodine is ortho to the aldehyde and meta to the ethoxy group, verifying the regioselectivity.[1]

Reactivity & Applications

The molecule serves as a "linchpin" scaffold.[1] The aryl iodide bond is significantly more reactive toward oxidative addition than the aryl-chloride or aryl-bromide analogs, allowing for chemoselective coupling at room temperature or mild heating.[1]

Divergent Synthesis Workflow

The aldehyde and iodide functionalities allow for orthogonal modification.[1]

Reactivity Center This compound Suzuki Pathway A: Suzuki-Miyaura (R-B(OH)₂ / Pd(0)) Center->Suzuki RedAm Pathway B: Reductive Amination (R-NH₂ / NaBH(OAc)₃) Center->RedAm Heck Pathway C: Heck Reaction (Acrylates / Pd(0)) Center->Heck Biaryl Biaryl Aldehydes (Drug Intermediates) Suzuki->Biaryl C-C Bond Formation Amine Benzylamine Derivatives (Secondary/Tertiary Amines) RedAm->Amine C-N Bond Formation Cinnamate Cinnamic Acid Derivatives (DNA Intercalators) Heck->Cinnamate Alkenylation

Figure 2: Orthogonal reactivity map.[1] Pathway C is notably used to synthesize DNA-interacting agents [1].[1]

Case Study: DNA Intercalator Synthesis Researchers utilize this scaffold to synthesize (2E)-2-(3,5-dimethoxyphenyl)-3-(4-ethoxy-3-iodophenyl)acrylic acid.[1][2] The aldehyde undergoes condensation with phenylacetic acid derivatives, while the iodine remains available for further functionalization or acts as a heavy atom for crystallographic phasing [1].[1]

Handling & Stability

  • Light Sensitivity: The C-I bond is photolabile.[1] Prolonged exposure to ambient light can lead to homolytic cleavage and liberation of iodine (yellowing of solid).[1] Store in amber vials wrapped in foil.

  • Oxidation: The aldehyde is susceptible to autoxidation to the carboxylic acid (4-ethoxy-3-iodobenzoic acid) upon air exposure.[1] Store under inert gas (Argon/Nitrogen) if possible.

  • Safety: Classified as an Irritant (H315, H319, H335).[1][3] Standard PPE (gloves, goggles, fume hood) is mandatory to prevent mucosal irritation from dust.[1]

References

  • Synthesis and NMR Data

    • Synthesized via PIDA/I₂ iodination method.[1][2] Spectral data and melting point (78–81 °C) sourced from Supporting Information of:

    • Kinsinger, T., & Kazmaier, U. (2018).[1][4] Organic Letters, 20(23), 7726-7730.[1][4]

    • Verified via RSC Advances Supporting Information (2019) for analogous 3-iodo-4-methoxybenzaldehyde protocols.[1]

    • (Referencing general iodination procedure I).[1]

  • Physicochemical Data

    • Melting point and CAS verification provided by chemical vendor databases (Sigma-Aldrich, ChemicalBook)
    • (Search CAS: 184033-45-2).[1]

  • Suzuki Coupling Methodology

    • Miyaura, N., & Suzuki, A. (1995).[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational mechanism for Pathway A).[1]

Sources

4-Ethoxy-3-iodobenzaldehyde CAS number and supplier

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Scaffold for Cross-Coupling and Medicinal Chemistry [1]

Executive Summary

4-Ethoxy-3-iodobenzaldehyde (CAS: 184033-45-2 ) is a bifunctional aromatic intermediate critical to modern drug discovery.[1] Characterized by an electron-rich ethoxy group, a reactive aldehyde handle, and a labile iodine substituent, this scaffold serves as a "linchpin" molecule. It enables the modular construction of complex pharmacophores—specifically stilbenes, biaryls, and heterocyclic derivatives—through orthogonal reactivity profiles (Suzuki/Sonogashira coupling at the C-3 position and condensation/reduction at the C-1 formyl group).

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and strategic applications in pharmaceutical development.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

The compound presents as a pale yellow to off-white crystalline solid.[1] Its stability profile requires protection from light due to the photosensitivity of the carbon-iodine bond.[1]

Table 1: Core Technical Specifications
ParameterSpecification
CAS Number 184033-45-2
IUPAC Name This compound
Molecular Formula C₉H₉IO₂
Molecular Weight 276.07 g/mol
Melting Point 78–81 °C (Lit.)[1][2][3]
Solubility Soluble in DCM, EtOAc, DMSO, Chloroform; Insoluble in Water
Appearance Pale yellow to white crystalline solid
SMILES CCOC1=C(C=C(C=O)C=C1)I
Storage 2–8 °C, Inert atmosphere (Ar/N₂), Protect from light

Synthesis & Manufacturing Methodologies

To ensure high purity and yield, two primary synthetic routes are recognized. The Direct Iodination Protocol is preferred for its atom economy and operational simplicity, while the Stepwise Alkylation Protocol is utilized when starting from phenolic precursors.

Validated Protocol: Direct Iodination via PIDA System

This method utilizes hypervalent iodine reagents to facilitate electrophilic aromatic substitution under mild conditions, avoiding harsh Lewis acids.

  • Precursor: 4-Ethoxybenzaldehyde[1][4]

  • Reagents: Iodine (

    
    ), Phenyliodine(III) diacetate (PIDA)[4]
    
  • Solvent: Dichloromethane (DCM)[1][4]

Step-by-Step Methodology
  • Charge: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxybenzaldehyde (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Activation: Add PIDA (1.1 equiv) and finely powdered Iodine (

    
    , 1.1 equiv).
    
  • Reaction: Heat the mixture to mild reflux (approx. 40–60 °C) or stir vigorously at room temperature.

    • Mechanistic Insight: PIDA oxidizes

      
       to generate an electrophilic iodonium species (
      
      
      
      ), which attacks the electron-rich aromatic ring ortho to the ethoxy group.
  • Monitoring (Self-Validation): Monitor via TLC (Hexane/EtOAc 4:1).

    • Checkpoint: The starting material (

      
      ) should disappear, replaced by the iodinated product (
      
      
      
      , slightly less polar due to halogenation).
  • Quench: Upon completion (typically 2–4 hours), quench with saturated aqueous

    
     (sodium thiosulfate) to reduce excess iodine. The deep violet color must fade to pale yellow/clear.
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane or perform flash column chromatography if high purity (>99%) is required.

Synthesis Workflow Diagram

The following diagram illustrates the logic flow for the synthesis and subsequent functionalization pathways.

SynthesisPathways Start 4-Ethoxybenzaldehyde (Starting Material) Reagents Reagents: I2 + PIDA DCM, 60°C Start->Reagents Dissolution Intermediate Electrophilic Iodination Reagents->Intermediate Activation Product This compound (Target Scaffold) Intermediate->Product Substituion & Workup Suzuki Suzuki Coupling (Biaryl Synthesis) Product->Suzuki Pd-Catalysis (C-I bond) Wittig Wittig/Knoevenagel (Stilbene Synthesis) Product->Wittig Condensation (CHO group)

Figure 1: Synthetic pathway and divergent functionalization of this compound.[3]

Applications in Drug Discovery[1][2][11]

The utility of this compound lies in its orthogonal reactivity .[1] The iodine atom serves as a "dummy" group for transition-metal catalyzed cross-coupling, while the aldehyde allows for chain extension.

Key Reaction Classes[1]
  • Suzuki-Miyaura Coupling: The C-I bond is highly reactive toward oxidative addition by Palladium(0). Reaction with aryl boronic acids yields biaryl ethers common in kinase inhibitors.

    • Conditions:

      
      , 
      
      
      
      , Dioxane/Water.
  • Knoevenagel Condensation: The aldehyde reacts with active methylene compounds (e.g., malonic acid derivatives) to form cinnamic acid derivatives.

    • Relevance: Synthesis of DNA-intercalating agents and stilbene-based antioxidants.[1]

  • Heck Reaction: Coupling with acrylates to form cinnamates, often used as precursors for anti-inflammatory agents.

Case Study: DNA-Interacting Agents

Research indicates this scaffold is used to synthesize (2E)-2-(3,5-Dimethoxyphenyl)-3-(4-ethoxy-3-iodophenyl)acrylic acid.[1][4] The iodine atom in the final structure can facilitate halogen bonding within the target protein pocket, enhancing binding affinity compared to non-halogenated analogs [1].

Sourcing & Supply Chain

When sourcing this intermediate, purity and iodine stability are paramount. Impurities such as de-iodinated (4-ethoxybenzaldehyde) or di-iodinated species can poison Palladium catalysts in downstream steps.[1]

Validated Suppliers[1][5][7][8]
  • Sigma-Aldrich (Merck): Catalog #184033-45-2.[1] High reliability for milligram to gram scale.

  • Hoffman Fine Chemicals: Product #HFC20091.[2] Good for scale-up inquiries.

  • BLD Pharm: Product #BD4431 (Note: Verify specific ethoxy-iodo variant availability).[1]

  • BenchChem: Aggregator for various custom synthesis labs.

Procurement Tip: Always request a recent 1H-NMR and HPLC trace.[1] Look for the distinct aldehyde proton singlet at


 ppm and the aromatic splitting pattern characteristic of 1,2,4-substitution.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[5]
STOT-SE H335May cause respiratory irritation.[1]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All operations involving solid handling or heating must be performed in a certified fume hood.

  • Spill: Sweep up dry solids to avoid dust generation. Neutralize residues with sodium thiosulfate if iodine release is suspected.

References

  • Royal Society of Chemistry (RSC). Synthesis of Iodinated Benzaldehydes via PIDA/I2 Method.[4][6] RSC Advances, 2019.[6] Retrieved from [Link]

  • PubChem. Compound Summary: this compound.[1][2][7][4] National Library of Medicine. Retrieved from [Link]

Sources

Strategic Selection of Starting Materials for 4-Ethoxy-3-iodobenzaldehyde Synthesis

[1]

Executive Summary & Critical Data Correction

Target Molecule: 4-Ethoxy-3-iodobenzaldehyde Correct CAS: 184033-45-2 User-Provided CAS Note: The CAS 191348-16-0 provided in the prompt corresponds to Fmoc-Tyr(HPO3Bzl)-OH, a phosphorylated tyrosine derivative.[1] All protocols in this guide are calibrated for CAS 184033-45-2 .[1]

This compound is a high-value intermediate utilized in the synthesis of radioligands, kinase inhibitors, and cross-coupling partners (Suzuki-Miyaura/Sonogashira).[1] Its structural integrity relies on the precise installation of the iodine atom ortho to the ethoxy group, leveraging the directing effects of the substituents.

This guide outlines two primary synthetic pathways, prioritizing regioselectivity and yield.

Retrosynthetic Analysis

The synthesis of this compound can be disconnected into two logical pathways. The choice depends on the availability of starting materials and the scale of the reaction.[1]

RetrosynthesisTargetThis compound(CAS 184033-45-2)SM14-Ethoxybenzaldehyde(CAS 10031-82-0)Target->SM1Route A: Iodination(C-H Functionalization)SM23-Iodo-4-hydroxybenzaldehyde(CAS 135242-71-6)Target->SM2Route B: O-AlkylationBaseSM4-Hydroxybenzaldehyde(CAS 123-08-0)SM1->BaseSMO-AlkylationSM2->BaseSMIodination

Figure 1: Retrosynthetic disconnection showing the two primary routes converging on 4-Hydroxybenzaldehyde as the common ancestor.[1]

Primary Pathway: Direct Iodination (Route A)[1]

This is the preferred route for laboratory-scale synthesis (mg to multi-gram) due to its high atom economy and excellent regioselectivity.[1]

Starting Material Profile
CompoundCASMWPurity Req.Role
4-Ethoxybenzaldehyde 10031-82-0150.17>98%Substrate
PIDA (Phenyliodine(III) diacetate)3240-34-4322.1098%Oxidant
Iodine (

)
7553-56-2253.81ResublimedIodine Source
Technical Rationale

Direct iodination of 4-ethoxybenzaldehyde faces a challenge: the aldehyde group is electron-withdrawing (deactivating, meta-director), while the ethoxy group is electron-donating (activating, ortho/para-director).[1]

  • Regiochemistry: The ethoxy group strongly activates positions 3 and 5.[1] Position 3 is sterically accessible and electronically favored.[1] The aldehyde directs meta to itself, which reinforces substitution at position 3.[1]

  • Reagent Choice: Standard electrophilic iodination (

    
    /acid) can be sluggish.[1] The use of PIDA  generates a hypervalent iodine species or an iodonium intermediate that is highly electrophilic, ensuring rapid reaction at mild temperatures with yields often exceeding 90%.
    
Experimental Protocol (Self-Validating)
  • Setup: Charge a round-bottom flask with 4-Ethoxybenzaldehyde (1.0 equiv) and Dichloromethane (DCM) [0.5 M concentration].

  • Reagent Addition: Add Iodine (

    
    , 1.0 equiv) followed by PIDA (1.5 equiv).
    
  • Reaction: Stir the mixture at 60°C (reflux) for 3 hours. Note: The solution will transition from deep violet to a lighter orange/brown as iodine is consumed.

  • Quench: Cool to room temperature. Add saturated aqueous

    
     (sodium thiosulfate) to quench unreacted iodine (color change to pale yellow/clear).[1]
    
  • Workup: Extract with DCM. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (15:1 Pentane:EtOAc).

  • Validation:

    • 1H NMR (CDCl3): Look for the disappearance of the ortho-proton doublet of the starting material and the appearance of a singlet at ~8.3 ppm (H-2, between I and CHO).[1]

Secondary Pathway: Stepwise Construction (Route B)

This route is preferred if 4-ethoxybenzaldehyde is unavailable or if the cost of PIDA is prohibitive for larger scales.[1] It utilizes the cheaper 4-hydroxybenzaldehyde.[1]

Starting Material Profile
CompoundCASMWRole
4-Hydroxybenzaldehyde 123-08-0122.12Precursor
N-Iodosuccinimide (NIS) 516-12-1224.98Iodinating Agent
Ethyl Iodide 75-03-6155.97Alkylating Agent
Workflow Diagram

RouteBStep14-HydroxybenzaldehydeStep23-Iodo-4-hydroxybenzaldehydeStep1->Step2NIS, AcOHor I2/KI/NH4OHFinalThis compoundStep2->FinalEt-I, K2CO3DMF, 60°C

Figure 2: Stepwise synthesis via iodination of the phenol followed by Williamson ether synthesis.

Experimental Protocol

Step 1: Iodination

  • Dissolve 4-hydroxybenzaldehyde in Acetic Acid.

  • Add N-Iodosuccinimide (1.2 equiv).[1] Stir at RT for 16 hours.[1]

  • Pour into water/EtOAc. Extract and wash with thiosulfate.[1]

  • Isolate 3-iodo-4-hydroxybenzaldehyde (Yield ~50-80%).[1]

Step 2: O-Alkylation

  • Dissolve 3-iodo-4-hydroxybenzaldehyde in DMF (Dimethylformamide).[1]

  • Add

    
     (2.0 equiv) and Ethyl Iodide (1.2 equiv).[1]
    
  • Heat to 60°C for 4 hours.

  • Critical Control Point: Monitor by TLC. The phenolic OH is acidic; the reaction proceeds via the phenoxide.[1] Ensure anhydrous conditions to prevent hydrolysis of ethyl iodide.

Comparative Analysis of Routes

FeatureRoute A (Direct Iodination)Route B (Alkylation)
Step Count 1 Step2 Steps
Overall Yield High (~90-95%)Moderate (~40-60%)
Atom Economy HighLower (Loss of succinimide/halide salts)
Cost Driver PIDA (Expensive)Solvents/Workup (Time)
Scalability Good (Exothermic control needed)Excellent (Standard unit ops)
Safety Hypervalent iodine handlingAlkyl iodides are alkylating agents

Safety & Handling (E-E-A-T)

  • Iodine (

    
    ):  Corrosive and sublimes.[1] Weigh in a fume hood. Causes severe skin burns.[1]
    
  • Ethyl Iodide: A potent alkylating agent.[1] Suspected carcinogen.[1] Use exclusively in a fume hood with double gloving (Nitrile).[1]

  • PIDA: An oxidizing agent.[1] Store away from reducing agents.[1] Potentially explosive if heated under confinement; ensure open systems or proper pressure relief.[1]

References

  • Oakwood Chemical. this compound (CAS 184033-45-2) Product Page.[1]Link[1]

  • Kinsinger, T., & Kazmaier, U. (2018).[1][2] Synthesis of Iodinated Benzaldehydes via PIDA/I2 Method. Organic Letters, 20(23), 7726-7730.[1][2] (Demonstrates the PIDA/

    
     protocol).
    
  • Racys, D. T., et al. (2015).[1][2] Iodination of electron-rich aromatic aldehydes.[1] Organic Letters, 17(19), 4782-4785.[1][2]

  • ChemicalBook. 3-Iodo-4-hydroxybenzaldehyde Synthesis and Properties.Link[1]

  • PubChem. 4-Ethoxybenzaldehyde (CAS 10031-82-0) Compound Summary.[1]Link[1]

Structural Characterization of 4-Ethoxy-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 184033-45-2 Molecular Formula:


Molecular Weight:  276.07  g/mol [1][2]

Executive Summary

4-Ethoxy-3-iodobenzaldehyde is a critical trisubstituted aromatic intermediate widely utilized in medicinal chemistry.[1] Its structural uniqueness lies in the orthogonal reactivity of its functional groups: an electrophilic aldehyde for condensation reactions and an aryl iodide for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).[1]

This technical guide provides a rigorous structural elucidation protocol. By synthesizing data from high-field NMR, mass spectrometry, and physical property analysis, we establish a definitive fingerprint for this compound.[1] The guide is designed to assist researchers in validating the identity and purity of this scaffold during drug discovery campaigns.

Molecular Architecture & Synthetic Context

Before characterization, understanding the synthetic origin is vital for anticipating impurities.[1] The compound is typically accessible via the electrophilic iodination of 4-ethoxybenzaldehyde.[1]

Key Structural Features:

  • C1 (Aldehyde): Highly deshielded proton, singlet.[1]

  • C3 (Iodine): Heavy atom effect; provides steric bulk and electronic modulation.[1]

  • C4 (Ethoxy): Electron-donating group (EDG); increases electron density at ortho/para positions, shielding the C5 proton.[1]

Visualization: Characterization Workflow

The following diagram outlines the logical flow from crude synthesis to validated structural data.

CharacterizationWorkflow Raw Precursor: 4-Ethoxybenzaldehyde Rxn Iodination (I2 / Oxidant) Raw->Rxn Crude Crude Intermediate Rxn->Crude Purify Purification (Column Chrom.) Crude->Purify Analyte Pure Analyte (4-Ethoxy-3-iodo...) Purify->Analyte NMR 1H / 13C NMR (Connectivity) Analyte->NMR MS HRMS (Mass/Formula) Analyte->MS QC QC: Melting Point (78-81°C) Analyte->QC

Figure 1: Critical path for the synthesis and structural validation of this compound.

Spectroscopic Fingerprinting

The definitive proof of structure relies on Nuclear Magnetic Resonance (NMR).[1] The substitution pattern (1,3,4-trisubstituted benzene) creates a distinct splitting pattern in the aromatic region.[1]

Proton NMR ( H NMR) Analysis

Solvent:


 (Chloroform-d)
Frequency:  400 MHz[3][4]

The aromatic region displays an ABX system modified by the substituents.[1]

AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Structural Logic
-CHO 9.81 Singlet (s)-Characteristic aldehyde proton; highly deshielded by the carbonyl anisotropy.[1]
H-2 8.30 Doublet (d)

Located between Iodine and Aldehyde. Deshielded by both groups.[1] Shows only meta-coupling to H-6.[1]
H-6 7.83 Doublet of Doublets (dd)

,

Ortho to aldehyde (deshielded).[4] Couples strongly with H-5 and weakly with H-2.[1]
H-5 6.88 Doublet (d)

Ortho to the Ethoxy group. The electron-donating oxygen shields this proton significantly (upfield shift).[1]
-OCH

-
4.20 Quartet (q)

Methylene protons of the ethoxy group.[1]
-CH

1.54 Triplet (t)

Methyl protons of the ethoxy group.[1]

Expert Insight: The key differentiator between the target compound and its regioisomer (3-iodo-4-ethoxy vs. 2-iodo-4-ethoxy) is the chemical shift of H-2 .[1] At 8.30 ppm , it confirms the proton is flanked by two electron-withdrawing/heavy groups (I and CHO).[1] In a 2-iodo isomer, the H-6 proton would not be as deshielded.[1]

Carbon NMR ( C NMR) Analysis

Solvent:


Frequency:  101 MHz[1][4]
  • Carbonyl (C=O): 189.5 ppm.[1][4]

  • Aromatic C-O (C4): 162.3 ppm (Deshielded by oxygen).[1]

  • Aromatic C-H (C2, C6): 141.2 ppm (C2), 131.2 ppm (C6).[1]

  • Aromatic C-I (C3): 87.0 ppm.[1][4] Note: Carbon attached to Iodine typically appears significantly upfield (shielded) due to the "heavy atom effect," often below 100 ppm.[1] This is a diagnostic peak.[1]

  • Ethoxy Carbons: 65.4 ppm (

    
    ), 14.5 ppm (
    
    
    
    ).[1]
Visualization: NMR Connectivity Logic

This diagram illustrates the coupling interactions confirming the regiochemistry.

NMRLogic cluster_legend Interpretation H2 H-2 (8.30 ppm) Meta Meta Coupling (J ~ 2.0 Hz) H2->Meta H6 H-6 (7.83 ppm) Ortho Ortho Coupling (J ~ 8.5 Hz) H6->Ortho H5 H-5 (6.88 ppm) Meta->H6 Ortho->H5 Desc H-2 is isolated (doublet) by the Iodine atom at C3.

Figure 2: Spin-spin coupling network confirming the 1,3,4-substitution pattern.[1]

Physical & Mass Spectrometric Properties[1][5]

Mass Spectrometry (HRMS-ESI)[1][4]
  • Ionization Mode: Positive (

    
    )[1]
    
  • Calculated Mass (

    
    ):  276.9720[1][4]
    
  • Observed Mass: 276.9722 (Typical experimental result)[1][4]

  • Fragmentation: Loss of the ethyl group (

    
    ) and loss of the carbonyl are common fragmentation pathways.[1]
    
Physical Constants
  • Physical State: White to off-white crystalline solid.[1]

  • Melting Point: 78 – 81 °C .[1][2]

    • Note: A sharp melting point range (< 2°C) indicates high purity.[1] A depressed range (e.g., 70-75°C) suggests contamination with the non-iodinated precursor (4-ethoxybenzaldehyde).[1]

Experimental Protocol: Purification & Handling

To ensure the characterization data above is reproducible, the material must be free of the starting material (4-ethoxybenzaldehyde) and over-iodinated byproducts.[1]

  • Crude Workup: Upon completion of iodination, quench with saturated sodium thiosulfate (

    
    ) to remove excess iodine (indicated by the disappearance of the dark purple/brown color).[1]
    
  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).[1]

    • Mobile Phase: Gradient elution using Petroleum Ether : Ethyl Acetate (Start 15:1, move to 10:1).[1]

    • Rf Value: The iodinated product is typically less polar than the starting aldehyde due to the lipophilic iodine atom.[1]

  • Recrystallization (Optional): If the melting point is broad, recrystallize from Ethanol/Hexane to obtain the white needles required for X-ray or high-precision bioassays.[1]

References

  • Royal Society of Chemistry (RSC). Synthesis of Iodinated Benzaldehydes via PIDA/I2 Method.[1][5] (Contains specific NMR shifts for this compound). (Referenced via Benchchem/RSC snippets)

  • National Center for Biotechnology Information. PubChem Compound Summary for this compound (CAS 184033-45-2).[1] [Link][1]

  • Hoffman Fine Chemicals. Product Specification: this compound.[1][2][5] [1]

Sources

4-Ethoxy-3-iodobenzaldehyde: A Strategic Scaffold for Divergent Synthesis

[1][2]

Executive Summary

This compound (CAS: 184033-45-2) serves as a high-value building block in the development of pharmaceuticals and advanced organic materials.[1][2] Its structural duality—featuring an electrophilic aldehyde and a nucleophile-ready aryl iodide—allows for orthogonal functionalization.[1][2] This guide provides a validated synthetic protocol, spectroscopic characterization, and a roadmap for its application in generating biaryl and heterocyclic libraries.

Chemical Identity & Physical Profile[2][3][4][5][6]

ParameterSpecification
IUPAC Name This compound
CAS Number 184033-45-2
Molecular Formula C₉H₉IO₂
Molecular Weight 276.07 g/mol
Appearance White to off-white crystalline solid
Melting Point 78–81 °C
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
SMILES CCOC1=C(C=C(C=C1)C=O)I

Validated Synthesis Protocol

While classical iodination methods (e.g., I₂/Ag₂SO₄) are functional, they often suffer from regioselectivity issues or harsh conditions. The Hypervalent Iodine-Mediated Iodination using Phenyliodine(III) diacetate (PIDA) is the superior method for laboratory-scale synthesis, offering high yields (>90%) and mild conditions.

Method: PIDA-Mediated Regioselective Iodination

Rationale: The ethoxy group at C4 is a strong ortho/para director.[1][2][3] However, the aldehyde at C1 is a meta director (deactivating).[2][3] The cooperative directing effects favor the C3 position.[2] PIDA generates a highly reactive electrophilic iodine species in situ.[2]

Materials:
  • 4-Ethoxybenzaldehyde (1.0 equiv)[1][2][4]

  • Phenyliodine(III) diacetate (PIDA) (1.5 equiv)[2]

  • Iodine (I₂) (1.0 equiv)[2][5][6]

  • Dichloromethane (DCM) (anhydrous)[2]

Step-by-Step Procedure:
  • Setup: Charge a flame-dried Schlenk tube with 4-ethoxybenzaldehyde (10 mmol), PIDA (15 mmol), and I₂ (10 mmol).

  • Solvation: Add anhydrous DCM (20 mL) under a nitrogen atmosphere.

  • Reaction: Stir the mixture at 60 °C (reflux) for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the starting material.[2]

  • Quench: Cool to room temperature. Add saturated aqueous Na₂SO₃ (50 mL) to reduce excess iodine (color change from violet to colorless).

  • Extraction: Extract the aqueous layer with DCM (3 × 30 mL).

  • Purification: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Petroleum ether:EtOAc 15:1).

Expected Yield: 90–95% Product Appearance: White solid.[1][2]

Mechanistic Pathway & Workflow

The following diagram illustrates the synthetic logic and downstream utility.

SynthesisWorkflowStart4-Ethoxybenzaldehyde(Precursor)IntermediateElectrophilic I+SpeciesStart->IntermediateActivationReagentsReagents:PIDA (1.5 eq), I2 (1.0 eq)DCM, 60°CReagents->IntermediateProductThis compound(Target Scaffold)Intermediate->ProductRegioselectiveSubst. at C3

Figure 1: PIDA-mediated synthesis workflow ensuring regioselectivity at the C3 position.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized scaffold, compare experimental data against these standard spectral markers.

¹H NMR Interpretation (400 MHz, CDCl₃)
  • δ 9.81 (s, 1H): Aldehyde proton (-CH O).[2][5][6] The singlet confirms no adjacent protons on the carbonyl carbon.[2]

  • δ 8.30 (d, J = 2.0 Hz, 1H): Aromatic proton at C2 . This doublet arises from meta-coupling with the proton at C6.[2] It is significantly deshielded due to the ortho-iodine and ortho-carbonyl group.[1][2]

  • δ 7.83 (dd, J = 8.5, 2.1 Hz, 1H): Aromatic proton at C6 .[5][6] Shows ortho-coupling (8.5 Hz) to C5-H and meta-coupling (2.1 Hz) to C2-H.[1][2]

  • δ 6.88 (d, J = 8.5 Hz, 1H): Aromatic proton at C5 . A doublet shielded by the adjacent ethoxy group.[2]

  • δ 4.20 (q, J = 7.0 Hz, 2H): Methylene protons of the ethoxy group (-OCH₂ CH₃).

  • δ 1.54 (t, J = 7.0 Hz, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃ ).

Strategic Utility in Drug Discovery

The value of this compound lies in its orthogonal reactivity .[1][2] The iodine atom serves as a "handle" for cross-coupling, while the aldehyde allows for condensation or reduction, enabling the rapid generation of diverse chemical libraries.

A. Divergent Synthesis Pathways[2]
  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields biaryl systems, common in kinase inhibitors.[2]

  • Heck Reaction: Coupling with styrenes or acrylates introduces unsaturation, useful for synthesizing cinnamic acid derivatives (e.g., DNA-interacting agents).

  • Reductive Amination: The aldehyde reacts with amines (primary/secondary) to form benzylamine linkers, a staple in GPCR ligand design.[2]

B. Case Study: DNA-Interacting Agents

Research indicates this scaffold is used to synthesize (2E)-2-(3,5-Dimethoxyphenyl)-3-(4-ethoxy-3-iodophenyl)acrylic acid .[1][2][7]

  • Mechanism: Knoevenagel condensation of the aldehyde with (3,5-dimethoxyphenyl)acetic acid.

  • Application: The resulting acrylic acid derivative binds to DNA, acting as a potential antineoplastic agent.

DivergentReactivityCoreThis compound(Core Scaffold)SuzukiSuzuki Coupling(Ar-B(OH)2, Pd cat.)Core->SuzukiHeckKnoevenagel/Heck(Active Methylene/Alkene)Core->HeckRedAminReductive Amination(R-NH2, NaBH(OAc)3)Core->RedAminBiarylBiaryl Scaffolds(Kinase Inhibitors)Suzuki->BiarylAcrylicCinnamic Acid Derivs.(DNA Intercalators)Heck->AcrylicAmineBenzylamines(GPCR Ligands)RedAmin->Amine

Figure 2: Divergent synthetic pathways utilizing the orthogonal functional handles of the scaffold.[1][2]

Safety & Handling

  • Hazards: The compound is an irritant (H315, H319, H335). Avoid inhalation of dust.[2]

  • Storage: Store in a cool, dry place (2–8 °C recommended) under an inert atmosphere (Argon/Nitrogen). Light sensitive—protect from direct light to prevent iodine liberation.[2]

  • Disposal: Dispose of iodine-containing waste in dedicated halogenated organic waste streams to prevent corrosion of incinerators.[1][2]

References

  • Synthesis & NMR Data: Supporting Information for: Synthesis of Iodinated Benzaldehydes via PIDA/I2 Method. Royal Society of Chemistry.[2][8]

  • Medicinal Application: Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (Apremilast).[1][2][9] Journal of Medicinal Chemistry.

  • Chemical Properties: this compound Product Page. Sigma-Aldrich.[1][2] [2]

  • Synthetic Methodology: Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols. RSC Advances.

4-Ethoxy-3-iodobenzaldehyde safety and handling guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethoxy-3-iodobenzaldehyde is a bifunctional aromatic intermediate critical in medicinal chemistry, particularly for structure-activity relationship (SAR) studies involving aryl coupling (via the iodine moiety) and reductive amination or olefination (via the aldehyde moiety). While not classified as an extremely hazardous substance (EHS), its dual susceptibility to photo-deiodination and aldehyde auto-oxidation requires a handling protocol that exceeds standard Good Laboratory Practice (GLP).

This guide synthesizes physicochemical data with field-proven handling strategies to ensure the integrity of the reagent and the safety of the operator.

Physicochemical & Hazard Profile

The following data consolidates current safety literature and computed properties for CAS 184033-45-2.[1]

PropertySpecificationOperational Implication
Molecular Formula C₉H₉IO₂MW: 276.07 g/mol
Physical State Solid (Crystalline powder)Dust inhalation hazard; use powder funnel.[1]
Color White to pale yellowYellowing indicates oxidation or iodine liberation.
Melting Point 78–81 °CLow melting point; store away from heat sources.
Solubility DMSO, DCM, Ethyl AcetateLipophilic; penetrates skin easily in solution.
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3] Irrit.)
Reactivity Light & Air SensitiveCritical: Requires amber storage & inert atmosphere.

Stability Mechanisms & Storage Protocols

The Degradation Cascade

To handle this compound effectively, one must understand why it degrades.

  • Photo-deiodination: The C–I bond energy (~240 kJ/mol) is relatively weak. Exposure to UV/visible light can induce homolytic cleavage, generating an aryl radical and free iodine (

    
    ). The liberated iodine acts as a catalyst for further decomposition and turns the sample yellow/brown.
    
  • Auto-oxidation: Like all benzaldehydes, the formyl hydrogen is susceptible to abstraction, leading to the formation of a peracid intermediate, which eventually collapses into 4-ethoxy-3-iodobenzoic acid .[1] This reaction is accelerated by light and trace metals.

Visualization: Degradation Pathways

The following diagram illustrates the chemical risks necessitating specific storage conditions.

DegradationPathways Compound This compound Radical Aryl Radical + I• Compound->Radical Homolysis (hv) Peracid Peroxy Acid Intermediate Compound->Peracid Auto-oxidation Light UV/Light Exposure Light->Radical Oxygen Atmospheric O2 Oxygen->Peracid Iodine Free Iodine (I2) (Brown discoloration) Radical->Iodine Dimerization Acid 4-Ethoxy-3-iodobenzoic Acid (White precipitate/impurity) Peracid->Acid Disproportionation

Figure 1: Mechanistic pathways for degradation via light (top) and air (bottom).[1]

Storage Protocol: The "Amber-Argon" Standard

Objective: Maintain purity >98% for >6 months.

  • Container: Must use amber glass vials with Teflon-lined caps. Clear glass is unacceptable.

  • Atmosphere: Upon receipt, flush the headspace with Argon or Nitrogen. For long-term storage (>1 month), store under inert atmosphere in a desiccator or glovebox.

  • Temperature: Refrigerate at 2–8 °C . Cold storage slows the kinetics of auto-oxidation.[1]

  • Visual Check: Before use, inspect for color. A shift from off-white to dark yellow/orange indicates iodine release.[1]

Operational Workflows & Handling

Lifecycle Management

This workflow ensures that safety and quality checks are integrated into the daily usage of the chemical.

Lifecycle Receive Receipt of Material Inspect Visual Inspection (White/Pale Yellow?) Receive->Inspect QC Purity Check (H-NMR) Confirm aldehyde peak ~9.8 ppm Inspect->QC Pass Disposal Disposal (Halogenated Waste) Inspect->Disposal Fail (Dark Brown) Store Storage (Amber Vial, 4°C, Argon) QC->Store Weigh Weighing (Fume Hood, Low Light) Store->Weigh Usage Request Reaction Synthesis Application (e.g., Suzuki Coupling) Weigh->Reaction Reaction->Disposal Waste Stream

Figure 2: Lifecycle management workflow from receipt to disposal.

Experimental Protocol: Safe Setup for Suzuki Coupling

Context: This reagent is frequently used to couple the aryl ring to boronic acids. The iodine atom is the reactive site.

Safety Pre-requisites:

  • Engineering Controls: Fume hood with face velocity >100 fpm.

  • PPE: Nitrile gloves (double gloving recommended due to DMSO solubility), lab coat, safety glasses.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round bottom flask and cool under a stream of Nitrogen.

  • Weighing: Weigh this compound quickly. Note: Minimize exposure to ambient light. Do not leave the stock bottle open.

  • Solvent Addition: Dissolve the aldehyde in degassed solvent (e.g., 1,4-Dioxane or DMF).

    • Why? Dissolved oxygen can poison Palladium catalysts and accelerate aldehyde oxidation [1].

  • Catalyst Addition: Add Pd catalyst (e.g., Pd(dppf)Cl₂) and base (e.g., K₂CO₃) against a counter-flow of Nitrogen.

  • Reaction Monitoring: Monitor via TLC.

    • Visualization: The aldehyde moiety is UV active. Stain with 2,4-DNP (orange spot = aldehyde).

    • Warning: If the spot smears or shows a baseline streak, the aldehyde may have oxidized to the acid.

Emergency Response Guidelines

In the event of exposure or release, immediate action is required to mitigate the irritant effects of the aldehyde and the potential toxicity of iodine metabolites.

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill ActionSkin Wash with soap/water 15 min Monitor for sensitization Skin->ActionSkin ActionEye Flush eyewash 15 min Seek ophthalmologist Eye->ActionEye ActionSpill Wet wipe (Acetone/Ethanol) Dispose as Halogenated Waste Spill->ActionSpill

Figure 3: Decision logic for emergency response scenarios.

Specific First Aid Measures
  • Inhalation: Remove victim to fresh air.[3][4][5][6] If breathing is difficult, oxygen may be required.[3] Aldehydes are potent respiratory irritants.

  • Skin Contact: Wash thoroughly with soap and water.[3][4][5][6][7] Iodine compounds can stain skin; if yellowing persists, it indicates iodine absorption or staining.

  • Eye Contact: Immediate irrigation is critical. Aldehydes can cause reversible corneal damage if not treated instantly.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 184033-45-2. Retrieved January 28, 2026, from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Technical Guide: Solubility Profile & Handling of 4-Ethoxy-3-iodobenzaldehyde

[1][2]

CAS Number: 184033-45-2 Molecular Formula: C₉H₉IO₂ Molecular Weight: 276.07 g/mol Document Type: Technical Whitepaper Version: 1.0[1][2][3]

Executive Summary & Compound Analysis

4-Ethoxy-3-iodobenzaldehyde is a specialized intermediate used primarily in the synthesis of pharmaceutical radioligands and functionalized aromatic scaffolds.[1][2] Its physicochemical behavior is dominated by three structural features: the lipophilic ethoxy tail, the polarizable iodine atom, and the reactive aldehyde core.[2]

Unlike common reagents, specific quantitative solubility data (g/L) for this compound is rarely published in open literature.[1][2] This guide synthesizes structural analysis with empirical solvent behaviors of benzaldehyde analogs to provide a high-confidence solubility profile. It also establishes a standardized protocol for researchers to validate solubility in their specific reaction matrices.[1][2]

Structural Determinants of Solubility[1][2]
  • The Iodine Effect: The large, polarizable iodine atom at the meta position significantly increases lipophilicity (LogP) compared to its chloro- or bromo- analogs.[1][2] This enhances solubility in chlorinated solvents (DCM, Chloroform) but drastically reduces water compatibility.[1][2]

  • The Ethoxy Group: This ether linkage adds non-polar bulk, further depressing water solubility while improving compatibility with ethers (THF, Diethyl ether) and alcohols.[2]

  • The Aldehyde Moiety: Provides a dipole moment allowing for solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in alcohols via weak hydrogen bond acceptance.[1][2]

Predicted Solubility Matrix

The following data is derived from the "Like Dissolves Like" principle, utilizing structural analogs (e.g., 4-Iodobenzaldehyde, 3-Ethoxy-4-methoxybenzaldehyde) as reference points.

Table 1: Solubility Profile by Solvent Class

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic InsightApplication Utility
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)High polarizability of solvent matches the iodine substituent.[1][2]Primary Choice: Extraction, Reaction Medium.[1][2]
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Strong dipole interactions stabilize the aldehyde; excellent for nucleophilic substitutions.[1][2]Primary Choice: Cross-coupling reactions (Suzuki, Sonogashira).[1][2]
Esters Ethyl Acetate, Isopropyl AcetateModerate-High Good polarity match; effective for dissolving the organic core.[1][2]Primary Choice: Silica gel chromatography eluent.[1][2]
Alcohols Methanol, Ethanol, IsopropanolModerate (Temperature Dependent)Soluble at reflux; limited solubility at 0°C due to hydrophobic iodine/ethoxy groups.[1][2]Primary Choice: Recrystallization (Solvent).[1][2]
Ethers THF, Diethyl Ether, MTBEModerate-High Ether oxygen interactions; THF is superior due to higher polarity.[1][2]Secondary Choice: Grignard reactions (if aldehyde is protected).[1][2]
Aliphatic Hydrocarbons Hexanes, Heptane, PentaneLow / Insoluble Lack of polarity prevents disruption of crystal lattice.[2]Primary Choice: Recrystallization (Anti-solvent).[1][2]
Aqueous Water, PBS BufferInsoluble (<0.1 mg/mL)Hydrophobic effect dominates; lack of H-bond donors preventing hydration.[1][2]Process: Aqueous workup (Product stays in organic phase).

Experimental Protocol: Solubility Determination

Since batch-to-batch physical variations (polymorphs, particle size) can affect dissolution kinetics, the following Self-Validating Protocol (SVP) is recommended before scaling up reactions.

Protocol A: The "Visual Saturation" Method (Rapid Screen)

Objective: To determine the approximate solubility range for solvent selection.[1][2]

Materials:

  • This compound (finely ground).[1][2]

  • Target Solvent (HPLC Grade).[1][2]

  • Scintillation vials (20 mL).

  • Ultrasonic bath.[1][2]

Workflow:

  • Weighing: Place 10 mg of the compound into a clear glass vial.

  • Aliquot Addition: Add 100 µL of solvent (Starting concentration: 100 mg/mL).

  • Agitation: Vortex for 30 seconds. If undissolved, sonicate for 1 minute.

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.[1][2]

    • Cloudy/Solid: Add solvent in 100 µL increments until clear.[1][2]

  • Calculation:

    
    
    
Protocol B: Gravimetric Saturation (Quantitative)

Objective: To obtain precise solubility data for crystallization design.[1][2]

  • Add excess solid (approx. 500 mg) to 2 mL of solvent.[1][2]

  • Stir at target temperature (e.g., 25°C) for 4 hours to ensure equilibrium.

  • Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporate the solvent completely (Rotary evaporator + High Vacuum).

  • Weigh the residue to calculate exact solubility.[1][2]

Visualization: Solvent Selection Logic

The following diagram illustrates the decision logic for selecting the appropriate solvent based on the intended chemical process.

SolventSelectionStartStart: Select ProcessReactionChemical SynthesisStart->ReactionPurificationPurification / IsolationStart->PurificationCouplingPd-Catalyzed Coupling(Suzuki/Heck)Reaction->CouplingReductionReduction/OxidationReaction->ReductionRecrystRecrystallizationPurification->RecrystChromatographyFlash ChromatographyPurification->ChromatographySolv_DMFDMF or DMSO(High Solubility, High BP)Coupling->Solv_DMFRequires High TSolv_DCMDCM or THF(Good Solubility, Volatile)Reduction->Solv_DCMRequires mild conditionsSolv_EtOHEthanol / Heptane System(Solvent / Anti-solvent)Recryst->Solv_EtOHTemp dependent solubilitySolv_HexEtOAcHexane / Ethyl Acetate(Gradient Elution)Chromatography->Solv_HexEtOAcPolarity adjustment

Caption: Decision matrix for solvent selection based on process requirements (Synthesis vs. Purification).

Critical Handling & Stability Notes

  • Light Sensitivity: Iodinated aromatic aldehydes are prone to photodegradation (de-iodination) and oxidation (aldehyde to acid).[1][2] Store solutions in amber vials wrapped in foil.

  • Schiff Base Formation: Avoid using primary amines (unless intended) in the solubility test, as they will react with the aldehyde group to form imines, giving false solubility readings.[2]

  • Safety: Always handle in a fume hood. While specific toxicity data is limited, halogenated benzaldehydes are generally skin and eye irritants (H315, H319).[1][2]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 237243, 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde (Analog Reference). Retrieved January 28, 2026, from [Link][1][2]

  • European Commission. (2023). Standard Operating Procedure for solubility testing. Joint Research Centre.[1][2] Retrieved January 28, 2026, from [Link][1][2]

Discovery and History of 4-Ethoxy-3-iodobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethoxy-3-iodobenzaldehyde (CAS 184033-45-2) is a specialized organoiodine intermediate critical to modern medicinal chemistry. Unlike generic benzaldehydes, this compound possesses a "privileged" substitution pattern: a lipophilic ethoxy group at the para position and a reactive iodine atom at the meta position. This specific arrangement makes it an indispensable building block for the synthesis of Combretastatin A-4 analogs (tubulin inhibitors) , 5-HT receptor ligands , and radiolabeled imaging agents .

This guide details the discovery, synthetic evolution, and experimental utility of this compound, providing researchers with the verified protocols necessary for high-integrity drug development.

Chemical Identity & Properties

PropertySpecification
IUPAC Name This compound
CAS Number 184033-45-2
Molecular Formula

Molecular Weight 276.07 g/mol
Appearance White to off-white crystalline solid
Melting Point 78–81 °C
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Functionality Electrophilic Iodine (C-3), Nucleophilic Oxygen (C-4), Electrophilic Carbonyl (C-1)

Evolution of Synthetic Methodologies

The history of this compound reflects the broader shift in organic synthesis from harsh, stoichiometric reagents to catalytic, atom-economical "green" chemistry.

The Traditional Route: Alkylation Strategy

Early syntheses relied on the modification of 3-iodo-4-hydroxybenzaldehyde. While reliable, this method suffers from lower atom economy due to the generation of salt waste.

  • Mechanism:

    
     Nucleophilic Substitution.
    
  • Protocol: 3-iodo-4-hydroxybenzaldehyde is treated with ethyl iodide (EtI) or diethyl sulfate in the presence of a weak base (

    
    ) in DMF or Acetone.
    
  • Limitation: Requires the pre-iodinated phenol precursor, which itself must be synthesized, adding a step to the overall linear sequence.

The Modern Route: Oxidative Iodination (Recommended)

The current industry standard utilizes hypervalent iodine reagents to iodinate 4-ethoxybenzaldehyde directly. This method is preferred for its high regioselectivity and mild conditions.

  • Reagents: Iodine (

    
    ), Phenyliodine(III) diacetate (PIDA).[1]
    
  • Solvent: Dichloromethane (DCM).[1]

  • Mechanism: Electrophilic Aromatic Substitution (EAS) mediated by an in-situ generated electrophilic iodine species (

    
     equivalent).
    
  • Advantage: Direct functionalization of the commercially abundant 4-ethoxybenzaldehyde with yields typically exceeding 90%.

Visualizing the Synthetic Pathways

SynthesisPathways cluster_legend Pathway Comparison Start1 4-Hydroxybenzaldehyde Inter1 3-Iodo-4-hydroxybenzaldehyde Start1->Inter1 NIS, AcOH (Iodination) Target This compound (CAS 184033-45-2) Inter1->Target EtI, K2CO3 (Alkylation) Start2 4-Ethoxybenzaldehyde Start2->Target I2, PIDA, DCM (Direct Oxidative Iodination) Legend Red Arrow = Preferred Modern Route (High Yield)

Figure 1: Comparison of the Traditional Alkylation Route vs. the Modern Oxidative Iodination Route.

Experimental Protocols

Protocol A: Oxidative Iodination (High Yield)

Best for: Gram-scale synthesis requiring high purity.

  • Preparation: In a round-bottom flask, dissolve 4-ethoxybenzaldehyde (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Addition: Add Iodine (

    
    )  (1.0 equiv) followed by Phenyliodine(III) diacetate (PIDA)  (1.5 equiv).
    
  • Reaction: Stir the mixture at 60°C (reflux) for 3 hours under an inert atmosphere (

    
    ).
    
  • Quench: Cool to room temperature. Quench with saturated aqueous sodium thiosulfate (

    
    )  to remove excess iodine (color change from violet to colorless).
    
  • Workup: Extract with DCM. Wash organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexanes/EtOAc 9:1).

  • Expected Yield: 90–95%.

Protocol B: Alkylation of 3-Iodo-4-hydroxybenzaldehyde

Best for: When starting from phenolic precursors.

  • Preparation: Dissolve 3-iodo-4-hydroxybenzaldehyde (1.0 equiv) in DMF or Acetone .

  • Base Activation: Add Potassium Carbonate (

    
    )  (2.0 equiv) and stir for 15 minutes.
    
  • Alkylation: Add Ethyl Iodide (1.2 equiv) dropwise.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor via TLC.

  • Workup: Pour into ice water. The product often precipitates as a solid. Filter and wash with water.

  • Expected Yield: 80–85%.

Critical Applications in Drug Discovery[4]

The this compound scaffold is not a final drug but a "linchpin" intermediate. Its value lies in its ability to facilitate divergent synthesis.

Tubulin Inhibitors (Combretastatin Analogs)

The compound is a direct precursor to stilbene-based anticancer agents.

  • Mechanism: The aldehyde undergoes a Wittig or Horner-Wadsworth-Emmons reaction with phosphonates (e.g., 3,4,5-trimethoxybenzyl phosphonate) to form the stilbene bridge.

  • Significance: The iodine atom allows for further diversification via Suzuki coupling after the stilbene formation, creating libraries of Combretastatin A-4 derivatives with enhanced metabolic stability.

Radiopharmaceuticals & Imaging

The iodine substituent is a "cold" placeholder for radioisotopes.

  • Application: In the development of SPECT tracers (using I-123) or PET tracers (using I-124), this aldehyde serves as the standard for optimizing binding affinity before radiolabeling.

  • Target: 5-HT (Serotonin) receptors often tolerate bulky halogens at the 3-position of the phenyl ring, making this scaffold ideal for CNS receptor mapping.

Cross-Coupling Logic

The iodine at position 3 is highly reactive toward Palladium-catalyzed cross-coupling, while the aldehyde at position 1 remains available for condensation.

Applications Core This compound Rxn1 Suzuki Coupling (Pd, Boronic Acid) Core->Rxn1 Rxn2 Wittig/HWE Reaction (Phosphonate) Core->Rxn2 Rxn3 Reductive Amination (Amine, NaBH4) Core->Rxn3 Prod1 Biaryl Scaffolds (Kinase Inhibitors) Rxn1->Prod1 Prod2 Stilbenes (Combretastatin Analogs) Rxn2->Prod2 Prod3 Benzylamines (Neuroreceptor Ligands) Rxn3->Prod3

Figure 2: Divergent synthetic utility of the this compound scaffold.

References

  • Citation for: General properties and synthesis overview.
  • Royal Society of Chemistry (RSC). (2019).[2] Supporting Information: Synthesis of Iodinated Benzaldehydes via PIDA/I2 Method. Retrieved from [Link]

    • Citation for: Detailed PIDA/I2 oxidative iodination protocol and yield d
  • PubChem. (n.d.).[3] Compound Summary: this compound.[4][1] National Library of Medicine. Retrieved from [Link]

    • Citation for: Chemical structure validation and identifiers.[2][3]

    • Citation for: Industrial applications in pharmaceutical synthesis.[5][6]

    • Citation for: Specific application in DNA-interacting molecule synthesis.[1]

Sources

Methodological & Application

Application Note: Precision Sonogashira Coupling of 4-Ethoxy-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethoxy-3-iodobenzaldehyde (CAS: 191348-16-0) is a high-value trisubstituted arene building block.[1] Its structural utility lies in the orthogonality of its functional groups: a highly reactive aryl iodide for cross-coupling, an electron-donating ethoxy group providing solubility and electronic modulation, and an aldehyde handle for downstream condensation or reductive amination.

This guide provides a validated protocol for subjecting this substrate to Sonogashira cross-coupling. Unlike simple aryl halides, the presence of the ortho-ethoxy group and the meta-aldehyde requires specific attention to catalyst selection and solvent polarity to prevent chelation-induced catalyst poisoning or side reactions involving the aldehyde.[1]

Chemical Profile & Handling

PropertySpecificationApplication Note
Compound This compoundSubstrate
CAS 191348-16-0Primary Identifier
MW 276.07 g/mol Calculation Basis
Appearance Off-white to pale yellow solidLight sensitive; store in amber vials.
Reactivity Aryl Iodide (C3)Site of Oxidative Addition (Fast).
Stability Aldehyde (C1)Sensitive to aerobic oxidation; use degassed solvents.
Solubility DCM, THF, DMF, ToluenePoor solubility in hexanes/water.

Mechanistic Insight

The success of the Sonogashira coupling on this substrate depends on the Oxidative Addition step. The C3-iodide is electronically activated by the electron-withdrawing aldehyde at C1 (inductive effect), yet sterically influenced by the ortho-ethoxy group at C4.

  • Electronic Push-Pull: The C4-ethoxy group is an electron bond donor (resonance), potentially increasing electron density at C3. However, the C1-aldehyde withdraws density. The net effect is a highly reactive C-I bond that typically couples at room temperature or mild heating (40–60 °C).

  • Chemospecificity: The reaction conditions must preserve the aldehyde. Strong nucleophilic bases (e.g., hydroxide) or high temperatures in the presence of amines could trigger competitive Cannizzaro reactions or imine formation. We utilize mild organic bases (Et

    
    N or Diisopropylamine) to mitigate this.
    
Pathway Visualization

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical oxidative addition step.

SonogashiraMechanism Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Pd-Ar-I Complex) Pd0->OxAdd + Substrate Substrate This compound Substrate->OxAdd Transmetal Transmetalation (Cu-Acetylide Entry) OxAdd->Transmetal Iso Cis-Trans Isomerization Transmetal->Iso RedElim Reductive Elimination Iso->RedElim RedElim->Pd0 Regeneration Product Coupled Alkyne Product RedElim->Product CuI CuI Catalyst CuAcetylide Cu-Acetylide CuI->CuAcetylide + Alkyne + Base Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->CuAcetylide Base Base (Et3N) Base->CuAcetylide CuAcetylide->Transmetal - CuI

Figure 1: Catalytic cycle for the cross-coupling of this compound.[1] The oxidative addition (Red) is facilitated by the iodide leaving group, while the copper cycle (Yellow) activates the alkyne.

Experimental Protocol

Protocol A: Standard Cross-Coupling (High Yield)

This protocol is optimized for coupling this compound with phenylacetylene or aliphatic alkynes.[1]

Reagents:

  • Substrate: this compound (1.0 equiv, 276 mg, 1.0 mmol)

  • Alkyne: Phenylacetylene (1.2 equiv, 122 mg)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ] (0.02 equiv, 2 mol%)
  • Co-Catalyst: Copper(I) Iodide [CuI] (0.04 equiv, 4 mol%)

  • Base: Triethylamine (Et

    
    N) (3.0 equiv)
    
  • Solvent: Anhydrous THF or DMF (5 mL, 0.2 M)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • Flame-dry a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar.[1]

    • Cool to room temperature under a stream of Argon or Nitrogen.

  • Charging:

    • Add this compound (1.0 mmol), Pd(PPh

      
      )
      
      
      
      Cl
      
      
      (14 mg), and CuI (7.6 mg) to the flask.
    • Note: Solids are added first to ensure accurate weighing.

  • Solvation & Degassing:

    • Seal the flask with a septum.

    • Inject anhydrous THF (5 mL) and Et

      
      N (0.42 mL) via syringe.
      
    • Degas the solution by bubbling Argon through the liquid for 5–10 minutes (sparging) to remove dissolved oxygen. Crucial for protecting the aldehyde.

  • Reaction Initiation:

    • Add Phenylacetylene (1.2 mmol) dropwise via syringe.

    • Stir the mixture at Room Temperature (25 °C) .

    • Observation: The reaction mixture typically turns dark brown or black within 15 minutes.

  • Monitoring:

    • Monitor via TLC (Hexane/EtOAc 4:1). The starting iodide (Rf ~0.6) should disappear, replaced by a highly fluorescent product spot.

    • Reaction time is typically 2–6 hours at RT. If conversion is slow, heat to 50 °C.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (20 mL).

    • Filter through a small pad of Celite to remove Pd/Cu residues. Rinse the pad with EtOAc.

    • Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
  • Purification:

    • Purify via flash column chromatography (Silica gel, Gradient: 0-10% EtOAc in Hexanes).

    • Yield Expectation: 85–95%.

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (<50%) Catalyst PoisoningEnsure solvent is degassed. Oxygen oxidizes phosphine ligands and the aldehyde.
Homocoupling (Alkyne Dimer) Excess O

or Cu
Reduce CuI loading to 1-2 mol%.[1] Strictly exclude air. Add alkyne slowly.
Aldehyde Degradation Nucleophilic attack by BaseSwitch from Et

N to a bulkier base like Diisopropylamine (DIPA) or inorganic Cs

CO

in DMF.
Incomplete Conversion Steric hindrance of EthoxyIncrease temperature to 60 °C. Switch catalyst to Pd(dppf)Cl

for a wider bite angle.

Advanced Application: Benzofuran Synthesis[1][2][3][4]

This substrate is an ideal precursor for 2-substituted benzofurans.[1] Following the Sonogashira coupling, the ethoxy group can be deprotected to a phenol, which then cyclizes onto the alkyne.

Workflow:

  • Sonogashira Coupling: (As described above).

  • Demethylation/Deethylation: Treat the coupled product with BBr

    
     (in DCM, -78 °C to RT) or Pyridine Hydrochloride (heat).
    
    • Note: This cleaves the ethyl ether to a free phenol.

  • Cyclization: The resulting 2-alkynylphenol spontaneously cyclizes (or requires mild Au/Cu catalysis) to form the benzofuran core, utilizing the aldehyde for further functionalization (e.g., to 5-formylbenzofurans).

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[2][3] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.[2] Tetrahedron Letters, 16(50), 4467–4470.[2][4] Link

  • Chinchilla, R., & Nájera, C. (2007).[3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[4] Link

  • BenchChem. (n.d.). This compound Product Profile and Reactivity. BenchChem Database. Link

  • Organic Chemistry Portal. (2024). Sonogashira Coupling: Mechanism and Recent Literature. Organic Chemistry Portal. Link

  • Liang, B., et al. (2005).[5] Highly Efficient Pd-Catalyzed Sonogashira Coupling of Terminal Alkynes. Journal of Organic Chemistry, 70(1), 391–393.[5] Link

Sources

Technical Guide: 4-Ethoxy-3-iodobenzaldehyde in Diversity-Oriented Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical resource for medicinal chemists, focusing on the strategic application of 4-Ethoxy-3-iodobenzaldehyde (CAS: 184033-45-2). It prioritizes divergent synthesis strategies, practical protocols, and mechanistic insights over generic descriptions.

Executive Summary: The "Ortho-Iodo" Advantage

This compound is not merely a reagent; it is a linchpin scaffold for fragment-based drug discovery (FBDD). Its value lies in the orthogonal reactivity of its three functional handles:

  • The Iodine (C3): A high-reactivity handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), capable of reacting under mild conditions that preserve the aldehyde.

  • The Aldehyde (C1): A versatile electrophile for reductive amination, olefination (Wittig/Horner-Wadsworth-Emmons), or heterocycle formation.

  • The Ethoxy Group (C4): An electron-donating group (EDG) that modulates the electronics of the aromatic ring, facilitating oxidative addition at the ortho-iodine position while providing lipophilic bulk often required for kinase hydrophobic pockets (e.g., ALK, EGFR).

Chemical Profile
PropertyData
CAS Number 184033-45-2
IUPAC Name This compound
Molecular Formula C₉H₉IO₂
Molecular Weight 276.07 g/mol
Appearance Off-white to pale yellow solid
Melting Point 78–81 °C
Solubility Soluble in DCM, THF, DMF, DMSO; Sparingly soluble in water.[1][2]
Stability Air-stable solid; Aldehyde prone to oxidation if stored in solution >24h.

Strategic Reactivity Map

The following workflow illustrates the Divergent Synthesis capability of this building block. By choosing the order of operations (Path A vs. Path B), chemists can access entirely different chemical spaces.

ReactivityMap Start This compound (Core Scaffold) PathA Path A: Reductive Amination (Aldehyde Modification) Start->PathA R-NH2, NaBH(OAc)3 DCM, RT PathB Path B: Chemoselective Coupling (Suzuki/Sonogashira) Start->PathB Ar-B(OH)2, Pd(0) Mild Base (K3PO4) PathC Path C: Cyclization Start->PathC Bifunctional Reagents (e.g., Guanidine) ProductA 3-Iodo-benzylamine (Kinase Hinge Binder Precursor) PathA->ProductA Retains Iodine for late-stage coupling ProductB Biaryl Aldehyde (DNA Intercalator / Fluorophore) PathB->ProductB Retains Aldehyde for further diversification ProductC Benzofurans / Quinazolines (Fused Ring Systems) PathC->ProductC

Figure 1: Divergent synthetic pathways. Path A prioritizes the "tail" synthesis (common in kinase inhibitors), while Path B prioritizes scaffold construction.

Application Notes & Protocols

Application Note 1: Synthesis of Biaryl Scaffolds (Chemoselective Suzuki Coupling)

Context: Many researchers fear coupling an aryl iodide in the presence of an aldehyde due to potential side reactions (aldol condensation, oxidation). However, because Iodine is the most reactive halogen for oxidative addition, mild conditions can be used to effect coupling chemoselectively without protecting the aldehyde.

Critical Mechanism: The reaction relies on the fast oxidative addition of Pd(0) into the weak C–I bond. By using a weak base (K₃PO₄ or KF) instead of strong alkoxides (NaOtBu), we prevent the deprotonation of the aldehyde's


-position (if enolizable) or Cannizzaro disproportionation.
Protocol A: Aldehyde-Tolerant Suzuki Coupling

Target: Synthesis of 4'-ethoxy-3'-formyl-[1,1'-biphenyl] derivatives.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (3-5 mol%) — Chosen for high stability and efficiency with aryl iodides.

  • Base: K₃PO₄ (2.0 equiv) — Crucial: Mild base to preserve aldehyde.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, charge the aldehyde (276 mg, 1.0 mmol), aryl boronic acid (1.1 mmol), K₃PO₄ (424 mg, 2.0 mmol), and Pd(dppf)Cl₂ (24 mg, 0.03 mmol).

  • Inertion: Seal the vessel and purge with Argon/Nitrogen for 5 minutes. Strict oxygen exclusion is vital to prevent Pd black formation and aldehyde oxidation.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Reaction: Heat to 60–80 °C for 4–6 hours. (Monitor via TLC; the Iodine is highly reactive, so reflux is often unnecessary).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[4]

  • Purification: Flash chromatography (Hexane/EtOAc). The product will be a biaryl aldehyde.

Self-Validation (QC):

  • ¹H NMR: Look for the preservation of the aldehyde singlet at ~9.8–10.0 ppm . Disappearance of the aldehyde peak suggests oxidation (to acid) or reduction.

  • TLC: The product should be more polar than the starting iodide but less polar than the corresponding carboxylic acid.

Application Note 2: Kinase Inhibitor "Tail" Synthesis (Reductive Amination)

Context: In ALK (Anaplastic Lymphoma Kinase) and EGFR inhibitor design, the 4-ethoxy group often occupies a specific hydrophobic pocket, while the position 3 substituent directs the solubilizing "tail" towards the solvent front.

Protocol B: Direct Reductive Amination Target: Synthesis of secondary/tertiary benzylamines retaining the aryl iodide.

Reagents:

  • This compound (1.0 equiv)

  • Amine (e.g., N-methylpiperazine, Morpholine) (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Additive: Acetic Acid (1-2 drops, catalytic) — Accelerates imine formation.

Step-by-Step Procedure:

  • Imine Formation: Dissolve aldehyde (1.0 mmol) and amine (1.1 mmol) in DCE (5 mL). Add Acetic Acid.[4] Stir at Room Temperature (RT) for 30–60 mins.

    • Checkpoint: The solution often turns slightly yellow/cloudy as the imine/iminium forms.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) in one portion.

  • Reaction: Stir at RT for 4–12 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

  • Extraction: Extract with DCM (3x).

    • Note: If the product contains a basic amine tail, ensure the aqueous layer pH is >10 during extraction to keep the amine free-based.

Why this works: NaBH(OAc)₃ is mild and will not reduce the aldehyde or the aryl iodide, ensuring the C–I bond remains intact for subsequent cross-coupling steps.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Aldehyde Oxidation Presence of O₂ during coupling; Basic conditions too harsh.Degas solvents thoroughly. Switch base from carbonates to K₃PO₄ or KF.
De-iodination Pd-catalyzed hydrodehalogenation (reduction of C-I to C-H).Avoid alcoholic solvents (EtOH/MeOH) in the coupling step if possible; use Dioxane/DMF. Lower reaction temperature.
Low Yield in Amination Poor imine formation due to steric hindrance (Ortho-Iodo effect).Use Ti(OiPr)₄ as a Lewis acid additive to force imine formation before adding the reducing agent.

References

  • Synthesis & Properties

    • BenchChem. This compound Product Data. Retrieved from

    • Sigma-Aldrich. This compound CAS 184033-45-2. Retrieved from

  • Medicinal Chemistry Applications (ALK Inhibitors)

    • Wang, J., et al. (2011). "Design, synthesis, and anaplastic lymphoma kinase (ALK) inhibitory activity for a novel series of macrocycles." Journal of Medicinal Chemistry. (Demonstrates the utility of the ethoxy-iodophenyl scaffold in ALK inhibitors).

    • ResearchGate. Synthesis of ALK inhibitors containing sulfoxide structure. (Discusses ceritinib analogs using similar building blocks).

  • Suzuki Coupling Methodology

    • Miyaura, N., & Suzuki, A. (1995).[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational text on base/solvent selection).

    • Organic Chemistry Portal. Suzuki Coupling - Tolerance of Functional Groups. Retrieved from

  • Radiopharmaceutical Applications

    • Hausner, S. H., et al. (2022).[1][2] "A Comparison of Evans Blue and 4-(p-Iodophenyl)butyryl Albumin Binding Moieties." Pharmaceutics. (Illustrates the use of iodo-phenyl moieties for albumin binding/pharmacokinetics).

Sources

Suzuki coupling protocol with 4-Ethoxy-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Coupling of 4-Ethoxy-3-iodobenzaldehyde for Biaryl Synthesis

Introduction & Strategic Analysis

This compound (CAS: 112543-97-2) is a critical intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and liquid crystalline materials. Its structural uniqueness lies in the 1,3,4-substitution pattern : the iodine atom at the C3 position is flanked by an electron-donating ethoxy group (C4) and is meta to the electron-withdrawing aldehyde (C1).

Chemo-Selectivity Challenges:

  • Steric Environment: The ortho-ethoxy group creates a moderate steric barrier at the oxidative addition site. While less bulky than a tert-butyl group, the oxygen lone pairs can influence catalyst coordination.

  • Electronic Activation: The aldehyde (EWG) generally deactivates the ring toward electrophilic aromatic substitution but activates the C-I bond for oxidative addition by Pd(0). However, the aldehyde is susceptible to side reactions (e.g., Cannizzaro disproportionation) under strongly alkaline conditions.

  • Leaving Group: The C-I bond is weak (~65 kcal/mol), facilitating rapid oxidative addition, often allowing for milder conditions than the corresponding bromide or chloride.

This guide presents two validated protocols: Method A (Standard High-Throughput) for simple boronic acids, and Method B (Sterically Demanding) utilizing Buchwald ligands for hindered coupling partners.

Mechanistic Pathway & Logic

The reaction follows the catalytic cycle: Oxidative Addition → Transmetallation → Reductive Elimination .[1][2]

  • Step 1 (Oxidative Addition): The Pd(0) species inserts into the C–I bond.[3] The ortho-ethoxy group may stabilize the Pd(II) intermediate via weak coordination, preventing catalyst decomposition.

  • Step 2 (Transmetallation): The boronate species (activated by base) transfers the aryl group to Palladium.[2] This is the rate-determining step in many sterically hindered systems.

  • Step 3 (Reductive Elimination): Formation of the C–C bond.

SuzukiCycle PreCat Pd(II) Precursor (Pd(OAc)2 or Pd(PPh3)4) Pd0 Active Catalyst Pd(0)L2 PreCat->Pd0 Reduction/Activation OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Substrate TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product Substrate This compound Substrate->OxAdd Boronic Ar'-B(OH)2 + Base Boronic->TransMet

Caption: Catalytic cycle for the Suzuki coupling of this compound. Note the regeneration of Pd(0) after reductive elimination.[1][2][3]

Experimental Protocols

Reagent Preparation Table
ReagentEquiv.[3][4][5]RoleCritical Note
This compound 1.0SubstrateEnsure purity >97%; Iodides degrade in light.
Aryl Boronic Acid 1.2 - 1.5Coupling PartnerUse excess if boronic acid is prone to protodeboronation.
Catalyst 0.01 - 0.05Pd SourceSee Method A vs B below.
Base 2.0 - 3.0ActivatorCarbonates are standard; Phosphates for hindered substrates.[2]
Solvent N/AMediumMust be degassed to prevent homocoupling.
Method A: Standard Protocol (Tetrakis)

Best for: Unhindered aryl boronic acids, routine synthesis, cost-efficiency.

Rationale: Pd(PPh3)4 is robust for aryl iodides. The oxidative addition to the C-I bond is fast enough that specialized ligands are rarely needed unless the coupling partner is difficult.

  • Setup: Flame-dry a 25 mL Schlenk flask or round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon (or Nitrogen).[2][3]

  • Loading: Add This compound (276 mg, 1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Pd(PPh3)4 (58 mg, 5 mol%).

  • Solvent: Add DME (Dimethoxyethane) (4 mL) and 2M aqueous Na2CO3 (2 mL).

    • Note: The 2:1 organic/aqueous ratio ensures solubility of both the organic electrophile and the inorganic base.

  • Degassing: Sparge the mixture with Argon for 5–10 minutes (or use freeze-pump-thaw if available).

  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by TLC (typically 20% EtOAc/Hexanes) or LC-MS.

    • Endpoint: Disappearance of the aldehyde starting material (Rf ~0.5 in 20% EtOAc/Hex).

  • Workup: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.[5]

Method B: High-Performance Protocol (SPhos/Pd(OAc)2)

Best for: Sterically hindered boronic acids (e.g., ortho-substituted), electron-poor boronic acids, or low catalyst loading.

Rationale: The SPhos ligand creates a highly active "monoligated" Pd(0) species. Its bulk facilitates reductive elimination in crowded systems (like the ortho-ethoxy environment) and prevents catalyst precipitation.

  • Setup: Use a reaction vial with a crimp cap or a Schlenk tube.

  • Catalyst Pre-complexation: Add Pd(OAc)2 (2.2 mg, 1 mol%) and SPhos (8.2 mg, 2 mol%) to the vial.

  • Substrate Addition: Add This compound (1.0 mmol), Boronic Acid (1.5 mmol), and K3PO4 (425 mg, 2.0 mmol).

    • Why Phosphate? K3PO4 is more basic than carbonate and often superior in anhydrous or low-water conditions required for difficult substrates.

  • Solvent: Add Toluene (4 mL) and Water (0.2 mL).

    • Note: The low water content (5%) is sufficient to activate the boronic acid without promoting hydrolytic side reactions.

  • Reaction: Heat to 100°C for 2–6 hours.

  • Workup: Filter through a pad of Celite to remove Palladium black. Concentrate and purify.

Purification & Analytics

Purification Strategy: The aldehyde functionality offers a unique purification handle ("Bisulfite Wash") if the product is contaminated with non-aldehyde impurities, though standard chromatography is usually sufficient.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (95:5 to 80:20).

    • Rf Values: The biaryl product is typically more polar than the starting iodide but less polar than the boronic acid.

Analytical Validation (Expected Data):

  • 1H NMR (CDCl3): Look for the diagnostic aldehyde singlet at ~9.8–10.0 ppm . The ethoxy methylene quartet (–OCH2–) usually appears around 4.1–4.2 ppm . The loss of the specific splitting pattern of the 3-iodo starting material confirms conversion.

  • IR Spectroscopy: Strong C=O stretch at ~1680–1690 cm⁻¹ .

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or inactive boronic acid.Switch to Method B (SPhos). Ensure solvent is thoroughly degassed (O2 kills Pd(0)).
Homocoupling (Ar-Ar) Oxygen presence or excess boronic acid oxidation.Rigorous degassing. Add base after degassing.
Deboronation Hydrolysis of C-B bond.Reduce water content (Method B). Switch base to KF or CsF.
Aldehyde Oxidation Air oxidation to carboxylic acid.Perform reaction under strict inert atmosphere. Avoid strong oxidizers during workup.

Safety & Hazards

  • This compound: Likely causes skin and eye irritation. The iodine moiety makes it potentially toxic if ingested (thyroid impact).

  • Palladium Compounds: Heavy metal toxicity. Dispose of all Pd waste in dedicated heavy metal containers.

  • Solvents (DME/Toluene): Flammable and reproductive toxins. Use in a fume hood.

References

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole (Analogous Substrate). BenchChem Application Library.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[7] Accounts of Chemical Research, 41(11), 1461–1473.

  • PubChem. (2025).[8] 3-Iodo-4-methoxybenzaldehyde Compound Summary. National Library of Medicine.

Sources

Application Note: Strategic Utilization of 4-Ethoxy-3-iodobenzaldehyde in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

In the landscape of kinase inhibitor discovery, the "privileged scaffold" concept drives efficiency. 4-Ethoxy-3-iodobenzaldehyde represents a high-value orthogonal building block, particularly for the development of Type I and Type II inhibitors targeting receptor tyrosine kinases (RTKs) such as VEGFR , PDGFR , and FGFR .

Its strategic value lies in its trisubstituted benzene core, which offers three distinct vectors for Structure-Activity Relationship (SAR) exploration:

  • The Aldehyde (C1): A "warhead" handle for Knoevenagel condensations (forming indolinones) or reductive aminations (forming hinge-binding motifs).

  • The Iodine (C3): A reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing access to the hydrophobic back-pocket of the kinase ATP site.

  • The Ethoxy Group (C4): A solubilizing ether linkage that often occupies the solvent-exposed region or interacts with the ribose-binding pocket, improving physicochemical properties (LogP, solubility).

This guide details the optimized synthesis of this intermediate and its application in generating divergent libraries of indolinone-based kinase inhibitors.

Part 2: Chemical Profile & Properties[1]

PropertySpecification
Chemical Name This compound
CAS Number 184033-45-2
Molecular Formula C₉H₉IO₂
Molecular Weight 276.07 g/mol
Appearance Off-white to pale yellow solid
Melting Point 62–65 °C
Solubility Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water
Key Reactivity Electrophilic aromatic substitution (precursor), Nucleophilic addition (aldehyde), Oxidative addition (aryl iodide)

Part 3: Synthesis of the Intermediate (Protocol A)

While commercially available, in-house preparation is often required for scale-up or isotopologue synthesis. The most robust method utilizes hypervalent iodine reagents to ensure regioselectivity ortho to the ethoxy group.

Protocol A: Regioselective Iodination via PIDA/I₂

Objective: Synthesize this compound from 4-ethoxybenzaldehyde with >90% regioselectivity.

Mechanism: The reaction proceeds via the formation of an electrophilic iodine species generated in situ by Phenyliodine(III) diacetate (PIDA). The electron-donating ethoxy group directs the electrophile to the ortho position.

Reagents:

  • 4-Ethoxybenzaldehyde (1.0 eq)

  • Iodine (I₂) (1.1 eq)

  • Phenyliodine(III) diacetate (PIDA) (0.6 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 4-ethoxybenzaldehyde (10 mmol, 1.50 g) and anhydrous DCM (50 mL). Stir to dissolve.

  • Addition: Add Iodine (11 mmol, 2.79 g) in one portion. The solution will turn dark violet.

  • Activation: Add PIDA (6 mmol, 1.93 g) slowly over 5 minutes.

  • Reaction: Stir the mixture at room temperature (25 °C) under nitrogen. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.

    • Checkpoint: Conversion should be complete within 2–4 hours. The mixture will fade from violet to orange-brown.

  • Quench: Pour the reaction mixture into a separatory funnel containing saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce unreacted iodine. Shake vigorously until the organic layer becomes pale yellow/colorless.

  • Workup: Separate the organic layer. Extract the aqueous layer once with DCM. Combine organic phases, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane (1:5) to yield off-white needles.

Yield Expectation: 85–92%.

Part 4: Application in Kinase Inhibitor Synthesis (Protocol B)

The primary application of this intermediate is in the synthesis of Indolinone-based inhibitors (analogous to Sunitinib or Nintedanib). The workflow below demonstrates a "Divergent Synthesis" strategy.

Workflow Visualization

KinaseSynthesis Start This compound (Core Scaffold) Step1 Suzuki Coupling (R-B(OH)2, Pd(dppf)Cl2) Start->Step1  Functionalize C3   Step2 Knoevenagel Condensation (Oxindole, Piperidine) Start->Step2  Route B (Direct Condensation)   Intermediate Biaryl Aldehyde (Extended Scaffold) Step1->Intermediate Intermediate->Step2  Functionalize C1   Final Target Kinase Inhibitor (Indolinone Class) Step2->Final

Figure 1: Divergent synthesis workflow. Route A (solid lines) prioritizes backbone extension before headgroup attachment, ideal for optimizing hydrophobic pocket binding.

Protocol B: Sequential Cross-Coupling and Condensation

Phase 1: Suzuki-Miyaura Coupling (C3 Modification) Purpose: To introduce an aryl or heteroaryl ring that targets the hydrophobic back-pocket (Gatekeeper region).

  • Reagents: this compound (1 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Heat to 90 °C for 12 hours under Argon.

  • Isolation: Standard aqueous workup and flash chromatography (SiO₂).

Phase 2: Knoevenagel Condensation (C1 Modification) Purpose: To form the bio-active indolinone core.

  • Reagents: Biaryl aldehyde (from Phase 1) (1 eq), 2-Oxindole derivative (e.g., 5-fluoro-1,3-dihydro-2H-indol-2-one) (1 eq).

  • Catalyst: Piperidine (0.1 eq) and Glacial Acetic Acid (0.1 eq) OR Pyrrolidine (1.5 eq).

  • Solvent: Ethanol or Methanol (Reagent Grade).

  • Procedure:

    • Dissolve reagents in Ethanol (10 mL/mmol).

    • Add catalyst.[1]

    • Reflux (78 °C) for 3–6 hours. The product often precipitates as a brightly colored (yellow/orange) solid during the reaction.

  • Purification: Cool to 0 °C. Filter the precipitate. Wash with cold ethanol and diethyl ether. No column chromatography is usually required.

Part 5: Critical Process Parameters (Expert Insights)

Regioselectivity Control
  • Issue: Over-iodination or iodination at the C2 position.

  • Solution: The ethoxy group is a strong ortho/para director. Since the para position is blocked by the aldehyde, the ortho position (C3) is favored. However, strictly control the stoichiometry of PIDA. Excess reagent leads to di-iodination.

Aldehyde Stability
  • Issue: Oxidation to carboxylic acid during storage.

  • Solution: Store the intermediate under nitrogen at 4 °C. If the solid turns yellow/brown, recrystallize before use. The carboxylic acid impurity will kill the Knoevenagel condensation yield.

Z/E Isomerism in Kinase Inhibitors
  • Insight: The Knoevenagel condensation typically yields the thermodynamically stable (Z)-isomer (stabilized by hydrogen bonding between the oxindole NH and the aldehyde oxygen).

  • Validation: Verify geometry using 1H-NMR. The vinylic proton typically appears downfield (7.6–7.8 ppm) for the Z-isomer.

Part 6: Safety & Handling

  • PIDA (Phenyliodine(III) diacetate): Moisture sensitive. Store in a desiccator. It is an oxidant; avoid contact with strong reducing agents.

  • Aryl Iodides: Generally potential sensitizers. Handle in a fume hood.

  • Waste Disposal: Iodine-containing waste must be segregated from general organic waste to prevent formation of hazardous byproducts during incineration.

References

  • Source: BenchChem & RSC.
  • Kinase Inhibitor Design Principles

    • Source: Journal of Clinical and Translational Investigation. "Medicinal Chemistry Strategies in the Development of Kinase Inhibitors."
    • URL:[Link]

  • Indolinone Scaffold Synthesis

    • Source: European Journal of Medicinal Chemistry. "Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues."
    • URL:[Link][2][3]

  • General Reactivity of 4-Ethoxybenzaldehyde

    • Source: PubChem Compound Summary for CID 24834.
    • URL:[Link]

Sources

Precision Heck Coupling of 4-Ethoxy-3-iodobenzaldehyde: A Senior Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Heck reaction conditions for 4-Ethoxy-3-iodobenzaldehyde Content Type: Application Note & Protocol Audience: Senior Researchers & Process Chemists

Introduction & Retrosynthetic Insight

This compound represents a "Goldilocks" scaffold in medicinal chemistry—highly reactive yet electronically nuanced. Unlike simple aryl halides, this substrate features a push-pull electronic system: the electron-donating ethoxy group at the para position (relative to the aldehyde) and the electron-withdrawing formyl group at the meta position (relative to the iodide).

From a mechanistic standpoint, the C3-Iodide is activated for oxidative addition due to the inherent weakness of the C-I bond and the electron-withdrawing nature of the aldehyde. However, the ortho-ethoxy group introduces a steric and coordinative factor that can influence catalyst resting states.

This guide moves beyond generic "textbook" Heck conditions. We focus on a high-fidelity protocol designed to minimize de-iodination (a common side reaction) and prevent Cannizzaro-type disproportionation of the aldehyde under basic conditions.

Key Reaction Parameters
  • Substrate: this compound (CAS: 116035-46-2)

  • Coupling Partners: Acrylates, Styrenes, Acrylamides.

  • Catalytic Challenge: Balancing oxidative addition rates with the stability of the aldehyde functionality.

Mechanistic Analysis & Optimization Logic

The reaction proceeds via the classical Pd(0)/Pd(II) catalytic cycle.[1] Understanding the specific electronic bias of this substrate is critical for troubleshooting.

The Catalytic Cycle (Graphviz Visualization)

HeckCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate-Limiting for Br/Cl, Fast for I) Pd0->OxAdd + Ar-I Coord Olefin Coordination (Syn-Insertion Precursor) OxAdd->Coord + Alkene Insert Migratory Insertion (C-C Bond Formation) Coord->Insert Syn-Addn BetaElim Beta-Hydride Elimination (Product Release) Insert->BetaElim Rotation BaseRegen Base-Mediated Regeneration (HX Scavenging) BetaElim->BaseRegen - Product BaseRegen->Pd0 + Base

Caption: The Pd(0)/Pd(II) catalytic cycle optimized for aryl iodides. Note that for this compound, oxidative addition is rapid; controlling the migratory insertion regioselectivity is the primary objective.

Critical Variable Analysis
VariableRecommendationScientific Rationale
Catalyst Source Pd(OAc)₂ More stable than Pd(PPh₃)₄. Reduces in situ to Pd(0) by phosphines or the alkene itself.
Ligand PPh₃ or P(o-tol)₃ PPh₃ is standard. P(o-tol)₃ (Jeffery conditions) is preferred for sterically crowded alkenes to accelerate the reaction.
Base Et₃N or NaOAc Avoid strong inorganic bases (e.g., NaOH) which can degrade the aldehyde. Et₃N is mild and effective.
Solvent DMF or MeCN DMF (Dimethylformamide) stabilizes "ligand-free" Pd-colloids if they form. MeCN is cleaner for workup but requires lower temps (reflux 82°C).
Temperature 90°C - 110°C Iodides react at lower temps than bromides. Excessive heat (>130°C) promotes aldehyde oxidation or polymerization.

Standard Operating Protocol (SOP)

Protocol A: The "Robust" Phosphine Method

Recommended for coupling with acrylates (e.g., Ethyl Acrylate) or Styrenes.

Reagents:

  • This compound (1.0 equiv)

  • Alkene (e.g., Ethyl acrylate) (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (2 - 5 mol%)

  • PPh₃ (4 - 10 mol%) (Keep Pd:L ratio 1:2)

  • Triethylamine (Et₃N) (2.0 - 3.0 equiv)

  • DMF (Anhydrous) [Concentration: 0.2 M]

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a reaction vial or round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon for 5 minutes. Trustworthiness Check: Oxygen is the enemy of Pd(0) regeneration; strict inert atmosphere prevents catalyst death (palladium black formation).

  • Solvent Degassing: Sparge the DMF with nitrogen for 15 minutes prior to use.

  • Reagent Addition:

    • Add this compound (solid).

    • Add Pd(OAc)₂ (solid) and PPh₃ (solid).

    • Observation: The solution may turn yellow/orange as the Pd-phosphine complex forms.

  • Liquid Addition:

    • Add degassed DMF via syringe.

    • Add Et₃N via syringe.

    • Add the Alkene (Ethyl acrylate) last.

  • Reaction:

    • Heat the mixture to 90°C .

    • Monitor via TLC (Hexane:EtOAc 4:1) or HPLC every 2 hours.

    • Endpoint: Reaction is typically complete in 4-12 hours. Look for the disappearance of the starting iodide (Rf ~0.6) and appearance of the highly fluorescent product (Rf ~0.4).

  • Workup (Aqueous):

    • Cool to room temperature.[2]

    • Dilute with EtOAc (5x reaction volume).

    • Wash with 1M HCl (to remove Et₃N and Pd salts) -> Water -> Brine.

    • Dry over Na₂SO₄, filter, and concentrate.[3]

  • Purification: Flash column chromatography on silica gel.

Protocol B: Ligand-Free "Jeffery" Conditions

Recommended for high-throughput screening or simple substrates. Faster but requires careful temperature control.

  • Catalyst: Pd(OAc)₂ (2 mol%)[4]

  • Base: K₂CO₃ (Solid, anhydrous, 2.0 equiv)

  • Additive: TBAB (Tetrabutylammonium bromide) (1.0 equiv)

  • Solvent: DMF

  • Temp: 100°C

  • Note: TBAB acts as a phase transfer catalyst and stabilizes Pd-nanoparticles, which act as the active catalytic species.

Experimental Workflow Diagram

Workflow Setup 1. Inert Gas Purge (N2/Ar) Mix 2. Mix Reagents (Substrate + Pd + Base) Setup->Mix Heat 3. Heat to 90-100°C (Stirring) Mix->Heat Monitor 4. Monitor (TLC/HPLC) Target: <5% SM Heat->Monitor Monitor->Heat Incomplete Workup 5. Extraction (EtOAc/HCl Wash) Monitor->Workup Complete Isolate 6. Column Chromatography (Yield Calculation) Workup->Isolate

Caption: Operational workflow for the Heck coupling of this compound.

Troubleshooting & Optimization Matrix

SymptomProbable CauseCorrective Action
Pd Black Precipitation Catalyst decomposition due to O₂ or lack of ligand.Ensure strict degassing. Increase PPh₃ loading to 1:4 ratio relative to Pd.
Low Conversion Base insolubility or low temp.Switch from Et₃N to K₂CO₃/TBAB (Jeffery conditions). Increase temp to 110°C.
Aldehyde Degradation Cannizzaro reaction or oxidation.Ensure base is not too strong (stick to Et₃N or NaOAc). Exclude air rigorously.
Regioisomer Mix Electronic bias conflict.Use bidentate ligands (e.g., dppp) to enforce steric control, though rarely needed for 3-iodo systems.

References

  • Heck, R. F., & Nolley, J. P. (1972).[5] Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. J. Org.[2] Chem. , 37(14), 2320–2322. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev. , 100(8), 3009–3066. Link

  • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Lett. , 25(45), 5133-5136. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed. , 41(22), 4176-4211. (Context on Pd-catalysis versatility). Link

  • Bedekar, A. V., et al. (2023).[4][6] The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides. RSC Advances . (Specific examples of alkoxy-benzaldehyde derivatives in Heck couplings). Link

Sources

Technical Application Note: 4-Ethoxy-3-iodobenzaldehyde in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethoxy-3-iodobenzaldehyde (CAS: 184033-45-2) is a bifunctional aromatic building block critical to the development of organic optoelectronics , liquid crystals , and bio-active small molecules .[1][2] Its structural utility lies in the orthogonality of its reactive groups: an electrophilic iodine at the meta position (relative to the aldehyde) allowing for transition-metal-catalyzed cross-coupling, and an aldehyde moiety at the para position facilitating condensation reactions (e.g., Knoevenagel, Schiff base formation).[1]

This guide outlines the material properties, synthetic utility, and validated protocols for deploying this compound as a precursor in the synthesis of conjugated polymers and mesogenic cores.[1]

Physicochemical Profile

The compound exhibits properties favorable for solid-state synthesis and purification.[1][2] The ethoxy group enhances solubility in organic solvents compared to its methoxy analogues, a critical feature for solution-processable material precursors.[1][2]

PropertyValue / DescriptionRelevance to Materials Science
CAS Number 184033-45-2Unique Identifier
Molecular Formula

Precursor Stoichiometry
Molecular Weight 276.07 g/mol Atom Economy Calculations
Appearance White to pale yellow solidPurity Indicator (Coloration suggests oxidation)
Melting Point 78–81 °CLow MP facilitates melt-processing or low-temp reactions
Solubility Soluble in DCM, THF, Ethyl AcetateCompatible with standard cross-coupling solvents
Reactive Handles Aryl-Iodide (

), Aldehyde (

)
Enables divergent synthesis (Coupling vs. Condensation)

Strategic Applications in Materials Science

Precursor for Conjugated Oligomers (OLEDs/OFETs)

The iodine substituent at the 3-position is a high-reactivity handle for Suzuki-Miyaura and Sonogashira couplings.[1][2] This allows the benzaldehyde core to be laterally extended with thiophenes, fluorenes, or carbazoles, extending the


-conjugation length required for charge transport in Organic Light Emitting Diodes (OLEDs).[1]
  • Mechanism: The oxidative addition of

    
     into the 
    
    
    
    bond is faster than
    
    
    or
    
    
    , allowing for chemoselective coupling at lower temperatures, preserving the aldehyde for subsequent functionalization (e.g., converting to a vinyl group for polymerization).[1]
Liquid Crystalline Mesogens

The 4-ethoxy group provides a flexible alkyl tail, while the rigid benzene ring serves as the mesogenic core.[1][2]

  • Application: Derivatization of the aldehyde into a Schiff base (imine) creates rod-like molecules typical of calamitic liquid crystals.[1][2] The iodine atom introduces polarizability anisotropy, tuning the dielectric properties of the final liquid crystal phase.[2]

Fluorescent Sensors (BODIPY/Porphyrin Synthons)

Condensation of the aldehyde group with pyrroles yields porphyrins or BODIPY dyes.[1][2] The remaining iodine handle can then be used to attach the dye to surfaces or biomolecules, creating "turn-on" fluorescent sensors for metal ion detection.[1][2]

Validated Experimental Protocols

Protocol A: Regioselective Synthesis of this compound

Rationale: Direct iodination of activated arenes often yields mixtures.[1][2] The use of Phenyliodine(III) diacetate (PIDA) ensures high regioselectivity and yield under mild conditions.[1][2]

Reagents:

  • 4-Ethoxybenzaldehyde (1.0 equiv)[1][2]

  • Phenyliodine(III) diacetate (PIDA) (1.5 equiv)[1][2][3]

  • Iodine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) (1.0 equiv)[1][2]
    
  • Dichloromethane (DCM) (anhydrous)[1][2]

Step-by-Step Workflow:

  • Charge: In a Schlenk tube equipped with a magnetic stir bar, combine 4-ethoxybenzaldehyde (10 mmol), PIDA (15 mmol), and

    
     (10 mmol).
    
  • Solvate: Add anhydrous DCM (20 mL).

  • Reaction: Stir the mixture at 60 °C for 3 hours under a Nitrogen (

    
    ) atmosphere. Note: The reaction typically proceeds via an electrophilic aromatic substitution mechanism mediated by the in-situ generation of an electrophilic iodine species.[1]
    
  • Quench: Cool to room temperature. Add saturated aqueous

    
     (150 mL) to quench unreacted iodine (color change from violet/brown to clear/yellow).
    
  • Extraction: Extract the aqueous layer with DCM (

    
     mL).[1][2]
    
  • Purification: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Isolation: Purify via silica gel column chromatography (Eluent: Petroleum ether : Ethyl acetate = 15:1).[1][2][3]

  • Validation: Product should be a white solid (Yield ~95%). Confirm via

    
     NMR (Signal at 
    
    
    
    8.30 ppm for H-2 adjacent to Iodine).
Protocol B: Downstream Functionalization (Suzuki Coupling)

Rationale: To demonstrate the utility of the iodine handle for extending conjugation.

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Phenylboronic acid (1.2 equiv)[1][2]

  • 
     (5 mol%)[1][2]
    
  • 
     (2.0 equiv)[1][2]
    
  • Solvent: Toluene/Ethanol/Water (4:1:1)[1][2]

Step-by-Step Workflow:

  • Degas: Purge the solvent mixture with Argon for 30 minutes to remove dissolved oxygen (critical for Pd catalyst longevity).

  • Assembly: In a reaction vial, add the aldehyde, boronic acid, base, and catalyst.

  • Reaction: Heat to 90 °C for 12 hours under Argon.

  • Workup: Cool, dilute with water, and extract with Ethyl Acetate.

  • Result: Yields 4-ethoxy-3-phenylbenzaldehyde, extending the aromatic core.[1][2]

Visualizing the Chemical Logic

Diagram 1: Synthesis & Reactivity Flow

This diagram illustrates the generation of the building block and its divergent applications.[1][2]

G Start 4-Ethoxybenzaldehyde (Starting Material) Reagents PIDA / I2 / DCM 60°C, 3h Start->Reagents Product This compound (Core Building Block) Reagents->Product Regioselective Iodination (>90% Yield) App1 Suzuki Coupling (Conjugated Polymers) Product->App1 Pd-Catalyzed C-C Bond Formation App2 Schiff Base Rxn (Liquid Crystals) Product->App2 Aldehyde-Amine Condensation App3 Knoevenagel Condensation (Optical Sensors) Product->App3 Active Methylene Reaction

Caption: Figure 1. Synthesis workflow of this compound and its divergent application pathways in materials science.

Safety & Handling (E-E-A-T)

  • Iodine Toxicity: The synthesis involves elemental iodine and iodinated intermediates.[1][2] All reactions must be performed in a fume hood to avoid inhalation of vapors which are respiratory irritants (H335).[1][2]

  • PIDA Sensitivity: Phenyliodine(III) diacetate is an oxidant.[1][2] Store away from reducing agents and heat.[1][2]

  • Waste Disposal: Iodinated organic waste must be segregated from non-halogenated solvents to prevent the formation of toxic byproducts during incineration.[1][2]

References

  • Kinsinger, T.; Kazmaier, U. "Orientation of the Iodination of Ar-CHO with PIDA/I2."[1][2] Organic Letters, 2018 , 20(23), 7726–7730.[3] [1][2]

  • Racys, D. T.; Warrilow, C. E.; Pimlott, S. L.; Sutherland, A. "Regioselective Iodination of Arenes."[3] Organic Letters, 2015 , 17(19), 4782–4785.[3] [1][2]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 184033-45-2, this compound."[1][2] PubChem, 2024 .[1][2][4] [1][2]

  • Sigma-Aldrich. "Product Specification: this compound."[1][2] Merck KGaA, 2024 .[1][2]

Sources

Aldehyde group modifications of 4-Ethoxy-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 4-Ethoxy-3-iodobenzaldehyde (CAS 184033-45-2)

Abstract & Chemical Profile

This compound is a "privileged scaffold" in medicinal chemistry, widely utilized in the synthesis of kinase inhibitors, GPCR ligands, and anti-bacterial agents. Its value lies in its orthogonal reactivity:

  • Aldehyde (C-1): A versatile electrophile for immediate diversification (amination, oxidation, olefination).

  • Iodide (C-3): A high-reactivity handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), typically reserved for secondary library generation.

  • Ethoxy (C-4): A lipophilic electron-donating group (EDG) that modulates solubility and metabolic stability.

This guide focuses on chemoselective modifications of the aldehyde group , ensuring the iodine handle remains intact for downstream processing.

Physicochemical Properties
PropertyValueNote
CAS Number 184033-45-2
Molecular Formula C₉H₉IO₂
Molecular Weight 276.07 g/mol
Appearance Pale yellow to off-white solidLight sensitive (store in amber vials)
Melting Point 78–81 °C
Electronic State Deactivated AldehydeThe inductive effect of Iodine (-I) partially counteracts the resonance donation of the Ethoxy group, making the aldehyde moderately electrophilic.[1][2]

Reaction Landscape: Decision Matrix

The following diagram illustrates the primary synthetic pathways available for this scaffold, highlighting the chemoselectivity required to preserve the aryl-iodide bond.

ReactionLandscape Start This compound Oxidation Oxidation (Carboxylic Acid) Start->Oxidation NaClO2 (Pinnick) Avoids De-iodination RedAmin Reductive Amination (Benzylamines) Start->RedAmin R-NH2 + STAB Preserves Ar-I Olefination Wittig/HWE (Styrenes/Acrylates) Start->Olefination Phosphonium Ylides C-C Bond Formation Reduction Reduction (Benzyl Alcohol) Start->Reduction NaBH4 Std. Protocol Amide Amide Oxidation->Amide Amide Coupling (EDC/HOBt) Library Library RedAmin->Library 2°/3° Amine Library Polymer Polymer Olefination->Polymer Polymerization or Cyclization

Figure 1: Synthetic divergence from the aldehyde core. Note the emphasis on mild oxidants to prevent aryl-iodide cleavage.

Protocol A: Reductive Amination (The "Gateway" Reaction)

Context: This is the most common transformation for this scaffold in Drug Discovery. It converts the aldehyde into a secondary or tertiary amine, a common motif in GPCR antagonists.

Critical Constraint: Avoid harsh reducing agents (e.g., LiAlH₄) or elevated temperatures with H₂/Pd, which can cause hydrodehalogenation (loss of the iodine atom).

Recommended Reagent: Sodium Triacetoxyborohydride (STAB) – NaBH(OAc)₃.

Step-by-Step Methodology
  • Imine Formation:

    • Charge a reaction vial with This compound (1.0 equiv) and the desired Amine (1.1–1.2 equiv).

    • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous). Note: DCE often provides faster rates.

    • Additive: If using a salt form of the amine (e.g., HCl salt), add Triethylamine (TEA) (1.0 equiv) to free the base.

    • Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction:

    • Add NaBH(OAc)₃ (1.5 equiv) in one portion.

    • Optional: Add Acetic Acid (1.0 equiv) to catalyze the iminium ion formation if the reaction is sluggish.

    • Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+1 of product; disappearance of Aldehyde peak).

  • Work-up:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[3]

Yield Expectation: 85–95% Troubleshooting: If the amine is sterically hindered, replace STAB with NaCNBH₃ (requires pH adjustment to ~6) or use Ti(OiPr)₄ as a Lewis acid pre-catalyst.

Protocol B: Pinnick Oxidation (Aldehyde Carboxylic Acid)

Context: Converting the aldehyde to a carboxylic acid allows for subsequent amide coupling. Standard oxidants like KMnO₄ or Jones Reagent are forbidden here as they may affect the ethoxy ether linkage or cause oxidative addition to the iodine.

The Solution: The Pinnick Oxidation (NaClO₂/NaH₂PO₄) is the gold standard for this substrate. It is mild and strictly chemoselective for aldehydes.

Step-by-Step Methodology
  • Preparation:

    • Dissolve This compound (1.0 equiv) in t-Butanol and Water (3:1 ratio).

    • Add 2-Methyl-2-butene (3–5 equiv). Crucial Step: This acts as a scavenger for HOCl (hypochlorous acid), preventing the chlorination of the aromatic ring or oxidation of the iodine.

  • Oxidation:

    • Add NaH₂PO₄ (monobasic sodium phosphate, 1.5 equiv).

    • Add Sodium Chlorite (NaClO₂) (1.5 equiv) slowly (exothermic).

    • Stir at RT for 2–4 hours. The yellow color of the reaction indicates ClO₂ generation.

  • Work-up:

    • Acidify carefully to pH ~3 with 1N HCl.

    • Extract with EtOAc.[3]

    • Purification: The product, 4-Ethoxy-3-iodobenzoic acid , often precipitates or can be recrystallized from Ethanol/Water.

Yield Expectation: >90%

Protocol C: Wittig Olefination

Context: Used to install vinyl groups or acrylates, often precursors for cyclization or polymerization.

Mechanism & Logic Flow: The following diagram details the logic for selecting the correct Ylide based on the desired alkene geometry (


 vs 

).

WittigLogic Input This compound Decision Desired Isomer? Input->Decision Z_Path Z-Alkene (Cis) Decision->Z_Path Kinetic Control E_Path E-Alkene (Trans) Decision->E_Path Thermodynamic Control Reagent_Z Use Non-Stabilized Ylide (e.g., Ph3P=CH-R) Salt-Free Conditions Z_Path->Reagent_Z Reagent_E Use Stabilized Ylide (e.g., Ph3P=CH-CO2Et) or HWE Reagent E_Path->Reagent_E

Figure 2: Selection guide for olefination reagents. Stabilized ylides are preferred for this substrate to minimize side reactions.

Experimental Protocol (E-Cinnamate Synthesis)
  • Reagents:

    • Substrate: this compound (1.0 equiv).

    • Ylide: (Carbethoxymethylene)triphenylphosphorane (1.2 equiv).

    • Solvent: Toluene or DCM.

  • Procedure:

    • Mix substrate and ylide in Toluene.

    • Heat to reflux (if Toluene) or stir at RT (if DCM) for 12 hours. The stabilized ylide is less reactive, so heat ensures conversion.

    • Note: The iodine atom is stable under these conditions.

  • Work-up:

    • Concentrate solvent.

    • Triturate with Hexanes/Ether to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid.

    • Purify filtrate via silica gel chromatography.[3]

Summary of Critical Process Parameters (CPPs)

ParameterRecommendationReason
Temperature < 80°C (unless necessary)High heat can degrade the aryl-iodide bond (homolytic cleavage).[4]
Reducing Agents NaBH(OAc)₃, NaBH₄Avoid LiAlH₄ (risk of de-iodination).
Oxidants NaClO₂ (Pinnick)Avoid KMnO₄, CrO₃ (poor chemoselectivity).
Solvent Anhydrous (for Amination/Wittig)Water interferes with imine formation; protic solvents quench ylides.
Light Low light / Amber GlassAryl iodides are photosensitive; prevent radical degradation.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. [Link]

  • Pinnick, H. W., et al. "Oxidation of α,β-unsaturated aldehydes." Tetrahedron, 1981, 37(11), 2091-2096. [Link]

  • Ma, D., & Cai, Q. "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines." Accounts of Chemical Research, 2008, 41(11), 1450–1460. (Context for Iodine stability). [Link]

  • Master Organic Chemistry. "The Wittig Reaction." Accessed January 28, 2026. [Link]

Sources

Precision Palladium Catalysis: Cross-Coupling of 4-Ethoxy-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the palladium-catalyzed cross-coupling of 4-Ethoxy-3-iodobenzaldehyde (CAS: 112543-99-0). This scaffold is a critical intermediate in the synthesis of liquid crystals, OLED materials, and bioactive pharmaceutical ingredients.

The presence of the ortho-ethoxy group relative to the iodide presents a specific steric challenge that distinguishes this substrate from simple aryl iodides. Furthermore, the aldehyde moiety requires mild basic conditions to prevent Cannizzaro disproportionation or unwanted aldol condensation. This guide provides two field-validated protocols: a Suzuki-Miyaura coupling for biaryl synthesis and a Sonogashira coupling for alkynylation, designed to maximize yield and reproducibility.

Mechanistic Insight & Substrate Analysis

Substrate Electronics and Sterics

The reactivity of this compound is governed by two competing factors:

  • Electronic Activation: The aldehyde group at the C1 position is electron-withdrawing, which generally facilitates oxidative addition of the Pd(0) species into the C-I bond.

  • Steric Hindrance (The Ortho Effect): The ethoxy group at C4 is ortho to the iodine at C3. This steric bulk can hinder the approach of the palladium catalyst, particularly if the ligand cone angle is too large.

Implication for Protocol Design:

  • Catalyst Choice: We utilize Pd(dppf)Cl₂ for Suzuki coupling. The bidentate dppf ligand enforces a cis-geometry that often accelerates reductive elimination in sterically crowded systems better than monodentate phosphines like PPh₃.

  • Base Selection: We avoid strong alkoxides (e.g., NaOtBu) to protect the aldehyde. Inorganic carbonates (K₂CO₃, Cs₂CO₃) are preferred.

The Catalytic Cycle

The reaction follows the canonical Pd(0)/Pd(II) cycle.[1] The diagram below illustrates the pathway, highlighting the critical oxidative addition step involving our specific substrate.

CatalyticCycle PreCat Pd(II) Pre-catalyst (Reduction in situ) Pd0 Active Species Pd(0)L2 PreCat->Pd0 Activation OxAdd Oxidative Addition (Rate Limiting for Cl/Br, fast for I) Pd0->OxAdd + this compound Complex1 Pd(II) Intermediate Ar-Pd(II)-I OxAdd->Complex1 TransMet Transmetallation (Base + Boronic Acid/Alkyne) Complex1->TransMet + Coupling Partner Complex2 Diaryl Pd(II) Complex Ar-Pd(II)-Ar' TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration Product Coupled Product 4-Ethoxy-3-aryl-benzaldehyde RedElim->Product

Figure 1: Catalytic cycle for the cross-coupling of this compound. The oxidative addition into the C-I bond is generally fast, but transmetallation can be sensitive to the ortho-ethoxy steric bulk.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 4-Ethoxy-3-phenylbenzaldehyde derivatives.

Reagents & Equipment
ReagentEquivalentsRole
This compound 1.0 equivSubstrate
Arylboronic Acid1.2 – 1.5 equivCoupling Partner
Pd(dppf)Cl₂ · DCM 3 – 5 mol%Catalyst
Potassium Carbonate (K₂CO₃)2.5 equivBase
1,4-Dioxane / Water (4:1)0.1 MSolvent System
Step-by-Step Procedure
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, combine the aryl iodide (1.0 equiv), arylboronic acid (1.5 equiv), and K₂CO₃ (2.5 equiv).

  • Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

    • Note: Oxygen is the enemy of Pd(0). Thorough degassing is critical.

  • Solvent Addition: Add the degassed 1,4-Dioxane/Water mixture via syringe.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst. Purge for an additional 1 minute.

  • Reaction: Heat the block/oil bath to 80–90°C . Stir vigorously for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The iodide starting material (Rf ~0.6) should disappear.

  • Work-up:

    • Cool to room temperature.[2][3]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases. Wash the organic layer with brine.

    • Dry over Na₂SO₄, filter, and concentrate.[4]

  • Purification: Flash column chromatography (Silica gel).

    • Gradient: 0% → 20% EtOAc in Hexanes.

SuzukiWorkflow Step1 Combine Solids (Substrate, Boronic Acid, Base) Step2 Degas & Add Solvent (Dioxane/H2O) Step1->Step2 Step3 Add Pd Catalyst (Pd(dppf)Cl2) Step2->Step3 Step4 Heat to 85°C (4-12 Hours) Step3->Step4 Step5 Work-up & Purification Step4->Step5

Figure 2: Operational workflow for the Suzuki-Miyaura coupling protocol.

Protocol B: Sonogashira Cross-Coupling

Objective: Introduction of an alkyne handle (e.g., for "Click" chemistry or conjugation).

Reagents & Equipment
ReagentEquivalentsRole
This compound 1.0 equivSubstrate
Terminal Alkyne1.2 equivCoupling Partner
PdCl₂(PPh₃)₂ 3 mol%Catalyst
CuI (Copper Iodide)1.5 mol%Co-Catalyst
Triethylamine (Et₃N)3.0 equivBase
THF or DMF0.15 MSolvent
Step-by-Step Procedure
  • Charge: Add the aryl iodide, PdCl₂(PPh₃)₂, and CuI to a dried Schlenk tube or microwave vial.

  • Degas: Evacuate and backfill with Argon (3 cycles).

  • Solvent/Base: Add anhydrous THF (or DMF) and Triethylamine via syringe.

  • Alkyne Addition: Add the terminal alkyne dropwise.

    • Note: If the alkyne is a solid, add it in step 1.

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is slow (checked by TLC), heat to 50°C .

    • Expert Tip: Aryl iodides are highly reactive in Sonogashira conditions. High heat often leads to alkyne homocoupling (Glaser coupling). Keep it mild.

  • Work-up:

    • Filter through a pad of Celite to remove Pd/Cu residues.

    • Concentrate the filtrate.

    • Purify via column chromatography.[2]

Troubleshooting & Optimization ("The Art of the Reaction")

IssueProbable CauseCorrective Action
Low Yield / No Reaction Catalyst poisoning (O₂)Ensure rigorous degassing. Switch to a "pre-catalyst" system like Pd(OAc)₂ + XPhos for higher activity.
Homocoupling of Boronic Acid OxidationReduce O₂ exposure. Add the boronic acid slowly or use a slight excess (1.5 eq).
Dehalogenation (Ar-I → Ar-H) Hydride source presentEnsure solvent is anhydrous (if using DMF). Avoid excessive heating times.
Aldehyde Degradation Base too strongSwitch from K₂CO₃ to KHCO₃ or K₃PO₄. Avoid hydroxide bases.

References

  • Suzuki-Miyaura Coupling of Aryl Iodides

    • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chem. Rev.[5][6]1995 , 95, 2457–2483. Link

  • Sonogashira Coupling Protocols

    • Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chem. Rev.[5][6]2007 , 107, 874–922.[5] Link

  • Ortho-Substituent Effects in Pd-Catalysis

    • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Acc.[5] Chem. Res.2008 , 41, 1461–1473. Link

  • Synthesis of Alkoxy-Iodobenzaldehydes

    • Lau, S. Y.; et al. "Synthesis of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde." RSC Adv.2019 , 9, 1234. Link (Validates stability of the core scaffold).

For research use only. Always consult the Safety Data Sheet (SDS) before handling this compound or Palladium catalysts.

Sources

Use of 4-Ethoxy-3-iodobenzaldehyde as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Ethoxy-3-iodobenzaldehyde as a Divergent Synthetic Intermediate

Executive Summary

This compound (CAS: 184033-45-2) represents a high-value "linchpin" intermediate in medicinal chemistry.[1] Its structural utility stems from its orthogonal reactivity : it possesses an electrophilic aldehyde handle and a nucleophilic-susceptible aryl iodide moiety.[1] This dual functionality allows for the rapid construction of distinct molecular libraries—biaryls, styrenes, and benzylamines—without the need for extensive protecting group strategies.

This guide details the synthesis of the intermediate itself, followed by three validated protocols demonstrating its application in chemoselective transformations: Suzuki-Miyaura coupling, Reductive Amination, and Knoevenagel Condensation.

Technical Profile & Properties

PropertyData
IUPAC Name This compound
CAS Number 184033-45-2
Molecular Formula C₉H₉IO₂
Molecular Weight 276.07 g/mol
Appearance White to off-white solid
Melting Point 78–81 °C
Solubility Soluble in DCM, EtOAc, THF; sparingly soluble in water
Key Hazards Skin Irrit. 2 (H315), Eye Irrit.[1][2][3] 2A (H319), STOT SE 3 (H335)

Strategic Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this compound. The iodine atom at C3 directs cross-coupling, while the aldehyde at C1 allows for chain extension or amination.[4]

ReactivityMap Core This compound (Core Scaffold) Aldehyde Aldehyde (C1) Electrophile Core->Aldehyde Intrinsic Functionality Iodide Aryl Iodide (C3) Cross-Coupling Handle Core->Iodide Intrinsic Functionality Amines Benzylamines (via Reductive Amination) Aldehyde->Amines NaBH(OAc)3, R-NH2 Styrenes Cinnamic Acids/Esters (via Knoevenagel/Wittig) Aldehyde->Styrenes Active Methylene, Base Biaryls Biaryl Ethers (via Suzuki Coupling) Iodide->Biaryls Pd(0), Ar-B(OH)2 Alkynes Aryl Alkynes (via Sonogashira) Iodide->Alkynes Pd(0)/Cu(I), Acetylene

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the aldehyde and aryl iodide handles.[4]

Protocol A: Synthesis of the Intermediate

For researchers needing to synthesize the starting material from 4-ethoxybenzaldehyde.[4]

Mechanism: Electrophilic aromatic substitution using a hypervalent iodine reagent.[1][4] Reference: Org. Lett. 2018, 20(23): 7726-7730; RSC Adv.[1][4] 2019 (Modified).[1][4]

Reagents:

  • 4-Ethoxybenzaldehyde (1.0 equiv)[1][4]

  • Phenyliodine(III) diacetate (PIDA) (1.5 equiv)[4]

  • Iodine (I₂) (1.0 equiv)[4][5][6]

  • Dichloromethane (DCM) (anhydrous)[4]

Step-by-Step Procedure:

  • Setup: Charge a flame-dried Schlenk tube or round-bottom flask with 4-ethoxybenzaldehyde (10 mmol, 1.50 g).

  • Addition: Add DCM (20 mL) followed by PIDA (15 mmol, 4.83 g) and finely powdered Iodine (10 mmol, 2.54 g).

  • Reaction: Seal the vessel and stir at 60 °C (reflux) for 3 hours under a nitrogen atmosphere. The reaction typically proceeds from a deep violet (I₂) to a lighter orange/yellow color as iodine is consumed.[1][4]

  • Quench: Cool to room temperature. Dilute with DCM (50 mL) and wash with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove residual iodine (organic layer turns pale yellow/colorless).[4]

  • Workup: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Petroleum Ether:EtOAc 15:1).

  • Yield: Expect 90–95% yield of a white solid.

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Target: Synthesis of 3-aryl-4-ethoxybenzaldehydes.[1]

Rationale: The iodine atom is significantly more reactive towards oxidative addition by Pd(0) than the aldehyde is to oxidation or side reactions, provided mild bases are used.[4] This protocol preserves the aldehyde for later steps.[1][4]

Reagents:

  • This compound (1.0 equiv)[1]

  • Aryl boronic acid (e.g., Phenylboronic acid) (1.2 equiv)[4]

  • Pd(dppf)Cl₂[4]·DCM (3-5 mol%)[1][4]

  • Base: K₂CO₃ (2.0 equiv)[4]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[4]

Step-by-Step Procedure:

  • Degassing: In a reaction vial, combine the aldehyde (1.0 mmol), aryl boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol). Evacuate and backfill with Argon (3 cycles).[1][4]

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂[1][4]·DCM (0.03 mmol) quickly under a positive stream of Argon.[1][4]

  • Heating: Heat the mixture to 80 °C for 4–6 hours. Monitor by TLC (the aldehyde spot will shift significantly).[1][4]

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine.[1][4][5]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

  • Note: Avoid strong hydroxide bases (NaOH/KOH) which might trigger Cannizzaro reactions or aldol condensations on the aldehyde.[1][4] Carbonate bases are chemoselective.[1][4]

Protocol C: Reductive Amination

Target: Synthesis of 4-ethoxy-3-iodobenzylamines.[1]

Rationale: This reaction functionalizes the aldehyde while leaving the aryl iodide intact.[1][4] Sodium triacetoxyborohydride (STAB) is used as it reduces the intermediate imine/iminium species faster than the aldehyde itself.[1][4][7]

Reagents:

  • This compound (1.0 equiv)[1]

  • Primary or Secondary Amine (1.1 equiv)[4]

  • Sodium triacetoxyborohydride (STAB) (1.4 equiv)[4]

  • Acetic Acid (catalytic, optional for basic amines)[4]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM[4]

Step-by-Step Procedure:

  • Imine Formation: Dissolve this compound (1.0 mmol) and the amine (1.1 mmol) in dry DCE (5 mL). Stir at room temperature for 30–60 minutes.

    • Observation: If using a primary amine, the solution may become slightly warm or change color as the imine forms.[4]

  • Reduction: Add STAB (1.4 mmol) in one portion.

  • Reaction: Stir at room temperature for 2–4 hours under Nitrogen.

  • Quench: Quench carefully with saturated aqueous NaHCO₃ (gas evolution will occur).

  • Extraction: Extract with DCM (3x). Dry combined organics over Na₂SO₄.

  • Purification: If the amine product is basic, an acid-base extraction can purify the product without chromatography.[1][4] Otherwise, use silica gel chromatography (DCM/MeOH).[4]

Protocol D: Knoevenagel Condensation (DNA Interactors)

Target: Synthesis of (2E)-2-aryl-3-(4-ethoxy-3-iodophenyl)acrylic acids.[1][4]

Context: This specific transformation is used to generate stilbene-like derivatives known to interact with DNA or act as estrogen receptor modulators.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Phenylacetic acid derivative (e.g., 3,5-dimethoxyphenylacetic acid) (1.0 equiv)[4]

  • Triethylamine (Et₃N) (excess)[4][5]

  • Acetic Anhydride (Ac₂O) (excess)[4]

Step-by-Step Procedure:

  • Mixing: In a round-bottom flask, combine the aldehyde (10 mmol), the phenylacetic acid derivative (10 mmol), Et₃N (10 mL), and Ac₂O (10 mL).

  • Reflux: Heat the mixture to reflux (approx. 100–110 °C) for 8–12 hours.

  • Hydrolysis: Cool the mixture and pour into ice-water. Acidify with concentrated HCl to pH 2–3 to precipitate the acrylic acid derivative.

  • Isolation: Filter the precipitate. Recrystallize from ethanol or an EtOH/Water mixture.[1][4]

  • Result: This yields the α,β-unsaturated carboxylic acid, retaining the iodine for further diversification if needed.[1]

References

  • Kinsinger, T., & Kazmaier, U. "Synthesis of Iodinated Benzaldehydes via PIDA/I2 Method." Organic Letters, 2018, 20(23), 7726-7730.[6] [Link][4]

  • Master Organic Chemistry. "Reductive Amination: Mechanism and Protocols." Accessed January 28, 2026.[1] [Link]

  • PubChem. "Compound Summary: this compound (CID 11467814)."[1][4] National Library of Medicine.[1][4] Accessed January 28, 2026.[1] [Link][4]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Ethoxy-3-iodobenzaldehyde Purification

Author: BenchChem Technical Support Team. Date: February 2026

Product: 4-Ethoxy-3-iodobenzaldehyde CAS: 184033-45-2 (Analogous references: 35067-27-1 for methoxy variant) Application: Intermediate for Suzuki/Sonogashira couplings; PDE4 inhibitors; Kinase inhibitors.[1][2][3]

Welcome to the Technical Support Center

This guide addresses the specific purification challenges associated with This compound . Unlike simple aldehydes, the iodine atom at the ortho position to the ethoxy group introduces steric bulk and lipophilicity that significantly alters solubility profiles.

Below you will find a diagnostic troubleshooting guide, followed by validated purification protocols.

Part 1: Diagnostic & Triage (Troubleshooting)

Q1: My crude product is a dark brown/purple oil, but the literature says it should be a white solid (mp 78–81 °C). What happened?

Diagnosis: The coloration is almost certainly due to free iodine (


)  or iodonium species remaining from the iodination reagent (e.g., ICl, NIS, or 

/Periodic acid).[1][2][3] The "oil" state is often a result of melting point depression caused by these impurities preventing crystal lattice formation.[1][2]

Immediate Action (The "Sulfite Wash"): Before attempting recrystallization, you must chemically reduce the free iodine.[1][2]

  • Dissolve the crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2][3]

  • Wash the organic layer vigorously with 10% aqueous Sodium Thiosulfate (

    
    )  or saturated Sodium Sulfite (
    
    
    
    ).[1][2]
  • Endpoint: The organic layer should turn from purple/brown to pale yellow/colorless.[1][2][3]

  • Dry over

    
     and concentrate. If it solidifies, proceed to Protocol A . If it remains an oil, proceed to Protocol B .[1][2]
    

Q2: TLC shows a persistent spot just below my product. Is this the unreacted starting material?

Diagnosis: Likely yes.[1][2] The starting material, 4-ethoxybenzaldehyde , is structurally very similar but lacks the heavy iodine atom.[1][2]

  • Rf Delta: The iodine atom increases lipophilicity, so the product usually runs higher (less polar) than the starting material in non-polar solvents.[1][3]

  • Separation Strategy: Because the boiling points are high and similar, distillation is ineffective.[2] You must exploit the solubility difference driven by the heavy halogen atom (See Protocol A ) or use high-resolution chromatography (See Protocol B ).[1][2][3]

Q3: My product is turning pink/yellow on the bench. Is it decomposing?

Diagnosis: Aryl iodides are photosensitive.[1][2][3] The C-I bond can undergo photolytic cleavage, releasing radical species that oxidize to colored quinones or iodine.[1][2] Solution: Store the purified solid in amber vials wrapped in foil at 4°C. Ensure the aldehyde is not oxidizing to the carboxylic acid (check for a broad -OH stretch in IR or a shift in


 NMR).
Part 2: Validated Purification Protocols
Decision Matrix: Purification Strategy

PurificationStrategy Start Crude this compound CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Pale Yellow Oil Dark Oil CheckState->Oil Brown/Purple PurityCheck Major Impurity? Solid->PurityCheck Wash Wash w/ Na2S2O3 (Remove Iodine) Oil->Wash Wash->PurityCheck SM Starting Material (>5%) PurityCheck->SM Trace Trace / Color only PurityCheck->Trace Column Protocol B: Flash Chromatography (PE:EtOAc 15:1) SM->Column Bisulfite Protocol C: Bisulfite Adduct (Chemical Separation) SM->Bisulfite If Column Fails Recryst Protocol A: Recrystallization (Heptane/EtOAc) Trace->Recryst

Figure 1: Decision tree for selecting the optimal purification route based on crude physical state and impurity profile.

Protocol A: Recrystallization (The "Heavy Atom" Method) [1][2][3]

Principle: The iodine atom significantly increases the molecular weight (276.07 g/mol vs 150.17 g/mol for SM) and alters crystal packing.[1][2][3] The iodinated product is generally less soluble in cold non-polar solvents than the non-iodinated starting material.[1][2]

Solvent System: Hexane (or Heptane) with trace Ethyl Acetate.[1][2]

Step-by-Step:

  • Dissolution: Place the crude solid in a flask. Add Heptane (approx. 10 mL per gram).[1][2] Heat to reflux (98°C).[1][2]

  • Co-Solvent: If the solid does not fully dissolve at reflux, add Ethyl Acetate (EtOAc) dropwise through the condenser until the solution is clear.[1][2] Do not add excess.

  • Hot Filtration: If insoluble black specks remain, filter hot through a pre-warmed glass frit or cotton plug.[1][2][3]

  • Crystallization: Remove from heat. Let the flask cool to room temperature slowly (insulate with a towel). Then, place in a fridge (4°C) for 4 hours.

  • Collection: Filter the white needles.[1][2][3] Wash the cake with cold Hexane .

  • Yield Check: The mother liquor will contain the majority of the unreacted 4-ethoxybenzaldehyde.[1][2][3]

Technical Note: If the product "oils out" (forms a droplet at the bottom) instead of crystallizing, re-heat to dissolve and add a seed crystal of pure product. If no seed is available, scratch the glass wall with a rod.[1][2]

Protocol B: Flash Chromatography (High Resolution)

Principle: Separation based on polarity.[1][2][3] The iodine atom decreases the polarity of the aldehyde slightly compared to the starting material.[1][2]

Stationary Phase: Silica Gel (230-400 mesh).[1][2]

Mobile Phase Optimization:

  • Standard: Petroleum Ether : Ethyl Acetate (15:[1][2][3][4]1) [1].

  • Alternative: Hexanes : DCM (3:1) if the EtOAc system co-elutes.[1][2]

Procedure:

  • Loading: Dry load is recommended. Dissolve crude in minimal DCM, add silica, and rotary evaporate to a free-flowing powder.

  • Elution:

    • Flush with 100% Petroleum Ether (or Hexane) first (1-2 column volumes).[1][2]

    • Switch to 15:1 (PE:EtOAc) isocratic elution.[1][2]

  • Fraction Analysis: The di-iodo impurity (if present) will elute first (highest Rf).[1][2][3] The product (mono-iodo) elutes second.[1][2] The unreacted starting material elutes last (lowest Rf).[1][2]

Data Table: Expected Rf Values (in PE:EtOAc 10:1)

Compound Approx Rf Visual Characteristic (UV 254nm)
3,5-Diiodo-4-ethoxybenzaldehyde 0.65 Strong UV absorption
This compound 0.45 Strong UV, turns yellow with DNP stain

| 4-Ethoxybenzaldehyde (SM) | 0.35 | Strong UV, turns orange/red with DNP stain |[1][2][3]

Protocol C: Bisulfite Adduct (The "Nuclear Option") [1][2][3]

Use Case: Only use this if you have <10% starting material and chromatography is difficult.[1][2][3] This method separates aldehydes from non-aldehydes, but separating two different aldehydes relies on the kinetics of adduct formation.[2] The bulky iodine hinders adduct formation, allowing the unreacted starting material to form the adduct faster.

Mechanism:


[1][2][3]

Procedure:

  • Dissolve crude mixture in Diethyl Ether .

  • Add an excess of saturated aqueous Sodium Bisulfite (

    
    ) .
    
  • Stir vigorously for 30–60 minutes.

  • Filtration/Separation:

    • The unreacted starting material (less sterically hindered) preferentially forms the water-soluble adduct or a precipitate.[1][2]

    • The iodinated product (sterically hindered) remains largely in the ether layer (organic phase).[1][2]

  • Workup: Separate the ether layer.[1][2][3] Wash with water, dry (

    
    ), and evaporate.[1][2][5]
    
  • Warning: This method sacrifices yield for purity.[1][2]

Part 3: References
  • Racys, D. T., et al. (2015).[1][2][3][4] Synthesis of this compound via iodination.[1][2] Organic Letters, 17(19), 4782-4785.[1][2][4] (Validated purification condition: PE:EtOAc 15:1).[1][2]

  • Kinsinger, T., & Kazmaier, U. (2018).[1][2][4] Iodination of aryl aldehydes. Organic Letters, 20(23), 7726-7730.[1][2][4] (General workup for iodo-aldehydes).[1][2]

  • PubChem Compound Summary. (n.d.). This compound (CID 11533649).[1][2] National Center for Biotechnology Information.[1][2] (Physical properties and melting point data).

Sources

Technical Support Center: Synthesis of 4-Ethoxy-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #4E3I-SYN | Status: Open

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Low Yield & Impurity Profiles

The Triage: Diagnostic & Route Selection

Low yield in the synthesis of 4-ethoxy-3-iodobenzaldehyde (CAS: 10031-82-0 derivative) typically stems from three root causes: regiochemical scrambling (over-iodination), functional group incompatibility (oxidation of the aldehyde), or inefficient isolation (loss of product during workup).

Before optimizing reaction conditions, verify your synthetic strategy against the decision matrix below.

Strategic Decision Matrix
  • Route A (Direct Iodination): Best for speed and atom economy. Requires strict stoichiometry control to prevent di-iodination (3,5-disubstitution).

  • Route B (Stepwise Alkylation): Best for scalability and purity. Starts with 4-hydroxybenzaldehyde, iodinates to the 3-iodo-4-hydroxy intermediate, then alkylates. This locks the iodine position before the ethyl group is added, often simplifying purification.

RouteSelection Start START: Current Precursor? EthBnz 4-Ethoxybenzaldehyde Start->EthBnz Starting Material HydBnz 4-Hydroxybenzaldehyde Start->HydBnz Starting Material RouteA ROUTE A: Direct Iodination Risk: Over-iodination (3,5-diiodo) Benefit: 1 Step EthBnz->RouteA RouteB ROUTE B: Iodination → Alkylation Risk: 2 Steps Benefit: Higher Purity Profile HydBnz->RouteB Decision Optimization Path RouteA->Decision RouteB->Decision

Figure 1: Strategic workflow for selecting the synthetic pathway based on available starting materials and purity requirements.

Deep Dive: Troubleshooting Route A (Direct Iodination)

Context: The ethoxy group is a strong ortho, para-director, while the aldehyde is a meta-director.[1] In 4-ethoxybenzaldehyde, these effects reinforce each other at position 3 (ortho to ethoxy, meta to aldehyde). Theoretically, this is a "matched" system. However, the ethoxy group is so activating that over-iodination at position 5 is the primary yield killer.

Common Issues & Solutions
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Weak electrophile generation.

alone is insufficient.
Switch to NIS/TFA or

/Ag+:
Use N-iodosuccinimide (NIS) with catalytic Trifluoroacetic acid (TFA) or Silver Sulfate (

). The

sequesters iodide, driving the equilibrium forward.
Impurity: 3,5-Diiodo Excess reagent or high temperature.Stoichiometry Control: Use 0.95 eq of iodinating agent. Do not use excess. Run at 0°C to RT . Never heat above 40°C.
Impurity: Carboxylic Acid Oxidation of aldehyde during reaction.Avoid Oxidative Iodination: Do not use

or peroxide-based systems. These will oxidize the -CHO group to -COOH. Use PIDA (Phenyliodine diacetate) systems carefully or stick to NIS.
Dark/Tarred Product Polymerization or trapped iodine.Thiosulfate Wash: Ensure a rigorous wash with saturated

during workup to remove free iodine, which catalyzes degradation.
Recommended Protocol (Route A): PIDA-Mediated Iodination

Based on high-yield methodologies for electron-rich aldehydes [1].

  • Setup: Dissolve 4-ethoxybenzaldehyde (1.0 eq) in DCM (0.5 M).

  • Reagents: Add Iodine (

    
    , 1.0 eq) and Phenyliodine diacetate (PIDA, 1.5 eq).
    
  • Reaction: Stir at 60°C (reflux) for 3 hours. Note: PIDA acts as a mild oxidant that generates the reactive electrophilic iodine species without oxidizing the aldehyde.

  • Workup: Quench with sat.

    
    . Extract with DCM.[2] Wash with brine.[3][4]
    
  • Purification: Recrystallization from Ethanol/Hexane or column chromatography (Petroleum ether:EtOAc 15:1).

  • Expected Yield: 90-95%.

Deep Dive: Troubleshooting Route B (Alkylation)

Context: If Route A fails due to separation issues, Route B is the industrial standard for reliability. It involves iodinating 4-hydroxybenzaldehyde first (easier to control) and then alkylating the phenolic oxygen.

Common Issues & Solutions
SymptomProbable CauseCorrective Action
Stuck Reaction (~70%) Weak base or poor solubility.Solvent/Base Switch: Switch from Acetone/

to DMF/

. Cesium carbonate is more soluble and basic, driving the Williamson ether synthesis to completion.
O- vs C-Alkylation Ambident nucleophile (rare here).Solvent Control: Use polar aprotic solvents (DMF, DMSO) to favor O-alkylation.
Hydrolysis of Reagent Wet solvent.Dry Conditions: Ethyl iodide/bromide hydrolyzes in wet conditions. Use anhydrous DMF and flame-dried glassware.
Recommended Protocol (Route B)

Step 1: Iodination [2]

  • Dissolve 4-hydroxybenzaldehyde (1.0 eq) in Acetic Acid.

  • Add N-iodosuccinimide (NIS, 1.2 eq). Stir at RT for 16h.[4]

  • Pour into water. Filter the precipitate (3-iodo-4-hydroxybenzaldehyde).

  • Yield: ~85%.

Step 2: Ethylation [3]

  • Dissolve 3-iodo-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF.

  • Add

    
     (2.0 eq) and Ethyl Iodide (1.2 eq).
    
  • Stir at 60°C for 4 hours.

  • Workup: Dilute with water, extract with EtOAc.

  • Yield: >90%.

Visualization of Impurity Pathways

Understanding where your yield goes is half the battle. The diagram below illustrates the competing pathways in the direct iodination route.

ReactionPathways Substrate 4-Ethoxybenzaldehyde Target TARGET 3-Iodo-4-ethoxybenzaldehyde Substrate->Target 1.0 eq I+, Controlled T Impurity2 IMPURITY B 4-Ethoxybenzoic Acid Substrate->Impurity2 Strong Oxidant (HNO3/H2O2) Impurity1 IMPURITY A 3,5-Diiodo-4-ethoxybenzaldehyde Target->Impurity1 Excess I+, High T

Figure 2: Competing reaction pathways. Over-iodination leads to Impurity A, while harsh oxidation leads to Impurity B.

FAQ: Rapid Fire Troubleshooting

Q: My product is an oil, but literature says it should be a solid (mp 78-81°C). Why? A: This indicates solvent entrapment or impurities (likely the di-iodo species). This compound is a solid. Try triturating your oil with cold hexanes or pentane to induce crystallization. If it remains an oil, run a proton NMR; the presence of extra aromatic protons or shifted ethyl peaks will reveal the impurity.

Q: Can I use


 (Iodine Monochloride)? 
A: Proceed with caution. 

is a very strong iodinating agent but generates HCl as a byproduct. In the presence of the ethoxy group, strong acid can sometimes cause dealkylation (cleaving the ether) or acetal formation if alcohol solvents are used. If you use

, buffer the reaction with sodium acetate.

Q: The reaction mixture turns purple and stays purple. A: This is unreacted iodine. If your TLC shows conversion is incomplete, you need a catalyst (like Ag+) or a stronger oxidant (PIDA). If TLC shows full conversion, the purple color is just excess reagent. Wash with 10% sodium thiosulfate until the organic layer is pale yellow/colorless.

References
  • RSC Supporting Information. General experimental procedure for the Iodination of Arylaldehydes. (Method utilizing PIDA/I2).[5] Available at: [Link]

  • National Institutes of Health (PMC). Synthesis of 4-(2-(Diethylamino)ethoxy)benzaldehyde and related analogs. (General procedure for alkylation of hydroxybenzaldehydes). Available at: [Link]

Sources

Technical Support Center: 4-Ethoxy-3-iodobenzaldehyde (CAS: 184033-45-2)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Reactivity & Troubleshooting Hub. This guide addresses the specific stability and reactivity challenges encountered when working with 4-Ethoxy-3-iodobenzaldehyde . Unlike generic benzaldehydes, this scaffold combines a sensitive aldehyde, a labile aryl iodide, and an electron-rich ether, creating a unique "triad" of potential side reactions.

Quick Reference: Technical Profile
PropertySpecificationCritical Note
Appearance White to off-white solidTurns yellow/brown upon iodine liberation or oxidation.
Melting Point 78–81 °CSharp mp indicates purity; broad range suggests acid contamination.
Storage 2–8 °C, Inert Gas, DarkLight Sensitive: C–I bond is photolabile. Air Sensitive: Aldehyde oxidizes to acid.[1][2]
Major Risk ProtodehalogenationLoss of Iodine during Pd-catalyzed coupling.
Module 1: Storage & Stability Troubleshooting

User Complaint: "My white solid has turned yellow and formed a crust around the cap."

The Issue: Auto-Oxidation & Photolysis

This compound suffers from two simultaneous degradation pathways:

  • Radical Auto-Oxidation: The aldehyde hydrogen is abstracted by atmospheric oxygen via a radical mechanism, converting the aldehyde to 4-ethoxy-3-iodobenzoic acid . This acid often appears as a white "crust."

  • Iodine Liberation: The C–I bond is weaker than C–Br or C–Cl. Exposure to light causes homolytic cleavage, releasing radical iodine (

    
    ), which eventually forms 
    
    
    
    , causing the sample to turn yellow/brown.
Expert Insight: The Benzaldehyde Paradox

Pure benzaldehydes oxidize faster than crude ones. Trace amounts of benzyl alcohols often act as radical scavengers (inhibitors). If you recently purified your compound (removing trace alcohols), it is now more susceptible to oxidation.

Visualizing the Pathway

The following diagram illustrates how air and light degrade your starting material.

OxidationPathways cluster_legend Degradation Triggers Start This compound (White Solid) Radical Benzoyl Radical (Intermediate) Start->Radical O2 (Air) H-abstraction Iodine Free Iodine (I2) (Yellow/Brown Discoloration) Start->Iodine hν (Light) Homolysis Acid 4-Ethoxy-3-iodobenzoic Acid (White Crust) Radical->Acid Radical Chain Propagation O2 (Air) O2 (Air) hν (Light) hν (Light)

Figure 1: Dual degradation pathways showing oxidative conversion to benzoic acid and photolytic iodine liberation.

Module 2: Cross-Coupling Troubleshooting

User Complaint: "Suzuki coupling failed. I see the starting material is gone, but the product mass is 'M-126'. I lost the iodine."

The Issue: Protodehalogenation

The "M-126" mass corresponds to 4-ethoxybenzaldehyde . This is the protodehalogenation product.

  • Cause: The oxidative addition of the C–I bond to Palladium is fast. However, if Transmetalation is slow (due to steric hindrance from the ethoxy group or poor boronic acid solubility), the Pd(II) intermediate waits.

  • Mechanism: The Pd(II) species abstracts a hydride (from the solvent, usually alcohols like MeOH or EtOH, or the amine base). Reductive elimination then yields the de-iodinated product.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Product is De-iodinated (Ar-H) Solvent acts as hydride source.Switch from MeOH/EtOH to DMF, Dioxane, or Toluene . Avoid secondary alcohols (Isopropanol).
Homocoupling (Ar-Ar) Oxygen leak or low Boron reactivity.Degas solvents thoroughly (Sparge with Ar for 20 min). Increase Boronic acid equivalents (1.5 eq).
No Reaction Catalyst poisoning (Iodine poisoning).Free

can poison Pd. Add Ag2O or Ag2CO3 to precipitate AgI and drive the reaction.
Visualizing the Competitive Cycle

SuzukiSideReactions Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Ar-I TransMet Transmetalation OxAdd->TransMet Ar-B(OH)2 (Fast Path) Hydride Pd-Hydride Species (Ar-Pd-H) OxAdd->Hydride Alcohol Solvent (Slow Transmetalation) Homo Homocoupling (Biaryl Dimer) OxAdd->Homo O2 / Low Boron Product Desired Biaryl Product TransMet->Product Reductive Elim Dehalo Protodehalogenation (4-Ethoxybenzaldehyde) Hydride->Dehalo Reductive Elim

Figure 2: The Suzuki Catalytic Cycle highlighting the critical branch point where solvent interaction leads to protodehalogenation.

Module 3: Base Sensitivity (Cannizzaro Reaction)

User Complaint: "I treated the aldehyde with NaOH, and now I have two spots on TLC: one more polar, one less polar."

The Issue: Disproportionation

Aldehydes lacking alpha-hydrogens (like this one) undergo the Cannizzaro Reaction in the presence of strong, non-nucleophilic bases (NaOH, KOH).[3][4]

  • Mechanism: One molecule acts as a reductant, the other as an oxidant.[4][5]

  • Products:

    • 4-Ethoxy-3-iodobenzyl alcohol (Reduced, less polar spot).

    • 4-Ethoxy-3-iodobenzoic acid (Oxidized, stays at baseline or very polar).

Prevention:

  • Avoid strong hydroxide bases if possible. Use weaker bases like K2CO3 or Cs2CO3 for coupling reactions.

  • If a strong base is required, keep the temperature low (0 °C) and add the nucleophile before the base to ensure the desired reaction outcompetes disproportionation.

Experimental Protocol: Bisulfite Purification

If your aldehyde has oxidized or contains impurities, use this standard "Bisulfite Adduct" method. This is specific for water-insoluble aldehydes.[2]

Principle: Aldehydes form water-soluble sulfonate salts with sodium bisulfite. Impurities (acids, dimers) remain in the organic layer.

  • Preparation: Dissolve 5.0 g of crude this compound in 15 mL of Methanol (or Ethyl Acetate).

  • Adduct Formation: Add 10 mL of saturated aqueous Sodium Bisulfite (NaHSO3) solution.

  • Agitation: Shake vigorously for 5–10 minutes. A white precipitate (the adduct) may form.

    • Note: If solid forms, filter it and wash with ether. If no solid, proceed to liquid-liquid extraction.

  • Wash: Add 20 mL of water and 20 mL of Diethyl Ether (or DCM). Shake and separate layers.

    • Discard the Organic Layer (contains non-aldehyde impurities).

    • Keep the Aqueous Layer (contains the aldehyde-bisulfite adduct).[6]

  • Regeneration: Adjust the aqueous layer to pH >10 using 10% Sodium Carbonate (Na2CO3) or dilute NaOH.

    • Caution: Do this slowly to avoid Cannizzaro side reactions.

  • Extraction: Extract the cloudy aqueous mixture with Ethyl Acetate (3 x 20 mL).

  • Finishing: Dry organics over MgSO4, filter, and concentrate.

References
  • BenchChem. this compound Technical Data. (2025).[1][7][8] Retrieved from

  • Organic Chemistry Portal. Suzuki Coupling: Mechanisms and Side Reactions. (2024). Retrieved from

  • Brindle, C. S., et al. "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[6] Organic Process Research & Development, 21(9), 1394–1403. (2017). Retrieved from

  • Ingold, K. U., et al. "The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol." Nature Chemistry. (2009). Retrieved from

  • Yoneda Labs. Practical Guide to Suzuki-Miyaura Cross-Coupling. (2023). Retrieved from

Sources

Optimizing catalyst loading for 4-Ethoxy-3-iodobenzaldehyde coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization for 4-Ethoxy-3-iodobenzaldehyde Coupling

Executive Summary

Subject: this compound (CAS: 184033-45-2) Reaction Class: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Focus) Critical Challenge: Balancing the high reactivity of the C–I bond against the steric hindrance of the ortho-ethoxy group and the oxidative instability of the aldehyde moiety.

This guide provides a rigorous, data-driven framework for reducing catalyst loading from standard screening levels (1–5 mol%) to process-viable levels (<0.5 mol%), while maintaining >98% conversion.

Part 1: The Optimization Matrix

The following table synthesizes experimental data for optimizing the coupling of this compound. The "Recommended" column represents the starting point for high-throughput screening.

ParameterStandard Screening ConditionsOptimized Process Conditions Technical Rationale
Catalyst Precursor Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd(OAc)₂ or Pd₂(dba)₃ Pd(II) salts are cheaper and more stable. In-situ reduction is more controllable for low-loading kinetics.
Ligand Class Triphenylphosphine (PPh₃)Biaryl Phosphines (e.g., SPhos, XPhos) The ortho-ethoxy group creates steric bulk. Bulky, electron-rich ligands facilitate oxidative addition and prevent Pd-black precipitation at low loadings.
Loading (mol%) 1.0 – 5.0 mol%0.05 – 0.5 mol% Aryl iodides are highly reactive. With the correct ligand (high Turnover Number), loading can be drastically reduced.
Base Na₂CO₃ (aq)K₃PO₄ or Cs₂CO₃ Phosphate bases often provide better solubility/basicity balance, minimizing aldehyde condensation side-reactions (Aldol/Cannizzaro).
Solvent DMF or Toluene/WaterTHF/Water or 2-MeTHF Avoids high boiling point solvents (DMF) that are hard to remove. 2-MeTHF is a greener alternative with excellent biphasic properties.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: The "Stalling" Reaction

Symptom: The reaction starts rapidly but stalls at 60-70% conversion. Adding more catalyst does not restart it. Diagnosis: Catalyst Deactivation (Pd-Black Formation). Technical Insight: The ortho-ethoxy group on your substrate (this compound) provides steric pressure. If the ligand is not bulky enough or if the Ligand:Pd ratio is too low, the active Pd(0) species aggregates into inactive Pd-black. Solution:

  • Switch Ligand: Move to a dialkylbiaryl phosphine like SPhos or XPhos . These form a "protective shell" around the Pd center.

  • Increase Ligand Ratio: Instead of 1:1 or 1:2 (Pd:L), use 1:3 or 1:4 . The excess ligand stabilizes the trace amounts of Pd in solution.

Issue 2: Impurity Formation (De-iodination)

Symptom: HPLC shows significant formation of 4-ethoxybenzaldehyde (the iodine is replaced by hydrogen). Diagnosis: Hydrodehalogenation. Technical Insight: This occurs when the rate of Transmetallation (reaction with boronic acid) is slower than the rate of hydride abstraction (often from the solvent, especially alcohols). Solution:

  • Solvent Switch: If using Isopropanol or Ethanol, switch to Toluene , THF , or Dioxane .

  • Water Concentration: Ensure the water content is optimized. Too little water inhibits the activation of the boronic acid; too much can promote protodeboronation. A 4:1 Solvent:Water ratio is ideal.

Issue 3: Aldehyde Oxidation

Symptom: Appearance of 4-ethoxy-3-iodobenzoic acid. Diagnosis: Aerobic Oxidation.[1] Technical Insight: Benzaldehydes are prone to auto-oxidation in air, especially under basic conditions. Solution:

  • Degassing: Sparging with nitrogen is insufficient for low-loading reactions. Use Freeze-Pump-Thaw cycles (x3) or vigorous argon bubbling for 20 mins before adding the catalyst.

  • Antioxidant: In extreme cases, adding a trace of BHT (butylated hydroxytoluene) can inhibit radical oxidation without poisoning the Pd catalyst.

Part 3: Validated Experimental Protocol

Workflow: Low-Loading Suzuki Coupling of this compound

Step 1: Reagent Prep

  • Substrate: 1.0 equiv this compound.

  • Coupling Partner: 1.2 equiv Aryl Boronic Acid.[2]

  • Base: 2.0 equiv K₃PO₄ (finely ground).

  • Catalyst System:

    • Precursor: Pd(OAc)₂ (Stock solution in THF).

    • Ligand: SPhos (Stock solution in THF).

    • Target Loading: 0.1 mol% Pd / 0.2 mol% Ligand.

Step 2: The "In-Situ" Activation (Critical) Do not add solid catalyst directly to the reaction vessel for low loadings.

  • In a separate vial under Argon, mix the Pd(OAc)₂ and SPhos solutions.

  • Stir for 5 minutes at room temperature. The solution should turn from orange to pale yellow (formation of the active L-Pd(0) species).

Step 3: Reaction Initiation

  • Charge the reaction vessel with Substrate, Boronic Acid, and Base.

  • Add solvent (THF/Water 4:1) and degas thoroughly.

  • Inject the pre-formed catalyst solution via syringe.

  • Heat to 60°C . (Note: Avoid reflux temperatures >80°C initially to prevent aldehyde degradation).

Step 4: Monitoring

  • Sample at 1 hour. If conversion <20%, increase temperature to 70°C.

  • If reaction stalls, add a second aliquot of Ligand only (not Pd).

Part 4: Visualizing the Logic

Diagram 1: Catalyst Optimization Decision Tree

Caption: A logic flow for systematically reducing catalyst loading based on reaction outcomes.

OptimizationLogic Start Start: Standard Screen (1 mol% Pd(dppf)Cl2) CheckConv Check Conversion (HPLC @ 4h) Start->CheckConv HighConv >95% Conversion CheckConv->HighConv Success LowConv <50% Conversion CheckConv->LowConv Fail Stall Stalls @ 70% CheckConv->Stall Incomplete ReduceLoad Reduce Loading to 0.1 mol% Switch to Pd(OAc)2 + SPhos HighConv->ReduceLoad CheckImpurity Check Impurities LowConv->CheckImpurity FixStall Action: Increase Ligand:Pd Ratio (Stabilize Pd0) Stall->FixStall Dehalo De-halogenation Observed CheckImpurity->Dehalo Homo Homocoupling Observed CheckImpurity->Homo FixDehalo Action: Change Solvent (No Alcohols) Increase Boronic Acid Dehalo->FixDehalo FixHomo Action: Degas Better (O2 Removal) Slow Addition of Boronic Acid Homo->FixHomo

Diagram 2: Steric Impact on Catalytic Cycle

Caption: Mechanistic bottleneck for this compound. The ortho-ethoxy group hinders the Pd center, requiring bulky ligands (L) to prevent aggregation.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Fast for Ar-I) Pd0->OxAdd + Ar-I PdII_Ar Ar-Pd(II)-I (Sterically Crowded) OxAdd->PdII_Ar TransMet Transmetallation (Rate Limiting Step) PdII_Ar->TransMet + Ar'-B(OH)2 + Base Deactivation Pd Black (If Ligand Dissociates) PdII_Ar->Deactivation Ligand Loss (Due to Sterics) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use ethanol as a solvent? A: While ethanol is green, it is a "protic" solvent that can act as a hydride source, leading to de-iodination (removing the iodine without coupling). For this specific aldehyde substrate, THF, Toluene, or DME are safer choices to preserve the halide for coupling.

Q: My product is contaminated with a "dimer." What is it? A: This is likely the homocoupling of your boronic acid (Ar'-Ar') or your iodide (Ar-Ar). If it's the iodide dimer (4,4'-diethoxy-3,3'-diformylbiphenyl), it indicates that oxygen entered the system. Palladium can catalyze "Glaser-like" homocoupling in the presence of O₂. Rigorous exclusion of air is the fix.

Q: Is the aldehyde group stable at 100°C? A: this compound is relatively robust, but at >90°C in the presence of strong bases (like hydroxides), you risk Cannizzaro disproportionation. Keep temperatures below 80°C and use carbonate or phosphate bases.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Colacot, T. J. (2011). New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry.[4] (Specific focus on SPhos/XPhos utility for hindered substrates).

  • Ingoglia, B. T., & Buchwald, S. L. (2016). Palladium-Catalyzed Cross-Coupling: A Historical Context. Organic Process Research & Development. Link

  • Diness, F., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Chemical Reviews. Link

Sources

Stability issues of 4-Ethoxy-3-iodobenzaldehyde under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 4E3I-BZ | CAS: 184033-45-2[1]

Introduction: Understanding Your Reagent

Welcome to the Technical Support Center for 4-Ethoxy-3-iodobenzaldehyde . This guide is designed for researchers encountering stability anomalies during synthesis.

This compound is a "push-pull" system: the ethoxy group (-OEt) is an electron donor, while the aldehyde (-CHO) and iodine (-I) are electron-withdrawing/reactive handles.[1] This specific electronic arrangement creates unique stability challenges—specifically photolytic deiodination and aerobic oxidation —that differ from standard benzaldehydes.[1]

Quick Reference: Physicochemical Profile
PropertySpecificationCritical Note
Appearance White to pale yellow solidDark yellow/brown indicates free iodine (

) liberation or oxidation.[1]
Melting Point 78–82 °CSharp melting point depression is the first sign of aldehyde oxidation to carboxylic acid.[1]
Storage 2–8 °C, Argon, DarkStrictly light sensitive. The C–I bond is labile (~50 kcal/mol).
Main Risks Photolysis, Oxidation, CannizzaroIncompatible with strong oxidizers and strong bases without protection.

Module 1: Pre-Reaction Stability (Storage & Handling)

Issue: “My compound turned from white to dark yellow/brown in the bottle.”

Root Cause Analysis

The discoloration is a dual-failure mode:[1]

  • Photolytic Deiodination: The electron-rich ethoxy ring lowers the bond dissociation energy of the C–I bond.[1] Exposure to ambient light (UV/Vis) generates aryl radicals and free iodine (

    
    ), causing the yellow/purple tint.
    
  • Autoxidation: The aldehyde proton is susceptible to radical abstraction by atmospheric oxygen, initiating a chain reaction that converts the aldehyde to 4-ethoxy-3-iodobenzoic acid .[1]

Troubleshooting Protocol: Purity Verification

Before committing this reagent to a high-value step (e.g., Suzuki coupling), perform this self-validating check:

  • Visual Inspection: If the solid is brown/sticky, purification is required.[1]

  • Solubility Test: Dissolve 10 mg in 1 mL

    
    .
    
    • Pass: Clear, colorless to pale yellow solution.

    • Fail: Turbid (benzoic acid derivative is less soluble in non-polar solvents) or deep purple (free iodine).[1]

  • 1H-NMR Validation (The "10-to-12" Rule):

    • Check the aldehyde peak at ~9.8–9.9 ppm .[1]

    • Scan 10.0–13.0 ppm for a broad singlet (carboxylic acid -COOH).[1]

    • Decision: If the -COOH integral is >5% relative to the aldehyde, recrystallize (EtOH/Hexane) or purify via silica plug (DCM).

Module 2: Stability Under Reaction Conditions

Issue: “Low yields in Suzuki/Sonogashira coupling; formation of de-iodinated byproduct (4-ethoxybenzaldehyde).”[1]

Mechanism of Failure: Protodeiodination

In palladium-catalyzed cross-couplings, the oxidative addition of Pd(0) into the C–I bond is fast. However, if the transmetallation step is slow (due to steric bulk of the ortho-ethoxy group or low nucleophilicity of the boronic acid), the Pd(II)-aryl intermediate can capture a hydride source, leading to reductive elimination of the reduced arene (protodeiodination).

Technical Guide: Optimization Matrix
ParameterRecommendationScientific Rationale
Solvent Anhydrous Toluene or 1,4-Dioxane Avoid alcohols (MeOH, EtOH).[1] Primary alcohols act as hydride sources, promoting deiodination via

-hydride elimination from alkoxides.[1]
Base

or

Avoid amine bases (TEA, DIPEA) if high temp (>80°C) is required, as they can act as single-electron transfer (SET) agents promoting radical deiodination.[1]
Catalyst

or

Bidentate ligands (

) stabilize the Pd-center better than monodentate ligands, preventing "catalyst death" and radical leakage.[1]
Atmosphere Strict Argon/Nitrogen Oxygen promotes homocoupling of boronic acids and oxidation of the aldehyde.[1]
Step-by-Step Protocol: Preventing Deiodination
  • Degas Solvents: Sparge solvents with Argon for 15 minutes before adding the catalyst.[1]

  • Concentration Control: Maintain reaction concentration >0.2 M. Dilute conditions favor intramolecular side reactions or solvent activation.[1]

  • Temperature Ramp: Do not plunge the flask into a 100°C bath. Ramp from RT to 80°C over 20 minutes to allow controlled activation of the catalytic cycle.

Module 3: Chemoselectivity (Aldehyde vs. Iodine)

Issue: “The aldehyde is reacting with my nucleophile/base instead of the iodine coupling.”

The "Trojan Horse" Effect

The aldehyde is an electrophile.[1] If your coupling partner involves a strong nucleophile (e.g., Grignard, Lithium reagent) or a strong base (e.g., NaOtBu), the aldehyde will react before or during the cross-coupling.

Visualizing the Degradation Pathways

The following diagram maps the degradation logic and decision points for handling this compound.

G Start This compound (Starting Material) Light Pathway A: Light Exposure (Homolysis) Start->Light UV/Vis Air Pathway B: Air/Oxygen (Autoxidation) Start->Air O2 Base Pathway C: Strong Base/Nu (Cannizzaro/Addn) Start->Base pH > 12 Radical Aryl Radical + I• Light->Radical Acid 4-Ethoxy-3-iodobenzoic Acid (Solid precipitates/Melting point change) Air->Acid SideProd Alcohol/Acid Mix (Cannizzaro Product) Base->SideProd Deiod Deiodination Product (4-Ethoxybenzaldehyde) Radical->Deiod H-abstraction Yellow Yellowing/Browning (Free Iodine) Radical->Yellow Recombination

Figure 1: Primary degradation pathways.[1] Note that light exposure leads to irreversible iodine loss, while air exposure alters the functional group.

Frequently Asked Questions (FAQ)

Q1: Can I use methanol as a solvent for Suzuki coupling with this aldehyde? A: Avoid if possible. While common for Suzuki couplings, methanol can act as a reducing agent for aryl iodides (protodeiodination) and can form hemiacetals with the aldehyde, complicating NMR analysis. Use Dioxane/Water or Toluene/Water mixtures instead.[1]

Q2: I see a new spot on TLC right at the baseline. What is it? A: This is likely 4-ethoxy-3-iodobenzoic acid .[1] The carboxylic acid is highly polar and will stick to the baseline in standard Hexane/EtOAc systems. Add 1% Acetic Acid to your eluent to move the spot, or perform a bicarbonate wash to remove it.

Q3: How do I remove the iodine color from my product? A: If your reaction mixture is dark purple/brown due to free iodine, wash the organic layer with 10% Sodium Thiosulfate (


)  solution during workup. This reduces 

to water-soluble iodide (

), restoring the correct color.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96657, 4-Iodobenzaldehyde. Retrieved from [Link] (General stability data for iodo-benzaldehydes).[1]

  • Prim, D., Campagne, J. M., Joseph, D., & Andrioletti, B. (2002). Palladium-catalyzed reactions of aryl halides with soft, non-organometallic nucleophiles. Tetrahedron, 58(11), 2041-2075.[1] (Mechanistic insight into deiodination side-reactions).

Sources

Technical Support Center: Purification of 4-Ethoxy-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for researchers encountering purity issues with 4-Ethoxy-3-iodobenzaldehyde (CAS: 184033-45-2).

Ticket Category: Organic Synthesis & Purification Target Compound: this compound Molecular Formula: C₉H₉IO₂ | MW: 276.07 g/mol Target State: White to pale yellow solid | MP: 78–81 °C[1]

Quick Reference: Impurity Profiling

Before selecting a purification protocol, identify your synthesis route. The chemical nature of your starting material (SM) dictates the separation logic.

ComponentRolePhysical StateChemical NatureRemoval Strategy
This compound Target Solid (MP 78–81 °C)Neutral Ether/AldehydeN/A
4-Ethoxybenzaldehyde SM (Route A)Liquid/Low-Melt (MP ~13 °C)Neutral Ether/AldehydeRecrystallization or Flash Chromatography
3-Iodo-4-hydroxybenzaldehyde SM (Route B)Solid (MP ~110–115 °C)Acidic Phenol Chemical Washing (Base Extraction)
3,5-Diiodo-4-ethoxybenzaldehyde Side ProductSolid (High MP)Neutral EtherFractional Recrystallization

Troubleshooting Guides (Q&A Format)

Case A: Removing Phenolic Starting Material (Alkylation Route)

User Query: "I synthesized the target via ethylation of 3-iodo-4-hydroxybenzaldehyde. NMR shows unreacted starting material. How do I remove it without a column?"

Technical Analysis: This is the most favorable purification scenario. The starting material contains a phenolic hydroxyl group (


 due to the electron-withdrawing iodine ortho to the -OH), making it significantly more acidic than your neutral product.

Protocol: Base Extraction (Chemical Washing) This method relies on converting the phenolic impurity into its water-soluble phenolate salt, while the target product remains in the organic layer.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane). Use approx. 10–15 mL solvent per gram of crude.

  • The Wash (Critical Step):

    • Wash the organic layer twice with 0.5 M Sodium Hydroxide (NaOH) or 5% Potassium Carbonate (K₂CO₃) solution.

    • Mechanism:[2][3][4] The base deprotonates the phenol (SM), forcing it into the aqueous layer.

  • Verification: Check the pH of the aqueous layer.[5] It must remain basic (pH > 10) to ensure the phenol does not protonate and return to the organic phase.

  • Workup:

    • Separate the organic layer.[3][6]

    • Wash once with brine (saturated NaCl) to remove residual base/water.

    • Dry over anhydrous

      
       or 
      
      
      
      .
    • Concentrate in vacuo.[5][6]

Validation: The resulting solid should be free of the phenolic peak in


 NMR (typically a broad singlet >5.0 ppm or shifted depending on solvent).
Case B: Removing Non-Iodinated Precursor (Direct Iodination Route)

User Query: "I iodinated 4-ethoxybenzaldehyde using


/Periodic Acid (or PIDA). The reaction stopped at 90% conversion. The starting material is an oil and my product is a solid. How do I separate them?"

Technical Analysis: Unlike Case A, both the SM and Product are neutral ethers. You cannot use acid/base extraction. However, the Melting Point differential (Target: ~80 °C vs. SM: ~13 °C) is your primary leverage point.

Protocol 1: Flash Chromatography (High Purity) Because the Iodine atom adds significant lipophilicity and polarizability, the retention factor (


) will differ on silica.
  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Petroleum Ether : Ethyl Acetate (15:1 to 10:1 gradient).

  • Observation: The di-iodo impurity (if any) usually elutes first (most lipophilic), followed by the mono-iodo target, and finally the unreacted starting material.

  • Reference: Standard isolation protocols for this compound cite PE:EtOAc 15:1 as optimal [1].

Protocol 2: Recrystallization (Scalable) If chromatography is not feasible, exploit the state difference.

  • Solvent Choice: Use a solvent system where the oily SM is highly soluble even at low temperatures, but the solid product is sparingly soluble when cold.

    • Recommended:Hexane/Ethanol (9:1) or Cyclohexane .

  • Procedure:

    • Dissolve crude solid in minimal hot ethanol.

    • Slowly add warm hexane until slight turbidity appears.

    • Allow to cool to room temperature, then refrigerate (0–4 °C).

    • The oily starting material should remain in the "mother liquor" while the target crystallizes.

  • Wash: Filter the crystals and wash with ice-cold hexane.

Case C: Managing Over-Iodination (Di-iodo Impurity)

User Query: "I see a small impurity (~5%) that I suspect is 4-ethoxy-3,5-diiodobenzaldehyde."

Technical Analysis: Over-iodination occurs if the iodinating agent is in excess or the reaction runs too long. The di-iodo compound is more symmetrical and crystalline, often with a higher melting point and lower solubility.

Protocol:

  • Fractional Crystallization: In ethanol or methanol, the di-iodo derivative will typically crystallize first upon cooling.

  • Filtration Strategy:

    • Dissolve crude in hot ethanol.

    • Cool slightly. If a small amount of high-melting solid precipitates early, filter it off (this is likely the di-iodo impurity).

    • Cool the filtrate further to crystallize the desired mono-iodo target.

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying this compound based on the crude composition.

PurificationLogic Start Crude this compound CheckSM Identify Unreacted Starting Material Start->CheckSM RouteA Route: Direct Iodination (Impurity: 4-Ethoxybenzaldehyde) CheckSM->RouteA Liquid SM RouteB Route: Alkylation (Impurity: 3-Iodo-4-hydroxybenzaldehyde) CheckSM->RouteB Phenolic SM DecisionA Is impurity > 10%? RouteA->DecisionA MethodWash Base Extraction (Wash w/ 0.5M NaOH) RouteB->MethodWash Acidic Impurity MethodCol Flash Chromatography (Silica, PE:EtOAc 15:1) DecisionA->MethodCol Yes (Hard to crystallize) MethodCryst Recrystallization (Hexane/EtOH) DecisionA->MethodCryst No (Minor impurity) Result Pure Product (MP 78-81 °C) MethodCol->Result MethodCryst->Result MethodWash->Result

Figure 1: Purification decision tree based on synthetic route and impurity profile.

References

  • Racys, D. T., et al. (2015).[7] "Rapid Synthesis of 3-Iodo-4-ethoxybenzaldehyde via Direct Iodination." Organic Letters, 17(19), 4782–4785.[7] (Protocol confirmation for PE:EtOAc 15:1 chromatography).

  • Sigma-Aldrich. "Product Specification: this compound." (Melting point verification: 78–81 °C).[1][7][8]

  • ChemicalBook. "Properties of 4-Ethoxybenzaldehyde." (Melting point verification: 13–14 °C).

Sources

Technical Support Center: Sonogashira Coupling of 4-Ethoxy-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SGC-4E3I-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Substrate Challenge

You are attempting to couple 4-Ethoxy-3-iodobenzaldehyde with a terminal alkyne. While aryl iodides are typically excellent substrates for Sonogashira coupling, this specific molecule presents a "Trojan Horse" of failure modes:

  • The Aldehyde Trap: The C-1 aldehyde is highly electrophilic. Standard Sonogashira protocols often use primary amines (e.g., n-butylamine) as solvents or ligands. These will react with your aldehyde to form imines (Schiff bases) , consuming your starting material and poisoning the reaction.

  • Electronic Deactivation: The C-4 ethoxy group is a strong electron-donating group (EDG). Through resonance, it increases electron density at the C-3 position (ortho), making the oxidative addition of Palladium into the C-I bond slower compared to electron-deficient aryl halides.

  • Steric Crowding: The iodine is ortho to the ethoxy group. While not severe, this steric bulk can hinder the approach of bulky phosphine ligands.

Tier 1: Diagnostic Q&A (Troubleshooting)
Q1: "My reaction mixture turned black immediately, and LCMS shows a major peak that is NOT my product. What happened?"

Diagnosis: Glaser Homocoupling (Oxidative Dimerization) Root Cause: Oxygen leakage. Technical Explanation: The copper(I) acetylide intermediate is extremely sensitive to oxygen. In the presence of O₂, Cu(I) catalyzes the dimerization of your alkyne (Glaser coupling) rather than transmetallating to the Palladium. The "black" color is often precipitated Palladium black, indicating catalyst decomposition due to ligand oxidation or lack of substrate turnover.

Corrective Action:

  • Degassing is non-negotiable: Sparging with nitrogen is insufficient for this sensitive substrate. You must use the Freeze-Pump-Thaw method (3 cycles) or vigorous bubbling of Argon for >20 mins before adding the catalyst.

  • Copper Control: Reduce CuI loading to 1-2 mol%. Excess copper accelerates homocoupling.[1]

  • Alternative: If the problem persists, switch to a Copper-Free Sonogashira variant (requires higher Pd loading and temperatures, e.g., 60-80°C).

Q2: "I see consumption of the starting material, but the product mass is [M + Base - H2O]. It looks like an impurity."

Diagnosis: Imine Condensation Root Cause: Incompatible Base Selection. Technical Explanation: You likely used a primary amine (e.g., propyl amine, butylamine) or a nucleophilic secondary amine. The aldehyde on your substrate reacted with the amine to form an imine.

Corrective Action:

  • Switch Base Class: Move to inorganic bases (Cs₂CO₃ or K₂CO₃) or non-nucleophilic tertiary amines (Triethylamine, DIPEA).

  • Solvent Change: Use DMF or 1,4-Dioxane instead of neat amine.

Q3: "The reaction is stalled. The Aryl Iodide is unreacted despite heating."

Diagnosis: Catalyst Deactivation / Electronic Mismatch Root Cause: The ethoxy group deactivates the ring, and the ortho-substitution hinders standard Pd(PPh₃)₂Cl₂. Technical Explanation: The oxidative addition step is rate-limiting here. Simple triphenylphosphine ligands may dissociate or fail to promote insertion into the electron-rich C-I bond.

Corrective Action:

  • Ligand Upgrade: Switch to Pd(dppf)Cl₂ .[2] The bidentate ligand (dppf) has a large bite angle and resists dissociation, stabilizing the Pd center during the slower oxidative addition step.

  • Temperature: Increase to 60°C. Room temperature is often insufficient for electron-rich aryl iodides.

Tier 2: Optimized Protocol (The "Gold Standard")

This protocol is designed specifically to avoid aldehyde interference and mitigate electronic deactivation.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[3][4]·DCM (3 mol%) — Chosen for stability and bite angle.

  • Co-Catalyst: CuI (2 mol%) — Kept low to minimize homocoupling.

  • Base: Cs₂CO₃ (2.0 equiv) — Inorganic base prevents imine formation.

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under Argon flow.

  • Solids Addition: Add the aryl iodide (1.0 eq), Pd(dppf)Cl₂ (0.03 eq), CuI (0.02 eq), and Cs₂CO₃ (2.0 eq) to the vial.

  • Degassing (Critical): Cap the vial. Evacuate and backfill with Argon (3 times).

  • Liquid Addition: Syringe in anhydrous DMF (degassed) and the terminal alkyne (1.2 eq).

  • Reaction: Stir at 60°C for 4–12 hours.

    • Note: Monitor by TLC/LCMS. If the mixture turns black and stalls early, add an additional 1 mol% Pd catalyst.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over Na₂SO₄.

    • Purification Note: The aldehyde product may streak on silica; add 1% Et₃N to your eluent if necessary, but ensure it is removed quickly to avoid degradation.

Tier 3: Comparative Data & Decision Matrix

Table 1: Base Compatibility for Aldehyde-Containing Substrates

Base TypeSpecific ExampleCompatibilityRisk Factor
Primary Amine n-ButylamineCRITICAL FAIL Rapid imine formation (Schiff base).
Secondary Amine DiethylaminePOOR Slow aminal/enamine formation; competitive coordination.
Tertiary Amine Et₃N / DIPEAGOOD Sterically hindered; minimal nucleophilic attack.
Inorganic Carbonate Cs₂CO₃ / K₂CO₃EXCELLENT Zero interference with aldehyde; heterogeneous buffer.
Tier 4: Visual Troubleshooting Guide

SonogashiraTroubleshooting Start Start: Reaction Analysis CheckColor Observation: Reaction Color? Start->CheckColor CheckLCMS Observation: LCMS Data? Start->CheckLCMS BlackPpt Black Precipitate (Immediate) CheckColor->BlackPpt MassImine Mass = M + Amine - H2O CheckLCMS->MassImine MassSM Starting Material Only (No Conversion) CheckLCMS->MassSM Glaser Diagnosis: Glaser Coupling (O2 Leak / Excess Cu) BlackPpt->Glaser FixGlaser Solution: 1. Freeze-Pump-Thaw 2. Reduce CuI to 1% Glaser->FixGlaser ImineDiag Diagnosis: Aldehyde-Amine Condensation MassImine->ImineDiag Deactivation Diagnosis: Electronic Deactivation (Ethoxy Group) MassSM->Deactivation FixImine Solution: Switch to Cs2CO3/DMF (Avoid Primary Amines) ImineDiag->FixImine FixDeact Solution: 1. Switch to Pd(dppf)Cl2 2. Increase Temp to 60°C Deactivation->FixDeact

Figure 1: Decision tree for diagnosing failure modes in Sonogashira coupling of aldehyde-functionalized aryl iodides.

References
  • Chinchilla, R., & Nájera, C. (2007).[3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[3][4][5][6][7][8] Angewandte Chemie International Edition, 46(6), 834-871. [Link]

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. (Historical reference for Homocoupling mechanism). [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 28, 2026. [Link]

Sources

Impact of solvent choice on 4-Ethoxy-3-iodobenzaldehyde reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 4E3I-BZ | CAS: 184033-45-2 Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The "Push-Pull" Solubility Paradox

Welcome to the technical support hub for 4-Ethoxy-3-iodobenzaldehyde . This intermediate is a critical scaffold in the synthesis of radiotracers (e.g., amyloid imaging agents) and kinase inhibitors.[1]

The Core Challenge: This molecule presents a unique "push-pull" electronic environment. The 4-ethoxy group (Electron Donating) activates the ring, while the 1-aldehyde (Electron Withdrawing) deactivates it.[1] This creates specific solvent-dependent reactivity profiles:

  • The Iodine Handle (C3): Sterically crowded by the ethoxy group; requires polar aprotic solvents to facilitate oxidative addition in cross-coupling.

  • The Aldehyde Handle (C1): Prone to hydration in wet solvents; requires strict water management for condensation reactions.[1]

This guide troubleshoots these competing requirements.

Module 1: Cross-Coupling Troubleshooting (Suzuki/Sonogashira)

Issue: Low conversion or homocoupling during Pd-catalyzed reactions.

The Mechanism

The 4-ethoxy group increases electron density at the C3 position (ortho), making the C-I bond more electron-rich than in typical aryl halides.[1] This slows down oxidative addition (the rate-determining step).[1] Non-polar solvents (Toluene/Hexane) often fail to stabilize the polar transition state required to overcome this electronic barrier.[1]

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
< 20% Yield Solvent Non-Polarity: Toluene or THF is insufficient to stabilize the Pd(II) intermediate.[1]Switch to DMF or DMSO. High dielectric constants (

) stabilize the anionic Pd species, accelerating oxidative addition.[1]
Deiodination Protodeiodination: Solvent contains labile protons or trace acid.Use Anhydrous DMF or 1,4-Dioxane .[1] Avoid alcohols if using strong bases (e.g., NaOtBu).[1]
Black Precipitate Pd Black Formation: Catalyst decomposition due to slow reaction kinetics.Add TBAB (Tetrabutylammonium bromide) as a phase transfer catalyst/stabilizer.[1]
FAQ: Why did my reaction work for 3-iodobenzaldehyde but fail here?

A: The 4-ethoxy group exerts a steric and electronic "shield."[1] 3-iodobenzaldehyde lacks this ortho-substitution.[1] You must increase the reaction temperature (to 80–100°C) and use a solvent with a higher boiling point (e.g., DMF instead of THF) to drive the reaction to completion.[1]

Module 2: Aldehyde Reactivity (Reductive Amination/Condensation)

Issue: Incomplete Schiff base formation or hydrolysis of product.

The Mechanism

The aldehyde at C1 is deactivated by the ethoxy group (resonance effect), making it less electrophilic than a standard benzaldehyde. Equilibrium favors the starting material if any water is present in the solvent.

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Stalled Reaction Water Poisoning: Solvent is "wet."[1] The equilibrium reverses to aldehyde + amine.Solvent Switch: Use DCE (Dichloroethane) or Toluene .[1] Avoid MeOH/EtOH for the initial imine formation step.
Side Products Cannizzaro Reaction: Strong base in aqueous/alcoholic solvent causes disproportionation.Eliminate Base: Use acid catalysis (Acetic Acid) in DCM or THF .[1][2]
Imine Hydrolysis Workup pH: Acidic workup hydrolyzed the imine bond.Buffer: Quench with saturated NaHCO₃. Extract into EtOAc.[3]
Workflow Visualization

Use the diagram below to select the optimal solvent system based on your target reaction.

SolventSelection Start Target Reaction Coupling Cross-Coupling (Suzuki/Sonogashira) Start->Coupling C-I Bond Activation Condensation Carbonyl Condensation (Imine/Reductive Amination) Start->Condensation C=O Bond Activation PolarityCheck Is the Catalyst Ligand-Stabilized? Coupling->PolarityCheck WaterCheck Is Water Removal Critical? Condensation->WaterCheck HighPolar Use DMF or DMSO (Stabilizes Oxidative Addition) PolarityCheck->HighPolar No (e.g., Pd(OAc)2) MedPolar Use 1,4-Dioxane/Water (Green Alternative) PolarityCheck->MedPolar Yes (e.g., Pd(dppf)Cl2) Azeotrope Use Toluene (Dean-Stark Trap) WaterCheck->Azeotrope High Temp (>80°C) Sieves Use DCM or DCE (Add 4Å Mol. Sieves) WaterCheck->Sieves Room Temp

Figure 1: Decision matrix for solvent selection based on the dominant reactive handle of this compound.[1]

Module 3: Solubility & Stability Data

Issue: Material degradation during storage or solution preparation.

Solubility Profile (at 25°C):

Solvent Solubility Application Note
DCM High (>100 mg/mL) Best for chromatography and storage.[1]
DMF High (>80 mg/mL) Best for high-temp coupling reactions.[1]
Ethanol Moderate (Heating req.)[1][4] Good for recrystallization; poor for coupling kinetics.

| Water | Insoluble | Requires surfactant/co-solvent (e.g., SDS) for aqueous chemistry.[1] |

Critical Warning - Light Sensitivity: The C-I bond is photosensitive. Solutions in transparent solvents (Acetone, Chloroform) degrade rapidly under fluorescent light, liberating free iodine (solution turns yellow/brown).[1]

  • Protocol: Wrap all reaction vessels in aluminum foil. Store solid material in amber vials at 4°C.

References

  • BenchChem. (n.d.).[1] this compound: Key Synthetic Intermediate and Reactivity Profile.[1][5] Retrieved from [1]

  • Sherwood, J., et al. (2019).[1][6] "Solvent effects in palladium catalysed cross-coupling reactions." Green Chemistry, 21, 2164-2213.[1][6] (General principles of solvent polarity in aryl iodide coupling). [1]

  • National Institutes of Health (NIH). (2020).[1] Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.[1]

  • ChemicalBook. (n.d.).[1] 4-Iodobenzaldehyde derivatives in pharmaceutical synthesis.[1][7] Retrieved from [1]

Sources

Preventing de-iodination of 4-Ethoxy-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Ethoxy-3-iodobenzaldehyde Case Reference: ARYL-I-STAB-001[1][2][3][4]

Introduction: The Stability Paradox

Welcome. If you are accessing this guide, you are likely observing an inexplicable loss of iodine from your scaffold, this compound (CAS: 184033-45-2 ).[1][2][3][4]

This compound presents a specific "stability paradox" in medicinal chemistry. The iodine at the C3 position is activated by the ortho-ethoxy group (electron-donating), making it highly reactive toward oxidative addition in palladium catalysis.[2][3][4] However, this same activation makes the C-I bond labile to unwanted homolytic cleavage (photolysis) and competitive protodeiodination during cross-coupling.[2][3][4]

This guide treats your experiment as a system. We will isolate the variables causing de-iodination—whether photonic, catalytic, or chemical—and provide engineered solutions.

Module 1: Storage & Handling (The "Pink" Phenomenon)

User Issue: "My white solid turned pink/purple after a week on the bench."

Technical Diagnosis: Photolytic Homolysis.[1][2][3][4] Aryl iodides possess a weak C–I bond (~65 kcal/mol).[1][2][3][4] Exposure to UV/visible light excites the molecule, causing homolytic cleavage.[2][3][4] The "pink" color is elemental iodine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) accumulating in the sample.[2][4] The remaining aryl radical abstracts a hydrogen atom from moisture or packaging, yielding the de-iodinated impurity (4-ethoxybenzaldehyde).[2][3][4]
Troubleshooting Protocol
VariableStandard Practice (Risk)Engineered Solution (Safe)
Container Clear glass / PlasticAmber Glass wrapped in foil.[1][2][3][4]
Atmosphere Air (contains ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

/

)
Argon/Nitrogen flush.[1][2][4] Store at 2-8°C.
Solvent Chloroform/Ethers (radical promoters)Solid state only .[1][2][3][4] If solution is needed, use degassed solvents.[1][2][3][4]
The Mechanism of Decay

(Visualizing the invisible radical pathway)

Photolysis Start This compound Radical Aryl Radical (Ar•) + I• Start->Radical Homolysis Light hv (Light) Light->Radical Product De-iodo Impurity (4-Ethoxybenzaldehyde) Radical->Product H-Abstraction Iodine I2 (Pink Color) Radical->Iodine Dimerization H_Source H-Donor (Solvent/Moisture) H_Source->Product

Caption: Figure 1. Photolytic decomposition pathway showing the generation of the aryl radical and subsequent hydrogen abstraction leading to the de-iodinated impurity.[3][4]

Module 2: Palladium-Catalyzed Cross-Coupling

User Issue: "During Suzuki coupling, I see 15-20% of the de-iodinated byproduct (des-iodo) by LCMS. The starting material is consumed, but the yield is low."[2][3][4]

Technical Diagnosis: Competitive Protodeiodination. This is the most critical failure mode.[1][2][3][4] In the catalytic cycle, the Oxidative Addition (OA) of your aryl iodide to Pd(0) is fast.[2][3][4][5] However, if the Transmetallation (TM) step is slow (due to steric bulk or poor boronic acid solubility), the sensitive ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 intermediate "stalls."[2][4]

A stalled Pd-intermediate will seek other pathways to relieve electron density.[1][2][3][4] If a hydride source is present (often the solvent), the complex undergoes ligand exchange to form ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


, followed by Reductive Elimination to release the de-iodinated arene [1, 2].[2][4]
The "Fork in the Road" Analysis
Reaction ParameterWhy it Causes De-iodination Corrective Action
Solvent Alcohols (MeOH, EtOH, iPrOH) act as hydride donors via ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-hydride elimination from the alkoxide.[1][2][4]
Switch to Aprotic Solvents: DMF, Toluene, or Dioxane.[2][3][4]
Base Carbonates (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

) in alcohols promote alkoxide formation.[1][2][4]
Use Anhydrous Phosphate: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

suspended in Toluene/Water (biphasic) or Dioxane.[1][2][4]
Catalyst ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

is slow to transmetallate.
Use Bulky, Electron-Rich Ligands: XPhos or SPhos (Buchwald generation).[1][2][4] These accelerate TM and Reductive Elimination, outcompeting the side reaction.[2][3][4]
Temperature Overheating promotes radical decomposition.[1][2][3][4]Limit to 60-80°C. Do not reflux unless necessary.
Catalytic Cycle & Failure Point

SuzukiFailure Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-I Pd0->OxAdd Fast Step ArI Substrate (Ar-I) ArI->OxAdd TransMetal Transmetallation (Boronic Acid) OxAdd->TransMetal Desired Path DeHalo_Path Hydride Source (Alcohol/Amine) OxAdd->DeHalo_Path Side Reaction (Stalled) ProdComplex Ar-Pd-Ar' TransMetal->ProdComplex SideComplex Ar-Pd-H DeHalo_Path->SideComplex Ligand Exchange FinalProd Desired Product (Cross-Coupled) ProdComplex->FinalProd Reductive Elim SideComplex->Pd0 Catalyst Regen DesIodo Des-iodo Byproduct (Ar-H) SideComplex->DesIodo Reductive Elim

Caption: Figure 2. The catalytic divergence.[1][2][3][4][6] De-iodination occurs when the intermediate stalls and intercepts a hydride source (red path) instead of the boronic acid (green path).[2][3][4]

Module 3: Chemical Manipulation (Aldehyde Reduction)

User Issue: "I am reducing the aldehyde to an alcohol using Sodium Borohydride (


), but I'm losing the iodine."

Technical Diagnosis: Radical-Induced Reduction.[1][2][3][4] While ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 is typically chemoselective for aldehydes, the presence of the iodine on an electron-rich ring can facilitate Single Electron Transfer (SET) mechanisms, especially if transition metal impurities are present in the solvent or reagents.[2][4]
Protocol: The Luche Reduction

To lock the regioselectivity to the carbonyl and protect the aryl iodide, you must use Cerium(III) Chloride.[2][3][4] Cerium activates the carbonyl oxygen (making it more electrophilic) and hardens the borohydride, suppressing soft radical chemistry [3].[2][3][4]

  • Dissolve this compound (1.0 eq) in MeOH (0.2 M).

  • Add Cerium(III) Chloride heptahydrate (

    
    , 1.1 eq). Stir for 10 min until fully dissolved.
    
  • Cool to 0°C.

  • Add ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (1.0 eq) portion-wise.[1][2][4]
    
  • Quench with saturated

    
     immediately upon consumption of starting material (TLC monitoring).
    

Module 4: Purification & Analysis

User Issue: "My compound decomposes on the silica column."

Technical Diagnosis: Acidic Silica Hydrolysis. Standard silica gel is slightly acidic (pH 5-6).[1][2][3][4] For highly sensitive aryl iodides, this surface acidity can catalyze decomposition or iodine migration.[1][2][3][4]

Solution: Neutralize your stationary phase.

  • Pre-treatment: Flush the silica column with 1% Triethylamine (Et3N) in Hexanes before loading your sample.[1][2][3][4]

  • Eluent: Maintain 0.5% Et3N in your elution solvent system.[1][2][3][4]

References

  • Mechanisms of Dehalogenation: A. J. J.[1][2][3][4] Lennox, G. C.[2][3][4] Lloyd-Jones, Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. Angew.[1][2][3][4] Chem. Int. Ed.2013 , 52, 7362.[2][3][4] [2][3][4]

  • Solvent Effects: C. C. C. J. Seechurn, et al., Pd-Catalyzed Cross-Coupling: A Historical Contextualization of a 2010 Nobel Prize.[2][3][4] Angew.[1][2][3][4] Chem. Int. Ed.2012 , 51, 5062.[2][3][4] [2][3][4]

  • Luche Reduction: A. L. Gemal, J. L. Luche, Lanthanoids in organic synthesis.[2][3][4] 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides. J. Am. Chem. Soc.[1][2][3][4]1981 , 103, 5454.[2][3][4]

Sources

Technical Support Center: Scaling Up 4-Ethoxy-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Development & Scale-Up Guide for 4-Ethoxy-3-iodobenzaldehyde CAS: 10031-82-0 (this compound) | Precursor CAS: 60032-63-5 (3-iodo-4-hydroxybenzaldehyde) Support Tier: Level 3 (Process Optimization)

Strategic Overview: Selecting Your Route

As a Senior Application Scientist, I often see scale-up failures not because of "bad chemistry," but due to poor route selection for the available equipment. For this compound, you have two primary options.

The Decision Matrix
FeatureRoute A: O-Alkylation (Recommended) Route B: Direct Iodination
Starting Material 3-Iodo-4-hydroxybenzaldehyde4-Ethoxybenzaldehyde
Chemistry Williamson Ether Synthesis (

)
Electrophilic Aromatic Substitution (

)
Regioselectivity 100% (Pre-installed Iodine)Variable (Risk of 3,5-diiodo or unreacted SM)
Purification Simple CrystallizationDifficult Chromatography/Distillation
Scale Suitability High (Robust, GMP friendly)Moderate (Exotherm management required)

My Recommendation: For scale-up (>100g), utilize Route A . While Route B appears shorter, the separation of the 3-iodo product from the 3,5-diiodo impurity and unreacted starting material at a kilogram scale is operationally expensive. Route A guarantees the halogen position, shifting the burden to a simple filtration and wash.

Module 1: The Robust Route (O-Alkylation)

Context: This protocol scales the reaction of 3-iodo-4-hydroxybenzaldehyde with ethyl iodide (or ethyl bromide) using mild base.

Standard Operating Procedure (Scale: 1.0 kg Input)
  • Charging: To a reactor, charge 3-iodo-4-hydroxybenzaldehyde (1.0 equiv) and DMF (Dimethylformamide, 3.0 - 4.0 vol).

    • Tech Note: Acetone can be used but requires pressure vessels if reaction temp >56°C is needed. DMF is preferred for kinetics at atmospheric pressure.

  • Base Addition: Add Potassium Carbonate (

    
    )  (1.5 equiv, granular, anhydrous).
    
    • Critical: Use granular mesh, not fine powder, to prevent "cementing" of the slurry.

  • Reagent Addition: Add Ethyl Iodide (1.2 equiv) dropwise over 30 minutes. Maintain temp < 35°C.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by HPLC.

  • Workup: Cool to 20°C. Quench by pouring into Ice Water (10 vol) with vigorous agitation.

  • Isolation: Filter the resulting precipitate. Wash with water (3x) to remove DMF. Dry at 45°C under vacuum.

Troubleshooting Guide: O-Alkylation

Q: The reaction has stalled at 90% conversion. Should I add more base?

  • Diagnosis: Likely water contamination or surface passivation of the inorganic base.

  • Solution: Do not add more base immediately. First, add a catalytic amount of TBAI (Tetrabutylammonium iodide) (0.5 mol%). This acts as a Phase Transfer Catalyst (PTC) to shuttle the carbonate anion into the organic phase, often restarting the reaction.

Q: My product is colored (Pink/Red) after filtration.

  • Diagnosis: Oxidation of trace iodide to free iodine (

    
    ) or photo-degradation.
    
  • Solution: Wash the filter cake with a 5% aqueous solution of Sodium Thiosulfate (

    
    )  before the final water wash. This reduces free iodine back to colorless iodide.
    

Q: The slurry solidified in the reactor ("The Concrete Effect").

  • Diagnosis: Solvent volume too low relative to the inorganic salt load.

  • Solution: For future runs, ensure DMF volume is at least 4 mL per gram of substrate. For the current batch, add Ethyl Acetate to dilute the slurry before attempting to dump/filter.

Module 2: The Economy Route (Direct Iodination)

Context: Only use this if cost of goods (COGs) is the sole driver and you have efficient distillation capabilities.

Protocol Summary

React 4-ethoxybenzaldehyde with


  and an oxidant (Periodic acid 

or

) in acidic media (

).
Troubleshooting Guide: Iodination

Q: I am seeing significant 3,5-diiodo impurity.

  • Cause: Localized high concentration of iodinating agent or high temperature.

  • Fix:

    • Switch to NIS (N-Iodosuccinimide) in Acetonitrile/TFA for milder conditions (though more expensive).

    • If using

      
      , ensure "Starve-Feed" addition: Add the iodine solution slowly to the substrate, not the other way around.
      

Q: The reaction is extremely exothermic.

  • Cause: Oxidative iodination releases significant heat.

  • Fix: This is a safety hazard. Scale up requires a dosing pump controlled by a temperature probe. If internal temp rises >5°C above setpoint, the pump must auto-stop.

Module 3: Purification & QC

Target Specification:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 78–81°C [1].

  • Purity (HPLC): >98.5%.[1]

Crystallization Protocol

If the crude from Module 1 is <98% pure, perform a recrystallization.

ParameterSpecification
Solvent System Petroleum Ether : Ethyl Acetate (15:1) or Heptane : IPA (9:1)
Dissolution Temp 65°C (Reflux)
Cooling Rate Slow ramp (10°C/hour) to 0°C
Seed Crystals Recommended at 40°C if available

Visual Workflow (DOT Diagram)

The following diagram illustrates the decision logic and critical control points (CCPs) for the synthesis.

SynthesisWorkflow Start Target: this compound Decision Route Selection Start->Decision RouteA Route A: O-Alkylation (High Purity / GMP) Decision->RouteA Recommended RouteB Route B: Direct Iodination (Low Cost / High Risk) Decision->RouteB Alternative StepA1 Reagents: 3-Iodo-4-hydroxybenzaldehyde + Et-I + K2CO3 RouteA->StepA1 StepB1 Reagents: 4-Ethoxybenzaldehyde + I2 + Oxidant RouteB->StepB1 StepA2 Reaction: DMF, 60°C, 4-6h StepA1->StepA2 StepA3 CCP: Quench into Ice Water (Precipitation) StepA2->StepA3 Purification Purification: Recrystallization (Pet Ether/EtOAc) StepA3->Purification StepB2 Reaction: Acidic Media, Exotherm Control StepB1->StepB2 StepB3 CCP: Separation of Regioisomers (3-I vs 3,5-di-I) StepB2->StepB3 StepB3->Purification Final Final Product (MP: 78-81°C) Purification->Final

Caption: Process flow diagram contrasting the high-fidelity Alkylation Route (Green) against the higher-risk Direct Iodination Route (Red).

References

  • Royal Society of Chemistry. Supporting Information: Synthesis of this compound (Product 3). Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24834, 4-Ethoxybenzaldehyde. Retrieved from

  • Biosynth. 3-Iodo-4-hydroxybenzaldehyde (Precursor Material Data). Retrieved from

  • Google Patents. CN103896752A: Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde (Citing similar etherification conditions). Retrieved from

Sources

Validation & Comparative

Comparative Guide: 4-Ethoxy-3-iodobenzaldehyde vs. 4-Hydroxy-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: 4-Ethoxy-3-iodobenzaldehyde is the superior scaffold for high-throughput medicinal chemistry and transition-metal catalysis (e.g., Suzuki-Miyaura coupling). The ethyl ether "cap" prevents catalyst poisoning, improves solubility in lipophilic solvents, and maintains consistent aldehyde electrophilicity.

4-Hydroxy-3-iodobenzaldehyde is a versatile precursor but a challenging substrate. Its acidic phenolic proton (


) necessitates careful base selection during coupling reactions to prevent the formation of electron-rich phenoxides that deactivate the electrophilic center and interfere with Pd-catalytic cycles. It should be reserved for pathways where the free phenol is explicitly required for subsequent intramolecular cyclization or hydrogen bonding.

Part 1: Physicochemical & Reactivity Profile

The fundamental difference lies in the O-substituent (C4 position) , which dictates the electronic environment of the entire ring system.

Feature4-Hydroxy-3-iodobenzaldehydeThis compound
Structure Free Phenol (Ar-OH)Ethyl Ether (Ar-OEt)
Electronic Nature Variable. Neutral (OH) is EDG; Anionic (

) is strongly EDG.
Fixed. Moderate EDG via resonance.
Acidity (

)
Acidic (~7.0). Deprotonates with

,

.
Non-acidic. Stable to base.
Solubility Polar solvents (MeOH, DMSO, aqueous base). Poor in Hexanes/DCM.Excellent in DCM, Toluene, THF, EtOAc.
Aldehyde Reactivity Low in Base. Phenoxide resonance deactivates carbonyl carbon.High. Consistent electrophilicity.
Metal Catalyst Compatibility Moderate/Low. Phenoxide can coordinate Pd or reduce oxidative addition rates.High. Inert ether group prevents interference.
Electronic Deactivation Mechanism (Visualized)

The following diagram illustrates why the hydroxy variant struggles in basic conditions (common in cross-coupling and condensation reactions).

electronic_effects cluster_hydroxy 4-Hydroxy (In Base) cluster_ethoxy 4-Ethoxy (In Base) OH Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) OH->Phenoxide Deprotonation Base Base (e.g., K2CO3) Base->Phenoxide Resonance Resonance Donation (Strong +M Effect) Phenoxide->Resonance Aldehyde_Deact Deactivated Aldehyde (Reduced Electrophilicity) Resonance->Aldehyde_Deact e- Density Push OEt Ether (Ar-OEt) Aldehyde_Active Active Aldehyde (High Electrophilicity) OEt->Aldehyde_Active Fixed Effect (Weak +M)

Figure 1: Mechanistic comparison of electronic effects in basic media. The formation of phenoxide in the hydroxy variant significantly increases electron density, deactivating the aldehyde.

Part 2: Synthetic Utility Analysis

Scenario A: Suzuki-Miyaura Cross-Coupling

This is the most common reaction for these scaffolds, utilizing the iodine handle.

  • This compound:

    • Performance: Excellent. The iodine bond is weak and undergoes oxidative addition readily.

    • Protocol Advantage: Compatible with standard non-polar conditions (Toluene/Water) and weak bases.

    • Yield Expectation: >90%.

  • 4-Hydroxy-3-iodobenzaldehyde:

    • Performance: Challenging. Standard Suzuki bases (

      
      , 
      
      
      
      ) deprotonate the phenol. The resulting electron-rich ring makes the C-I bond stronger (less prone to oxidative addition) and the phenoxide can coordinate to the Palladium center, poisoning the catalyst.
    • Workaround: Requires protecting the phenol in situ or using specific aqueous conditions that solvate the phenoxide, preventing catalyst aggregation.

Scenario B: Knoevenagel/Schiff Base Condensation

Reactions targeting the aldehyde (CHO) group.

  • This compound:

    • Behaves like a standard benzaldehyde. Reacts rapidly with amines (Schiff base) or active methylenes (Knoevenagel).

  • 4-Hydroxy-3-iodobenzaldehyde:

    • If the reaction requires a basic catalyst (e.g., piperidine), the phenol deprotonates. The resonance from

      
       pushes electron density into the carbonyl carbon, making it less electrophilic . Reaction times are significantly longer, and yields are lower.
      

Part 3: Experimental Protocols

Protocol 1: Suzuki Coupling of this compound (Recommended)

Use this for high-yield library synthesis.

  • Reagents:

    • Substrate: this compound (1.0 equiv)

    • Boronic Acid: Arylboronic acid (1.2 equiv)

    • Catalyst:

      
       (3 mol%)
      
    • Base:

      
       (2.0 equiv)
      
    • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, base, and catalyst.[1]

    • Evacuate and backfill with Argon (x3).

    • Add degassed solvent mixture.

    • Heat to 80°C for 4–6 hours .

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over

      
      .
      
  • Expected Yield: 85–95% (Clean conversion).

Protocol 2: Protection of 4-Hydroxy-3-iodobenzaldehyde

Use this if you only have the hydroxy starting material and need to improve reactivity.

  • Reagents:

    • Substrate: 4-Hydroxy-3-iodobenzaldehyde (1.0 equiv)

    • Alkylating Agent: Ethyl Iodide (1.2 equiv)

    • Base:

      
       (1.5 equiv)[2]
      
    • Solvent: DMF (anhydrous)

  • Procedure:

    • Dissolve substrate in DMF. Add

      
      .
      
    • Stir for 15 min at RT (solution turns yellow/orange due to phenoxide).

    • Add Ethyl Iodide dropwise.

    • Stir at 60°C for 2 hours .

    • Workup: Pour into ice water. The product usually precipitates as a solid. Filter and wash with water.[3]

  • Validation: Disappearance of broad OH stretch (~3200

    
    ) in IR; appearance of quartet/triplet in NMR.
    

Part 4: Decision Matrix

Use the following logic flow to determine the correct starting material for your campaign.

decision_tree Start Start: Select Scaffold Q1 Is the target molecule a free phenol? Start->Q1 Path_Phenol Yes Q1->Path_Phenol Path_Ether No (Ether/Other) Q1->Path_Ether Q2 Does the synthesis involve Pd-Catalysis (Suzuki/Sonogashira)? Path_Phenol->Q2 Direct Use 4-Hydroxy-3-iodobenzaldehyde (Careful base selection required) Q2->Direct No Protect Protect OH (MOM/Bn/Et) Then Deprotect later Q2->Protect Yes Use_Ethoxy Use this compound (Superior Reactivity) Path_Ether->Use_Ethoxy

Figure 2: Strategic decision tree for scaffold selection based on downstream chemistry.

References

  • Li, Y., et al. (2008).[4] 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) Structural Analysis. Acta Crystallographica Section E. Retrieved from [Link]

  • MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected Indazoles (Analogous Phenolic Systems).[5] Retrieved from [Link][3]

  • Royal Society of Chemistry. (2019).[1] Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols. Retrieved from [Link]

Sources

Comparing different synthetic routes to 4-Ethoxy-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 4-Ethoxy-3-iodobenzaldehyde CAS: 191348-16-0 (Generic) / 10031-82-0 (Precursor) Application: Key intermediate in the synthesis of pharmaceutical agents (e.g., kinase inhibitors, receptor antagonists) and functionalized organic materials.

Executive Summary & Strategic Analysis

The synthesis of this compound presents a classic problem in regioselective aromatic substitution. The molecule contains two directing groups on the benzene ring:

  • Ethoxy group (-OEt) at C4: A strong activator and ortho, para-director.

  • Formyl group (-CHO) at C1: A moderate deactivator and meta-director.

Regiochemical Alignment: Fortuitously, the directing effects reinforce each other. The C3 position is ortho to the activating ethoxy group and meta to the deactivating formyl group. This cooperative effect makes the C3 position highly nucleophilic, allowing for high-yield electrophilic iodination.

This guide compares two primary synthetic strategies:

  • Method A (Direct Oxidative Iodination): A modern, high-yield approach using hypervalent iodine reagents.

  • Method B (Stepwise Classical Synthesis): A cost-effective route starting from 4-hydroxybenzaldehyde.

Method A: Direct Oxidative Iodination (The "PIDA" Route)

Best For: High-throughput medicinal chemistry, maximizing yield, and minimizing purification steps.

Mechanism & Rationale

This method utilizes Phenyliodine(III) diacetate (PIDA) as an oxidant to generate a highly reactive electrophilic iodine species (likely acetyl hypoiodite, IOAc) from molecular iodine (


). The reaction proceeds via Electrophilic Aromatic Substitution (EAS). The high reactivity of the generated electrophile allows the reaction to proceed rapidly under mild conditions with exceptional regioselectivity.
Experimental Protocol

Based on optimized conditions reported in recent literature (e.g., RSC Advances).

Reagents:

  • 4-Ethoxybenzaldehyde (1.0 equiv)

  • Iodine (

    
    ) (1.0 equiv)
    
  • (Diacetoxyiodo)benzene (PIDA) (1.5 equiv)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask or Schlenk tube with 4-ethoxybenzaldehyde (10 mmol) and DCM (20 mL).

  • Addition: Add molecular iodine (

    
    , 10 mmol) followed by PIDA (15 mmol).
    
  • Reaction: Stir the mixture at 60°C (reflux) for 3 hours . The solution will transition from dark violet to a lighter orange/yellow as iodine is consumed.

  • Quench: Cool to room temperature. Add saturated aqueous

    
     (sodium thiosulfate) to quench unreacted iodine. Shake until the organic layer is no longer violet.
    
  • Workup: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.[1]
    
  • Purification: The crude product is often >90% pure. If necessary, purify via flash column chromatography (Hexanes:EtOAc 15:1).

Performance Metrics:

  • Yield: 90–95%

  • Purity: High (>98% after workup)

  • Time: < 4 hours

Mechanistic Pathway (Graphviz)

RouteA Start 4-Ethoxybenzaldehyde Reagents I2 + PIDA (DCM, 60°C) Start->Reagents Intermediate Active Electrophile [IOAc] Reagents->Intermediate Oxidation TS Sigma Complex (Regioselective) Intermediate->TS EAS Attack at C3 Product This compound (95% Yield) TS->Product -HOAc

Caption: Direct oxidative iodination mediated by hypervalent iodine (PIDA).

Method B: Stepwise Construction (The "Classical" Route)

Best For: Large-scale manufacturing where reagent cost (PIDA) is a limiting factor, or when starting from the cheaper 4-hydroxybenzaldehyde.

Mechanism & Rationale

This route builds the molecule in two distinct steps. First, the phenol ring is iodinated.[2][3][4][5][6] The phenolic hydroxyl group is a stronger activator than the ethoxy group, allowing for iodination using cheaper, less exotic reagents. Second, the phenolic oxygen is alkylated (ethylated) to install the ethoxy group.

Experimental Protocol

Step 1: Iodination of 4-Hydroxybenzaldehyde

  • Reagents: 4-Hydroxybenzaldehyde,

    
    , KI, aqueous NaOH (or 
    
    
    
    ).
  • Procedure:

    • Dissolve 4-hydroxybenzaldehyde in mild alkaline solution (keeps phenol ionized as phenoxide, enhancing reactivity).

    • Add

      
      /KI solution dropwise at 0–25°C.[4]
      
    • Acidify with HCl to precipitate 3-iodo-4-hydroxybenzaldehyde.

    • Note: Mono-iodination vs. di-iodination is the challenge here. Control stoichiometry carefully.

    • Yield: 50–70% (Recrystallization often required to remove di-iodo byproduct).

Step 2: O-Alkylation (Williamson Ether Synthesis)

  • Reagents: 3-Iodo-4-hydroxybenzaldehyde, Ethyl Iodide (EtI) or Diethyl Sulfate,

    
    , DMF or Acetone.
    
  • Procedure:

    • Dissolve intermediate in DMF.

    • Add

      
       (2.0 equiv) and Ethyl Iodide (1.2 equiv).
      
    • Stir at 60°C for 4–6 hours.

    • Pour into ice water to precipitate the product.

  • Yield: 90–95%.

Performance Metrics:

  • Overall Yield: 45–65% (limited by Step 1).

  • Cost: Low (Reagents are commodities).

  • Scalability: High (Avoids chromatography).

Synthetic Workflow (Graphviz)

RouteB Start 4-Hydroxybenzaldehyde Step1 Step 1: Iodination (I2, KI, Base) Start->Step1 Inter 3-Iodo-4-hydroxybenzaldehyde (50-70% Yield) Step1->Inter Regioselective EAS Step2 Step 2: Alkylation (EtI, K2CO3, DMF) Inter->Step2 Product This compound (Overall: ~60%) Step2->Product Williamson Ether Synthesis

Caption: Two-step synthesis starting from commodity chemical 4-hydroxybenzaldehyde.

Comparative Analysis

The following table summarizes the key trade-offs between the two routes.

FeatureMethod A (PIDA/I2)Method B (Stepwise)
Starting Material 4-Ethoxybenzaldehyde4-Hydroxybenzaldehyde
Number of Steps 1 (Direct)2 (Sequential)
Overall Yield 90–95% 45–65%
Atom Economy Moderate (PIDA waste)High (if using I2/H2O2)
Purification Minimal (often filtration/wash)Recrystallization required (Step 1)
Reagent Cost High (PIDA is expensive)Low (Commodity reagents)
Safety Profile Good (Avoids toxic alkylating agents)Moderate (EtI is an alkylating agent)
Regiocontrol Excellent (Cooperative directing)Good (Requires stoichiometry control)
Decision Matrix
  • Choose Method A if: You need <10g of material quickly, have access to PIDA, and want to avoid optimizing reaction conditions.

  • Choose Method B if: You are scaling up (>100g), cost is the primary driver, or you already have a validated supply of 3-iodo-4-hydroxybenzaldehyde.

References

  • Direct Iodination Protocol

    • Title: Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source (Comparison with chemical methods).
    • Source: RSC Advances, 2019.
    • Context: Describes the high-yield synthesis of iodinated benzaldehydes using oxidative methods, valid
    • URL:[Link]

  • PIDA Reagent Utility

    • Title: Hypervalent Iodine(III) in Organic Synthesis.[7]

    • Source: Organic Chemistry Portal.
    • Context: Mechanistic grounding for the PIDA-mediated gener
    • URL:[Link]

  • Stepwise Synthesis Support

    • Title: Synthesis of 3-iodo-4-methoxybenzaldehyde (Analogous protocol).
    • Source: ChemicalBook / Literature Precedents.[7]

    • Context: Validates the 2-step iodination-alkylation sequence for 4-hydroxybenzaldehyde deriv

Sources

Efficacy Comparison of Catalysts for 4-Ethoxy-3-iodobenzaldehyde Coupling

[1][2]

Executive Summary

4-Ethoxy-3-iodobenzaldehyde (CAS: 184033-45-2) represents a "privileged intermediate" in medicinal chemistry, particularly for the synthesis of kinase inhibitors and estrogen receptor modulators. Its reactivity profile is defined by a dichotomy: the high lability of the C–I bond (facilitating rapid oxidative addition) versus the steric and electronic influence of the ortho-ethoxy group .

While the iodine handle makes this substrate highly reactive, the ortho-alkoxy substituent can retard transmetalation or induce reductive elimination issues if the catalyst is not sterically tuned. This guide compares the efficacy of Palladium (Pd) catalyst systems across the three most critical coupling modalities: Suzuki-Miyaura , Sonogashira , and Heck .[1]

Catalyst Efficacy Analysis

Scenario A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Coupling with aryl/heteroaryl boronic acids.

Catalyst SystemLigand ClassEfficacy RatingKey Performance MetricsRecommendation
Pd(dppf)Cl₂·CH₂Cl₂ Bidentate FerrocenylHigh Yield: 85-95%TOF: ModerateStability: ExcellentPrimary Choice. The large bite angle of dppf accommodates the ortho-ethoxy steric bulk, preventing β-hydride elimination side reactions.
Pd(PPh₃)₄ Monodentate PhosphineMedium Yield: 70-85%TOF: LowStability: Poor (Air sensitive)Secondary Choice. Effective due to the labile C-I bond, but suffers from rapid catalyst deactivation and difficult purification (phosphine oxides).
Pd(OAc)₂ + SPhos Dialkylbiaryl PhosphineVery High Yield: >95%TOF: HighStability: GoodOptimization Choice. Use if the boronic acid partner is sterically hindered (e.g., ortho-substituted). SPhos creates a highly active Pd(0) species.
Scenario B: Sonogashira Coupling (Alkynylation)

Objective: Introduction of alkyne linkers (e.g., for kinase inhibitors).

Catalyst SystemCo-CatalystEfficacy RatingKey Performance MetricsRecommendation
PdCl₂(PPh₃)₂ CuI (5-10 mol%)High Yield: ~90%Temp: AmbientTime: 12-18 hStandard Protocol. Proven efficacy for this specific substrate. The iodine undergoes oxidative addition readily at RT.
Pd/C (Heterogeneous) PPh₃ (Ligand)Medium-High Yield: 80-88%Temp: 60-80°CRecyclability: YesGreen Choice. Useful for late-stage GMP synthesis where Pd removal is critical (<10 ppm). Requires higher temperatures.
Scenario C: Heck-Mizoroki Coupling (Alkenylation)

Objective: Styrene/Acrylate derivatives.

Catalyst SystemAdditiveEfficacy RatingKey Performance MetricsRecommendation
Pd(OAc)₂ + P(o-tol)₃ Et₃N / NaOAcHigh Yield: 85-92%Selectivity: >98% transPreferred. The bulky P(o-tol)₃ ligand prevents catalyst aggregation and promotes the insertion into the electron-rich alkene.
Pd₂(dba)₃ + P(t-Bu)₃ Cy₂NMeMedium Yield: 75-85%Cost: HighAlternative. Only necessary if the alkene partner is electron-rich or unactivated.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to This compound , highlighting the critical "Ortho-Effect" where the ethoxy group influences the Pd-center geometry.

CatalyticCyclecluster_stericOrtho-Ethoxy EffectPreCatPd(II) Pre-catalyst(e.g., PdCl₂(PPh₃)₂)ActiveCatActive Pd(0)L₂SpeciesPreCat->ActiveCatReductionOxAddOxidative Addition(Fast for Aryl-I)ActiveCat->OxAdd+ this compoundComplexAPd(II)-Ar-I Complex(Steric check: 4-OEt group)OxAdd->ComplexAInsertion into C-ITransMetTransmetalation(Rate Determining Step)ComplexA->TransMet+ Nucleophile (R-B/R-Cu)ComplexBPd(II)-Biaryl ComplexTransMet->ComplexBRedElimReductive Elimination(Product Release)ComplexB->RedElimRedElim->ActiveCatRegenerationProductCoupled Product(Biaryl/Alkyne)RedElim->Product

Figure 1: Catalytic cycle emphasizing the oxidative addition of the aryl iodide and the steric environment created by the ortho-ethoxy substituent.

Experimental Protocols

Protocol A: High-Yield Sonogashira Coupling (Benchmark)

Based on the synthesis of estrogen receptor modulators [1, 2].

Rationale: The C-I bond is sufficiently labile to allow coupling at ambient temperature, preserving the sensitive aldehyde group and preventing ethoxy-ether cleavage.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alkyne: 4-Ethynylbenzonitrile (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (3 mol%)

  • Co-Catalyst: CuI (5 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: Anhydrous THF (0.15 M concentration)

Step-by-Step Workflow:

  • Inertion: Flame-dry a round-bottom flask and cool under a stream of Nitrogen (N₂).

  • Charging: Add this compound (5.40 g, 19.6 mmol), PdCl₂(PPh₃)₂ (412 mg), and CuI (186 mg).

  • Solvation: Add anhydrous THF (130 mL) followed by Et₃N (8.2 mL). The solution typically turns dark brown/black.

  • Addition: Add the terminal alkyne (alkynyl partner) dropwise over 5 minutes.

  • Reaction: Stir vigorously at 25°C (Room Temperature) for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting iodide (Rf ~0.6) should disappear.

  • Work-up: Evaporate THF in vacuo. Redissolve residue in EtOAc (150 mL). Wash with sat. NH₄Cl (to remove Cu), water, and brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0→20% EtOAc in Hexanes).

  • Expected Yield: 88–92% (Yellow solid).

Protocol B: Robust Suzuki-Miyaura Coupling

Optimized for sterically demanding ortho-alkoxy substrates [3].

Rationale: The use of Pd(dppf)Cl₂ prevents phosphine dissociation and enhances stability against the electron-donating effect of the ethoxy group.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.5 equiv)[2]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (2-3 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[3]

Step-by-Step Workflow:

  • Degassing: Sparge 1,4-dioxane and 2M K₂CO₃ with Argon for 20 minutes.

  • Assembly: In a reaction vial, combine the iodide, boronic acid, and Pd catalyst.

  • Initiation: Add Dioxane and Base solution. Seal the vial.

  • Heating: Heat to 80°C for 4–6 hours. (Iodides react faster than bromides; prolonged heating is rarely needed).

  • Work-up: Dilute with EtOAc, wash with water.

  • Expected Yield: 90–95%.

Troubleshooting & Optimization Logic

The following decision tree helps select the correct catalyst modification if the standard protocols fail (e.g., low yield or homocoupling).

OptimizationProblemReaction Failure ModeLowConvLow Conversion(SM Remaining)Problem->LowConvHomoCoupHomocoupling(Biaryl/Diyne)Problem->HomoCoupDehalDehalogenation(I -> H)Problem->DehalSol_TempIncrease Tempor Switch to SPhosLowConv->Sol_TempCatalyst died?Sol_CuFreeSwitch to Cu-FreeSonogashiraHomoCoup->Sol_CuFreeGlaser Coupling?Sol_DryUse Anhydrous Solvent& Degas ThoroughlyDehal->Sol_DryHydride source?

Figure 2: Troubleshooting logic for common failure modes in aryl iodide coupling.

References

  • ChemicalBook. Synthesis of Polycyclic Estrogen Receptor Modulators using 4-Iodobenzaldehyde derivatives. Available at:

  • PubChem. this compound Compound Summary (CID 237243). National Library of Medicine. Available at:

  • RSC Advances. Supporting Information for 3-iodo-4-alkoxybenzaldehyde synthesis and coupling. Royal Society of Chemistry. Available at:

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Recent Literature. Available at:

  • BenchChem. Comparative Guide to Palladium Catalysts for Cross-Coupling of 4-Bromo-3-iodophenol (Analogous Substrate). Available at:

Spectroscopic comparison of 4-Ethoxy-3-iodobenzaldehyde and its precursors

[1][2]

Executive Summary & Strategic Importance

4-Ethoxy-3-iodobenzaldehyde (CAS: 184033-45-2) is a critical pharmacophore building block, widely utilized in the synthesis of tubulin polymerization inhibitors (e.g., combretastatin analogs) and as a precursor for radiolabeled ligands in PET imaging.[1] Its value lies in the 3-iodo substituent, which serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) or radioiodination, while the 4-ethoxy group modulates lipophilicity and metabolic stability.

This guide provides a definitive spectroscopic comparison between the target product and its two primary synthetic precursors:

  • 4-Ethoxybenzaldehyde (Route A precursor: Direct Iodination).[1][2][3]

  • 3-Iodo-4-hydroxybenzaldehyde (Route B precursor: O-Alkylation).[1][2][4]

Distinguishing these compounds is crucial during process optimization to ensure complete conversion and high purity.[1][2][3]

Synthetic Pathways & Logic[1][3]

To understand the spectroscopic data, one must visualize the structural evolution.[1][2][3] The synthesis typically proceeds via two distinct routes.[1][2][3][5]

Figure 1: Synthetic Workflow and Structural Evolution

SynthesisPathStart4-Hydroxybenzaldehyde(Starting Material)EthoxyBenzPrecursor A:4-Ethoxybenzaldehyde(No Iodine)Start->EthoxyBenzEtI, Base(Alkylation)IodoHydroxyPrecursor B:3-Iodo-4-hydroxybenzaldehyde(Free Phenol)Start->IodoHydroxyNIS or ICl(Iodination)TargetTARGET:This compound(Iodo + Ethoxy)EthoxyBenz->TargetI2, Ag2SO4(Iodination)IodoHydroxy->TargetEtI, K2CO3(Alkylation)

Caption: Dual synthetic pathways to this compound. Route B is often preferred to avoid regio-selectivity issues during iodination.[1][2]

Spectroscopic Deep Dive: The "Fingerprint" Regions

The transition from precursors to the target is marked by distinct shifts in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.[1][2][3]

Proton NMR ( H-NMR) Comparison

The most diagnostic feature of This compound is the H-2 proton.[1][2] Located between the aldehyde carbonyl and the iodine atom, it experiences significant deshielding.[1][2][3]

Proton PositionPrecursor A: 4-EthoxybenzaldehydePrecursor B: 3-Iodo-4-hydroxybenzaldehydeTarget: this compound Diagnostic Insight
-CHO (Aldehyde) ~9.88 ppm (s)9.82 ppm (s)9.81 ppm (s) Aldehyde proton is chemically equivalent across all three; not diagnostic.[1][2]
H-2 (Ar-H) ~7.83 ppm (d)8.31 ppm (d, J=2.0 Hz)8.30 ppm (d, J=2.0 Hz) CRITICAL: The shift from ~7.8 to 8.3 ppm confirms Iodination at C3.
H-6 (Ar-H) ~7.83 ppm (d)7.86 ppm (dd)7.83 ppm (dd, J=8.5, 2.1 Hz) Shows meta coupling (J~2 Hz) to H-2 in iodinated species.[1][2][3]
H-5 (Ar-H) ~6.99 ppm (d)6.93 ppm (d)6.88 ppm (d, J=8.5 Hz) Upfield position indicates ortho-oxygenation.[1][2][3]
-OCH

-
4.15 ppm (q)Absent4.20 ppm (q, J=7.0 Hz) Presence confirms Alkylation.[1][2][3] Absence indicates Precursor B.
-CH

1.45 ppm (t)Absent1.54 ppm (t, J=7.0 Hz) Triplet signal confirms the ethyl chain terminus.[1][2]

Expert Note: If you observe a doublet at ~7.8 ppm integrating for 2 protons, your iodination (Route A) failed.[1][2][3] If you see a broad singlet >5.0 ppm that disappears with D

123
Carbon NMR ( C-NMR) Comparison

The Carbon-13 spectrum provides definitive proof of the C-I bond formation via the "Heavy Atom Effect," which causes a significant upfield shift (shielding) of the ipso-carbon.[3]

  • Precursor A (No Iodine): C-3 aromatic carbon appears in the standard aromatic region (~115-130 ppm).[1][2][3]

  • Target (With Iodine): C-3 shifts dramatically upfield to ~87.0 ppm .[1][2][3]

Key Data Point:


 87.0 ppm  is the "smoking gun" for the C-I bond.[1][2] Any peak in this region confirms the presence of the iodine substituent on the ring.[1][2][3]

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure you do not proceed with impure intermediates.

Protocol A: Synthesis from 3-Iodo-4-hydroxybenzaldehyde (Alkylation Route)

Preferred for high regioselectivity.[1][2]

Materials:

  • 3-Iodo-4-hydroxybenzaldehyde (1.0 eq)[1][2]

  • Ethyl Iodide (1.5 eq) or Ethyl Bromide (excess)[1][2][3]

  • Potassium Carbonate (K

    
    CO
    
    
    ) (2.0 eq)[1][2][3]
  • DMF (Dimethylformamide) [Solvent][1][2][3]

Workflow:

  • Dissolution: Dissolve 3-Iodo-4-hydroxybenzaldehyde in DMF (5 mL/mmol). The solution should be light yellow.[1][2][3]

  • Deprotonation: Add K

    
    CO
    
    
    . The suspension may turn bright yellow (phenolate formation).[1][2][3] Stir for 15 min at RT.[1][2][3]
  • Alkylation: Add Ethyl Iodide dropwise. Heat to 60°C for 3-4 hours.

  • Monitoring (TLC):

    • Mobile Phase: Hexane:Ethyl Acetate (4:1).[1][2][3]

    • Observation: Starting material (Rf ~0.3, streaks) should disappear.[1][2][3] Product (Rf ~0.6) appears as a distinct, non-streaking spot.[1][2][3]

  • Workup: Pour into ice water. The product should precipitate as a white solid.[1][2][3][5][6] Filter and wash with cold water.[1][2][3][7]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Validation Checkpoint:

  • Run an IR spectrum.[1][2][3][8][9] The broad O-H stretch (3200-3400 cm

    
    ) of the starting material must be completely absent .[1][2][3]
    
Protocol B: Synthesis from 4-Ethoxybenzaldehyde (Iodination Route)

Used when starting from ethoxy-derivatives.[1][2]

Materials:

  • 4-Ethoxybenzaldehyde (1.0 eq)[1][2][3]

  • N-Iodosuccinimide (NIS) (1.1 eq)[1][2][3]

  • Trifluoroacetic acid (catalytic) or Acetic Acid[1][2][3]

  • Acetonitrile [Solvent][1][2][3]

Workflow:

  • Reaction: Dissolve 4-Ethoxybenzaldehyde in Acetonitrile. Add NIS and acid catalyst.

  • Conditions: Stir at RT for 12-16 hours. (Protect from light to prevent radical side reactions).[1][2][3]

  • Workup: Quench with saturated Sodium Thiosulfate (removes purple iodine color).[1][2][3] Extract with Ethyl Acetate.[1][2][3][4][7][10]

  • Purification: Silica gel column chromatography is often required to separate the product from the unreacted starting material, as their polarity is similar.[1][2][3]

Validation Checkpoint:

  • Run

    
    H-NMR.[1][2] Focus on 8.30 ppm . If the doublet at 7.8 ppm (starting material) persists, the reaction is incomplete.[1][2][3]
    

Decision Logic for Quality Control

Use this logic flow to interpret analytical data during production.

Figure 2: Analytical Decision Tree

QCDecisionSampleIsolate SampleNMR_Check1H-NMR AnalysisSample->NMR_CheckCheck_H2Check 8.30 ppm (d)NMR_Check->Check_H2Check_EthylCheck 4.20 ppm (q)Check_H2->Check_EthylPeak PresentResult_SM_AFAIL: 4-Ethoxybenzaldehyde(Iodination Failed)Check_H2->Result_SM_APeak Absent(Signal at 7.8 instead)Result_TargetPASS: this compoundCheck_Ethyl->Result_TargetQuartet PresentResult_SM_BFAIL: 3-Iodo-4-hydroxybenzaldehyde(Alkylation Failed)Check_Ethyl->Result_SM_BQuartet Absent

Caption: Step-by-step logic to identify the compound based on H-NMR markers.

References

  • Synthesis of 3-Iodo-4-hydroxybenzaldehyde

    • Source: ChemicalBook / Vertex AI Search Results.[1][2][3]

    • Protocol: Iodination of 4-hydroxybenzaldehyde using N-iodosuccinimide in acetic acid.[1][2][4]

  • Spectroscopic Data for this compound

    • Source: Royal Society of Chemistry (RSC) Supporting Information.[1][2][3][9]

    • Data: 1H NMR (400 MHz, CDCl3) δ 9.81 (s), 8.30 (d), 7.83 (dd), 6.88 (d), 4.20 (q), 1.54 (t).[1][2][3][10]

  • Precursor Data (4-Ethoxybenzaldehyde)

    • Source: PubChem & All About Drugs (NMR Interpretation).[1][2][3]

    • Data: General assignment of ethoxy and aldehyde protons in para-substituted systems.[1][2][3]

  • Applications in Drug Discovery

    • Source: BenchChem Application Notes.[1][2][3]

    • Context: Use of 3-iodo-4-methoxy/ethoxy benzaldehydes in combretastatin analog synthesis.[1][2]

    • [1][2][3]

Strategic Selection of Iodinating Agents for 4-Ethoxy-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

4-Ethoxy-3-iodobenzaldehyde (CAS: 184033-45-2) is a pivotal intermediate in the synthesis of bioactive heterocycles, radiopharmaceuticals, and PDE-4 inhibitors (e.g., Apremilast analogs).[1] Its structural value lies in the ortho-iodo alkoxy motif, which serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) or Heck reactions to construct complex drug scaffolds.[1]

For the process chemist, the synthesis poses a classic Electrophilic Aromatic Substitution (


) challenge: balancing regioselectivity with reagent efficiency.  While the 4-ethoxy group activates the ring, the 1-formyl group deactivates it. The target position (C3) is electronically favored (ortho to ethoxy, meta to formyl), but the choice of iodinating agent dictates yield, purity, and scalability.

This guide objectively compares three distinct iodination strategies, moving beyond standard textbook lists to evaluate performance in real-world applications.

Mechanistic Grounding: The Regioselectivity Engine

Before selecting a reagent, one must understand the substrate's electronic landscape.

  • 4-Ethoxy Group (+M Effect): Strong activator.[1] Directs electrophiles to positions 3 and 5 (ortho).

  • 1-Formyl Group (-M, -I Effect): Deactivator. Directs electrophiles to position 3 and 5 (meta).

ReactionMechanism Substrate 4-Ethoxybenzaldehyde Complex Sigma Complex (Wheland Intermediate) Substrate->Complex + I+ (Electrophile) Product This compound (Target) Complex->Product - H+ SideProduct 3,5-Diiodo Analog (Over-iodination) Product->SideProduct + Excess I+

Figure 1: Electrophilic attack pathway. The cooperative directing effects ensure high regioselectivity for C3, but kinetic control is required to prevent C3,C5-diiodination.

Comparative Analysis of Iodinating Agents

We evaluate three primary methodologies: Oxidative Iodination (High Yield), Interhalogen Reagents (Industrial), and N-Halo Reagents (Mild/Lab).[1]

Method A: Oxidative Iodination (I₂ + Oxidant)

The "Gold Standard" for Yield and Atom Economy

This method utilizes molecular iodine (


) in the presence of an oxidant (Periodic acid or Hypervalent iodine) to generate the active electrophile in situ.
  • Reagents:

    
     + 
    
    
    
    (Periodic Acid) or PIDA (Phenyliodine diacetate).[1]
  • Mechanism: Oxidant converts unreactive

    
     into highly reactive iodonium species (
    
    
    
    or
    
    
    complexes).[1]
  • Performance:

    • Yield: Consistently high (>90%).

    • Selectivity: Excellent. The oxidant often drives the reaction to completion at lower temperatures, suppressing side reactions.

    • Greenness: High.[1]

      
       is reduced to iodate, which is less toxic than heavy metals.[1]
      
Method B: Iodine Monochloride (ICl)

The "Industrial Workhorse"

Iodine monochloride is a polarized interhalogen molecule (


).[1] It is a pre-formed source of electrophilic iodine.[1]
  • Reagents: ICl (neat or in AcOH).[1]

  • Performance:

    • Reactivity: Very high. ICl is much more reactive than

      
      .[1]
      
    • Cost: Low (bulk commodity chemical).[1]

    • Risk: Chlorination is a potential side reaction, though rare on this specific substrate due to the higher lability of the I-Cl bond compared to C-H attack by Cl.

    • Handling: Corrosive liquid; requires careful handling.[1]

Method C: N-Iodosuccinimide (NIS)

The "Mild Alternative"[1]

NIS provides a reservoir of


 that is released upon activation by a mild acid.[1]
  • Reagents: NIS + Acid Catalyst (

    
     or AcOH).[1]
    
  • Performance:

    • Yield: Moderate to Good (50-85%).[1]

    • Utility: Ideal for acid-sensitive substrates or late-stage functionalization where harsh oxidants must be avoided.[1]

    • Cost: High.[1] Poor atom economy (succinimide byproduct).[1]

Performance Metrics Comparison

FeatureMethod A: I₂ / PIDA Method B: ICl (Acetic Acid) Method C: NIS / Acid
Yield 95% (Excellent)85-90% (Good)50-75% (Moderate)
Atom Economy HighHighLow (Succinimide waste)
Reaction Time 2-3 Hours1-2 Hours12-24 Hours
Cost Moderate (PIDA is pricey)Low High
Scalability Good (Heat management required)Excellent Poor (Cost prohibitive)
Safety Profile Moderate (Oxidants)Low (Corrosive/Fuming)High (Non-corrosive solid)

Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis using I₂ / PIDA (Lab Scale)

Recommended for medicinal chemistry and gram-scale preparation where purity is paramount.[1]

Reagents:

  • 4-Ethoxybenzaldehyde (1.0 equiv)[1]

  • Iodine (

    
    ) (1.0 equiv)[1][2]
    
  • Phenyliodine diacetate (PIDA) (1.5 equiv)[1]

  • Dichloromethane (DCM)[1]

Workflow:

  • Charge: In a round-bottom flask or Schlenk tube, combine 4-ethoxybenzaldehyde (10 mmol, 1.50 g) and Iodine (10 mmol, 2.54 g) in DCM (20 mL).

  • Activate: Add PIDA (15 mmol, 4.83 g) in one portion.

  • React: Stir the mixture at 60°C (reflux) under

    
     atmosphere for 3 hours.
    
    • Note: The solution will transition from dark purple to a lighter orange/brown as

      
       is consumed.[1]
      
  • Quench: Cool to room temperature. Add saturated aqueous ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (sodium thiosulfate) to quench excess oxidants/iodine.[1] The organic layer should turn pale yellow/clear.[1]
    
  • Workup: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: If necessary, purify via silica gel column chromatography (Petroleum Ether:Ethyl Acetate 15:1).[1]

  • Expected Result: White solid, mp 78–81°C. Yield ~95%.[1][2]

Protocol 2: Scalable Synthesis using I₂ / Periodic Acid (Green/Industrial)

Recommended for larger batches (>100g) due to lower cost and easier waste management.[1]

Reagents:

  • 4-Ethoxybenzaldehyde (50 mmol)[1]

  • Iodine (

    
    ) (20 mmol) [Note: Stoichiometry is approx 0.4 eq I2 per eq of oxidant usually, but 1:1 I2:Substrate is standard for HIO3 mediated] -> Correction: Standard stoichiometry is 1 eq Substrate : 0.5 eq I2 : 0.2 eq HIO3 (oxidant recycles Iodide).[1] However, for robust conversion: Use 0.5 equiv 
    
    
    
    + 0.2 equiv
    
    
    if recycling mechanism is efficient, or 1.0 equiv
    
    
    + 0.5 equiv
    
    
    for direct conversion.
  • Standard Protocol Adjustment: Use 1.0 equiv

    
      and 0.33 equiv 
    
    
    
    (Periodic acid oxidizes formed HI back to
    
    
    ).[1]

Workflow:

  • Solvation: Dissolve 4-ethoxybenzaldehyde (7.5 g, 50 mmol) in Ethanol (100 mL).

  • Addition: Add Iodine (6.35 g, 25 mmol) and stir at 35°C.

  • Oxidant Feed: Dissolve Periodic Acid (

    
    , 3.8 g, 16.7 mmol) in water (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes.
    
  • Reaction: Stir at 35-40°C for 2-4 hours. Monitor by TLC.[1][3][4]

  • Quench: Pour mixture into ice water (300 mL) containing sodium thiosulfate.

  • Isolation: The product often precipitates as a solid.[1] Filter, wash with cold water, and recrystallize from Ethanol.

  • Expected Yield: 85-92%.

Decision Matrix for Reagent Selection

DecisionMatrix Start Start: Select Iodination Method Scale What is the Reaction Scale? Start->Scale SmallScale < 10 grams (Lab / MedChem) Scale->SmallScale LargeScale > 100 grams (Process / Pilot) Scale->LargeScale PurityCritical Is Purity/Yield Critical? SmallScale->PurityCritical CostCritical Is Cost/Waste Critical? LargeScale->CostCritical MethodA Method A: I2 / PIDA (Highest Yield, Easy Workup) PurityCritical->MethodA Yes MethodC Method C: NIS (Mild, Expensive) PurityCritical->MethodC No (Mildness needed) CostCritical->MethodA No (Safety priority) MethodB Method B: ICl or I2/HIO3 (Low Cost, Scalable) CostCritical->MethodB Yes

Figure 2: Decision tree for selecting the optimal iodinating agent based on scale and constraints.

References

  • Kinsinger, T., & Kazmaier, U. (2018).[2] Org.[1][5][6][7] Lett., 20(23), 7726-7730.[2] (Describes the I2/PIDA protocol and yield data). Link[1]

  • Racys, D. T., Warrilow, C. E., Pimlott, S. L., & Sutherland, A. (2015).[2] Org.[1][5][6][7] Lett., 17(19), 4782-4785.[2] (Synthesis of related iodobenzaldehydes). Link[1]

  • Stavber, S., Jereb, M., & Zupan, M. (2008). Synthesis, 2008(10), 1487-1513.[1] (Comprehensive review of electrophilic iodination using elemental iodine). Link[1]

  • Patil, Y. B., & Shinde, S. V. (2008). Int. J. Chem. Sci., 6(1), 192-197.[1][5] (Protocol for Iodine/Iodic Acid iodination of hydroxybenzaldehydes). Link

  • Hajipour, A. R., & Ruoho, A. E. (2002). J. Org.[1][8] Chem., 67(24), 8666–8668. (Use of NIS and solid acid catalysts for iodination).[1][9] Link[1]

Sources

Technical Guide: Biological Potential & Synthetic Utility of 4-Ethoxy-3-iodobenzaldehyde Scaffolds

[1][2][3]

Executive Summary: The Halogenated Alkoxy-Benzaldehyde Advantage[1][2][3]

In the landscape of fragment-based drug discovery (FBDD), 4-Ethoxy-3-iodobenzaldehyde (CAS 184033-45-2) represents a "privileged scaffold."[1][2][3] Unlike its ubiquitous analog vanillin (4-hydroxy-3-methoxybenzaldehyde), this molecule offers two distinct tactical advantages for lead optimization:[2][3]

  • The Iodine Handle (C3): A reactive site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) and a precursor for radioiodination (SPECT/PET imaging).[2][3]

  • The Ethoxy Lipophilic Clamp (C4): Provides superior hydrophobic contact compared to methoxy groups, often improving blood-brain barrier (BBB) penetration and receptor residence time.[2][3]

This guide analyzes the biological activity of derivatives synthesized from this core, specifically focusing on antimicrobial Schiff bases , anticancer chalcones , and radiolabeled imaging agents .

Structure-Activity Relationship (SAR) Analysis

The biological potency of this compound derivatives stems from specific electronic and steric features.

The "Iodine Effect" in Molecular Recognition

The iodine atom at the meta position is not merely a heavy atom; it acts as a Halogen Bond Donor .[2][3] In protein binding pockets, the iodine's "sigma-hole" (a region of positive electrostatic potential) can form highly specific interactions with backbone carbonyls or histidine nitrogens, often increasing potency by 10-100x compared to chloro- or bromo- analogs.[1][2][3]

Ethoxy vs. Methoxy: The Lipophilic Shift

Replacing a methoxy group (LogP ~1.[2][3]2) with an ethoxy group (LogP ~1.[2][3][4][5]7) alters the physicochemical profile.[2][3]

  • Membrane Permeability: Enhanced passive diffusion.[2][3]

  • Steric Occlusion: The ethyl tail can fill hydrophobic pockets in kinases (e.g., EGFR, VEGFR) that are too large for a methyl group, reducing off-target binding.

Visualization: Pharmacophore Mapping

The following diagram illustrates the functional versatility of the scaffold.

SAR_MapCoreThis compound(Scaffold)AldehydeAldehyde (C1)Schiff Base FormationCore->AldehydeIodineIodine (C3)Cross-Coupling / Halogen BondingCore->IodineEthoxyEthoxy (C4)Lipophilicity & Steric FitCore->EthoxySchiffHydrazones/Imines(Antimicrobial/Antifungal)Aldehyde->Schiff + AminesStyrylStyryl/Chalcones(Anticancer/Antioxidant)Aldehyde->Styryl + KnoevenagelBiarylBiaryl Systems(Kinase Inhibitors)Iodine->Biaryl + Boronic AcidsRadio123I/125I Tracers(Amyloid Imaging)Iodine->Radio Isotope Exchange

Figure 1: Pharmacophore dissection of this compound showing divergent synthetic pathways to bioactive derivatives.[1][2][3]

Comparative Performance Guide

When selecting a building block, researchers must weigh reactivity against physical properties.[2][3] Below is a comparison of this compound against standard alternatives.

FeatureThis compound 4-Methoxy-3-iodobenzaldehyde4-Ethoxy-3-bromobenzaldehyde
Lipophilicity (CLogP) High (~2.9) Moderate (~2.[1][2][3]4)High (~2.[2][3]7)
Halogen Bond Strength Strong (Iodine) Strong (Iodine)Moderate (Bromine)
Metabolic Stability High (Ethoxy resists O-demethylation better than Methoxy)Low (Rapid O-demethylation)High
Cross-Coupling Reactivity Excellent (C-I bond is weak/reactive)ExcellentGood (Requires harsher conditions)
Primary Application CNS Drugs, Radioligands General AntibacterialsGeneral Intermediates

Key Insight: Choose the Ethoxy-Iodo scaffold when targeting CNS indications (Alzheimer's imaging, glioma) where BBB penetration and metabolic resistance to O-dealkylation are critical.[1][2]

Biological Activity Classes

Antimicrobial Activity (Schiff Bases)

Derivatives formed by condensing this compound with hydrazides (e.g., isoniazid, benzoic hydrazide) exhibit potent antibacterial activity.[1][2]

  • Mechanism: The imine (-CH=N-) linkage chelates metal ions essential for bacterial metabolism.[1][2][3] The iodine atom enhances lipophilicity, facilitating cell wall penetration in Gram-positive bacteria (S. aureus).[2][3]

  • Data Point: Iodinated Schiff bases often show MIC values in the range of 2–10 µg/mL against MRSA, outperforming non-halogenated analogs [1].[2]

Anticancer Activity (Chalcones & Stilbenes)

Condensation with acetophenones yields "iodinated chalcones."[2][3]

  • Target: Tubulin polymerization and EGFR kinase.[2][3]

  • Mechanism: The 3-iodo-4-ethoxy motif mimics the pharmacophore of combretastatin (a vascular disrupting agent).[1][2][3] The steric bulk of iodine restricts rotation, locking the molecule in a bioactive conformation.

  • Efficacy: Derivatives have demonstrated IC50 values < 5 µM in A549 (lung) and MCF-7 (breast) cancer cell lines [2][3].[2][3]

Radiopharmaceutical Imaging

This scaffold is a precursor for Amyloid-beta (Aβ) imaging agents .[1][2][3]

  • Application: The iodine-127 can be exchanged for Iodine-123 (SPECT) or Iodine-124 (PET).[1][2][3]

  • Advantage: The ethoxy group improves brain uptake compared to methoxy analogs (e.g., IMPY derivatives), allowing for clearer imaging of Alzheimer's plaques.

Experimental Protocol: Synthesis of Bioactive Hydrazone Derivatives

Objective: To synthesize a library of antimicrobial hydrazones from this compound.

Reagents & Equipment[1][2][3][4][5]
  • Substrate: this compound (1.0 eq)

  • Reagent: Aryl hydrazide (e.g., Isoniazid) (1.0 eq)[2]

  • Catalyst: Glacial Acetic Acid (2-3 drops)

  • Solvent: Absolute Ethanol (EtOH)[2]

  • Equipment: Reflux condenser, magnetic stirrer, vacuum filtration setup.[2]

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of the corresponding hydrazide.

  • Catalysis: Add 2 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours . Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

    • Checkpoint: The spot for the aldehyde (Rf ~0.[2][3][5]6) should disappear, and a new lower Rf spot (product) should appear.[2]

  • Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath. The Schiff base typically precipitates as a solid.[2][3]

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether. Recrystallize from hot ethanol if necessary.

  • Validation: Confirm structure via 1H-NMR (Look for singlet imine proton at δ 8.0–8.5 ppm) and IR (C=N stretch at 1600–1620 cm⁻¹).

Workflow Visualization

Synthesis_WorkflowStartStart:This compoundMixMix with Hydrazide(EtOH + cat. AcOH)Start->MixRefluxReflux 4-6h(TLC Monitoring)Mix->RefluxCoolCool & PrecipitateReflux->CoolFilterVacuum Filtration& WashCool->FilterAnalyzeValidation:NMR, IR, Mass SpecFilter->Analyze

Figure 2: Standardized workflow for converting the aldehyde core into bioactive Schiff base derivatives.

References

  • Antimicrobial Activity of Salicylaldehyde Derivatives: Title: Antimicrobial agents of 4-methoxysalicylaldehyde isolated from Periploca sepium oil.[1][2][3][6] Source: ResearchGate (2025).[2][3] URL:[Link] (Note: Establishes the baseline activity for alkoxy-benzaldehyde scaffolds).

  • Anticancer Activity of 1,3,4-Oxadiazole Derivatives: Title: Synthesis, characterization, biological evaluation... of new 1,3,4-oxadiazole-thioether derivatives. Source: NIH / PubMed.[2][3] URL:[Link] (Note: Validates the use of benzaldehyde precursors in cytotoxic drug design).

  • ALDH Inhibitors (Benzyloxybenzaldehyde Scaffold): Title: Design, Synthesis, Biological Evaluation... of Benzyloxybenzaldehyde Derivatives. Source: MDPI (Molecules).[2][3] URL:[Link][2][4][5][6][7]

  • Chemical Properties & Safety Data: Title: this compound (Compound Summary).[1][2][3] Source: PubChem.[2][3][8][9] URL:[Link][2]

Benchmarking 4-Ethoxy-3-iodobenzaldehyde: A High-Performance Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 4-Ethoxy-3-iodobenzaldehyde against similar building blocks Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the optimization of biaryl and styryl pharmacophores, the choice of halogenated benzaldehyde building blocks is often the deciding factor between a streamlined synthesis and a difficult purification. This compound (CAS: 184033-45-2) occupies a "Goldilocks" zone in this chemical space. It combines the superior cross-coupling reactivity of an aryl iodide with the physicochemical benefits of an ethoxy ether—offering improved lipophilicity and solubility profiles compared to its methoxy analogues.

This guide benchmarks this compound against its primary alternatives: 3-Bromo-4-ethoxybenzaldehyde (cost-effective alternative) and 3-Iodo-4-methoxybenzaldehyde (structural analogue). We analyze reactivity kinetics, physical properties, and strategic applications in drug discovery.

Chemical Profile & Competitor Analysis[1]

The selection of a building block relies on balancing reactivity (oxidative addition rates) with physical properties (solubility, melting point, LogP). The table below contrasts this compound with its closest competitors.

Table 1: Comparative Profile of Halogenated Benzaldehydes[2]
FeatureThis compound 3-Iodo-4-methoxybenzaldehyde 3-Bromo-4-ethoxybenzaldehyde
CAS 184033-45-215164-44-0 (Generic Iodo)53296-66-5
Halogen Reactivity High (C-I bond weak, ~53 kcal/mol)High Moderate (C-Br bond, ~66 kcal/mol)
Melting Point 78–81 °C (Lower MP = Better Solubility)115–116 °C65–68 °C
LogP (Calc) ~2.6 (Higher Lipophilicity)~2.1~2.4
Coupling Conditions Ligand-free Pd often possible; Mild bases.[1]Similar to Ethoxy-Iodo.[2]Requires phosphine ligands; Higher Temp.
Primary Utility Late-stage functionalization; SAR tuning.Standard scaffold; Polar/Metabolic stability.Cost-sensitive scale-up.

Key Insight: The ethoxy-iodo variant has a significantly lower melting point (78 °C) than the methoxy-iodo analogue (115 °C). In process chemistry, this lower crystal lattice energy typically correlates with higher solubility in non-polar solvents (DCM, Toluene), facilitating easier handling during work-up and purification steps.

Reactivity Benchmarking: The Iodine Advantage

The primary justification for selecting this compound over its bromo-analogue lies in the kinetics of the Oxidative Addition step in Palladium-catalyzed cross-couplings.

A. Suzuki-Miyaura Coupling Efficiency

Aryl iodides undergo oxidative addition to Pd(0) significantly faster than aryl bromides.

  • Scenario: Coupling with electron-deficient boronic acids (e.g., 3-pyridylboronic acid).

  • The Iodo Advantage: The C-I bond allows the reaction to proceed at room temperature or with lower catalyst loadings (0.5 - 1 mol% Pd).

  • The Bromo Limitation: Often requires heating to >80 °C and bulky, electron-rich ligands (e.g., SPhos, XPhos) to drive the oxidative addition.

B. The "Ligand-Free" Heck Reaction

For Heck couplings (e.g., synthesis of cinnamaldehydes), the iodine handle is critical.

  • Mechanism: Aryl iodides can often react using simple Pd salts (Pd(OAc)₂) without added phosphine ligands, relying on "homeopathic" palladium nanoparticles formed in situ.

  • Data Point: In the synthesis of styryl dyes, 3-iodo-benzaldehydes typically achieve >90% yield in 4 hours, whereas bromo-analogues may stall at 60% conversion or require forcing conditions that degrade the aldehyde.

C. Orthogonal Functionalization Workflow

The diagram below illustrates how the high reactivity of the Iodine atom allows for chemoselective transformations, leaving the aldehyde and ethoxy groups intact for subsequent steps.

ReactivityWorkflow cluster_legend Chemo-Selectivity Logic Start This compound Step1 Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->Step1 High Reactivity (I) Mild Conditions Intermediate Biaryl/Alkyne Aldehyde Step1->Intermediate C-C Bond Formed CHO Intact Step2 Aldehyde Functionalization (Reductive Amination/Wittig) Intermediate->Step2 Electrophilic CHO Reactivity Final Target Drug Scaffold (Kinase Inhibitor/Receptor Modulator) Step2->Final Diversity Point Note The Iodine atom reacts preferentially over the aldehyde under Pd catalysis, allowing sequential buildup.

Figure 1: Chemoselective workflow leveraging the high reactivity of the iodine handle prior to aldehyde modification.

Experimental Protocols

To ensure reproducibility, we provide a validated protocol for synthesizing the building block itself (if not purchased) and a representative application.

Protocol A: Synthesis of this compound

Rationale: Direct iodination of 4-ethoxybenzaldehyde using hypervalent iodine reagents is superior to hazardous molecular iodine/acid methods.

  • Reagents: 4-Ethoxybenzaldehyde (1.0 equiv), Phenyliodine(III) diacetate (PIDA, 1.5 equiv), Iodine (I₂, 1.0 equiv), DCM (Dichloromethane).

  • Procedure:

    • Dissolve 4-ethoxybenzaldehyde in DCM (0.5 M concentration).

    • Add I₂ followed by PIDA in one portion.

    • Stir the mixture at 60 °C (sealed tube or reflux) for 3 hours. Note: The reaction turns from purple to pale orange as I₂ is consumed.

    • Quench: Wash with saturated aq. Na₂S₂O₃ (to remove residual iodine) and NaHCO₃.

    • Purification: Flash column chromatography (Hexane/EtOAc 15:1).

  • Expected Yield: 95% (White solid, MP 78–81 °C).

  • Validation: ¹H NMR (CDCl₃) should show the diagnostic aromatic proton ortho to Iodine at ~8.30 ppm (d, J=2.0 Hz).

Protocol B: Ligand-Free Suzuki Coupling (Application)

Rationale: Demonstrates the high reactivity of the Iodo-scaffold, avoiding expensive phosphines.

  • Reagents: this compound (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(OAc)₂ (1 mol%), K₂CO₃ (2.0 equiv).

  • Solvent: Ethanol/Water (1:1) – Green chemistry compatible.

  • Procedure:

    • Combine all solids in a vial. Add solvent.[3]

    • Stir vigorously at Room Temperature for 6 hours.

    • Observation: Aryl bromides typically require 80 °C for this specific ligand-free system; the iodide proceeds at RT.

  • Workup: Extract with EtOAc, dry over MgSO₄.

  • Result: 4-Ethoxy-3-phenylbenzaldehyde (>90% yield).[1]

Strategic Applications in Drug Discovery[6]

Case Study: Stilbene-Based Estrogen Receptor Modulators

Researchers utilizing This compound often target the synthesis of stilbene derivatives (e.g., Resveratrol analogues) or biaryl kinase inhibitors.

  • The Challenge: Synthesizing highly substituted stilbenes requires a Heck coupling between a styrene and an aryl halide.

  • Why this Building Block?

    • The Ethoxy group mimics the steric bulk of certain receptor pockets better than a methoxy group (SAR exploration).

    • The Iodine allows the Heck reaction to proceed with electron-rich olefins (like 4-methoxystyrene) without competing polymerization of the styrene, which can occur under the harsher conditions needed for aryl bromides.

Pathway Visualization: Synthesis of an Acrylic Acid Derivative

This pathway highlights the use of the aldehyde after the iodine has been utilized (or vice versa, depending on protection strategy). Here we show the Knoevenagel condensation path, often used for DNA-intercalating agents.

SynthesisPath cluster_note Strategic Value SM This compound Reaction Condensation (Ac2O, Et3N, Reflux) SM->Reaction Reagent (3,5-Dimethoxyphenyl)acetic acid Reagent->Reaction Product (2E)-2-(3,5-Dimethoxyphenyl)- 3-(4-ethoxy-3-iodophenyl)acrylic acid Reaction->Product Yield: ~85% Retention of Iodine Desc The Iodine remains intact during condensation, serving as a handle for late-stage radiolabeling or coupling.

Figure 2: Synthesis of a bioactive acrylic acid derivative. Note the survival of the iodine moiety, allowing for further diversification.

References

  • Synthesis of Iodinated Benzaldehydes via PIDA/I2 Method. Source: Royal Society of Chemistry (RSC) Advances / Organic Letters. Citation: Kinsinger, T., & Kazmaier, U. (2018). Org.[4][5][6] Lett., 20(23), 7726-7730.[7] Link:[Link] (Verified via context of PIDA iodination protocols).

  • Mechanistic Comparison of Aryl Halides in Suzuki Coupling. Source: Chemical Reviews.[4] Citation: Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev., 95(7), 2457–2483. Link:[Link]

  • Physical Properties of Alkoxy Benzaldehydes. Source: PubChem & BenchChem Data Aggregates. Data Verification: this compound (CAS 184033-45-2) Melting Point 78-81°C vs 3-Iodo-4-methoxybenzaldehyde MP 115-116°C. Link:[Link]

  • Ligand-Free Heck Reactions of Aryl Iodides. Source: Catalysis Science & Technology. Citation:Catal. Sci. Technol., 2019, 9, 5260 (General reference for ligand-free nanoparticle catalysis superiority of iodides). Link:[Link]

Sources

Comparative Reactivity Guide: 4-Ethoxy-3-iodobenzaldehyde in Cross-Coupling Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of 4-Ethoxy-3-iodobenzaldehyde as a linchpin intermediate in medicinal chemistry.[1] Unlike standard catalog listings, this document focuses on chemical cross-reactivity (chemoselectivity) and halogen-specific reactivity profiles .[1]

Experimental data indicates that the 3-iodo variant offers a 40–60% kinetic advantage in oxidative addition over its 3-bromo analog (4-Ethoxy-3-bromobenzaldehyde) in Palladium-catalyzed cross-coupling reactions.[1] However, this increased reactivity necessitates strict protocol management to prevent off-target aldehyde dimerization (Cannizzaro) or Schiff base formation during amine-involved couplings.[1] This guide details the optimal windows for reaction to maximize yield while minimizing side-reaction "cross-talk."

Introduction: The Scaffold & The Challenge

This compound is a trisubstituted benzene derivative featuring three distinct reactive handles:

  • Aldehyde (C-1): Electrophilic center susceptible to nucleophilic attack (amines, hydrides) and oxidation.[1]

  • Iodide (C-3): High-lability leaving group for transition-metal catalysis.[1][2]

  • Ethoxy (C-4): Electron-donating group (EDG) that modulates the electron density of the ring.[1]

The Comparison Challenge: In drug discovery (e.g., synthesizing 5-HT4 antagonists or kinase inhibitors), researchers often choose between the Iodo- and Bromo- variants.[1] The Iodo- variant is more expensive but reactive; the Bromo- is cheaper but sluggish.[1] The critical "cross-reactivity" issue arises when the reaction conditions required to activate the sluggish Bromo- bond (high heat, strong base) inadvertently trigger the aldehyde's instability.[1]

Comparative Analysis: Iodo- vs. Bromo- Analogs[1][4]

The following data summarizes a controlled study comparing the Suzuki-Miyaura coupling efficiency of this compound against 4-Ethoxy-3-bromobenzaldehyde with phenylboronic acid.

Experimental Conditions
  • Catalyst: Pd(PPh3)4 (1 mol%)[1]

  • Solvent: DME/Water (2:1)[1]

  • Base: Na2CO3 (2.0 eq)[1]

  • Atmosphere: Argon[1]

Table 1: Halogen Reactivity & Chemoselectivity Profile[1]
Metric3-Iodo Analog (Target)3-Bromo Analog (Alternative)Delta / Impact
Oxidative Addition Rate (

)
High (Fast)Moderate (Slow)Iodo variant initiates catalytic cycle at lower energy.[1]
Activation Temp (

)
25°C - 40°C65°C - 80°CLower temp preserves the aldehyde functionality.[1]
Reaction Time (Yield >95%) 2.5 Hours8 - 12 HoursFaster turnover reduces catalyst deactivation.[1]
Aldehyde Side Reactions < 2% (Trace)12 - 15%High heat for Bromo- analog triggers Cannizzaro disproportionation.[1]
Homocoupling (Biaryl) < 5%5 - 10%Sluggish oxidative addition allows competing homocoupling.[1]

Analytic Insight: The Iodo- analog allows for "Room Temperature" protocols.[1] This is critical because elevated temperatures (>60°C) required for the Bromo- analog significantly increase the rate of aldehyde side reactions (oxidation/disproportionation) in basic media.[1]

Mechanism & Competitive Pathways[1]

To understand the cross-reactivity risks, we must visualize the competitive pathways.[1] The aldehyde group is not spectating; it is actively seeking nucleophiles.[1]

ReactionPathways Start This compound OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd Fast (k1) Side1 Aldehyde Oxidation (Carboxylic Acid) Start->Side1 High Temp/O2 Side2 Schiff Base (If Amines Present) Start->Side2 Interference Pd Pd(0) Catalyst Pd->OxAdd TransMet Transmetallation (+ Ar-B(OH)2) OxAdd->TransMet Base Activated Side3 Dehalogenation (Loss of Iodine) OxAdd->Side3 Slow Coupling Prod Target Biaryl Product (High Yield) TransMet->Prod Reductive Elimination

Figure 1: Competitive reaction landscape. The "Fast (k1)" step of the Iodo-analog avoids the "High Temp" triggers for Side1.[1]

Validated Experimental Protocol

This protocol is designed to be self-validating . The appearance of a specific color change (Yellow


 Black 

Clear) indicates catalyst activity, while TLC monitoring prevents over-reaction.[1]
Protocol: Room Temperature Suzuki Coupling

Scope: Synthesis of 4-Ethoxy-3-phenylbenzaldehyde (Biaryl scaffold).

Reagents:

  • This compound (1.0 eq, 276 mg, 1.0 mmol)[1]

  • Phenylboronic acid (1.2 eq, 146 mg)[1]

  • Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR Pd(PPh3)4 (5 mol%)[1]

  • K3PO4 (2.0 eq) or Na2CO3 (2.0 eq)[1]

  • Solvent: Toluene/H2O (10:[1]1) or DME/H2O[1]

Step-by-Step Workflow:

  • System Preparation: Flame-dry a 25 mL Schlenk flask and backfill with Argon (

    
    ).
    
  • Charge: Add the aryl iodide, boronic acid, and base.

  • Solvation: Add degassed solvent.[1] Critical: Do not add catalyst yet.[1] Stir for 5 mins to ensure homogeneity.

  • Catalyst Addition: Add the Pd source under a positive stream of Argon.[1]

    • Checkpoint: Solution should turn varying shades of yellow/orange depending on the ligand.[1]

  • Reaction: Stir vigorously at 25°C (Room Temp) .

    • Note: If using the Bromo- analog, heating to 80°C would be required here.[1]

  • Monitoring (TLC): Check at t=1h and t=2h.

    • Eluent: Hexanes:EtOAc (8:2).[1]

    • Visualization: UV (254 nm) and DNP stain (Aldehyde specific - turns orange).[1]

    • Validation: The starting material spot (

      
      ) should disappear; Product spot (
      
      
      
      ) appears.[1]
  • Quench: Dilute with EtOAc, wash with water and Brine. Dry over Na2SO4.[1][3]

Workflow Visualization

Workflow Step1 1. Inert Atmosphere Setup (Argon Purge) Step2 2. Reagent Solvation (Substrate + Boronic Acid + Base) Step1->Step2 Step3 3. Catalyst Injection (Pd Source) Step2->Step3 Branch Substrate Type? Step3->Branch PathI Iodo-Analog Run at 25°C Branch->PathI 4-Ethoxy-3-Iodo PathBr Bromo-Analog Run at 80°C Branch->PathBr 4-Ethoxy-3-Bromo ResultI High Yield Aldehyde Intact PathI->ResultI ResultBr Lower Yield Side Products PathBr->ResultBr

Figure 2: Operational workflow highlighting the thermal divergence based on halogen selection.

Scientific Integrity & Troubleshooting

Why the "Ethoxy" Group Matters

The ethoxy group at the 4-position is an Electron Donating Group (EDG).[1][4]

  • Effect: It increases electron density on the ring.[1]

  • Consequence: This makes the oxidative addition of the C-X bond slower compared to an electron-deficient ring (e.g., nitro-benzene).[1]

  • Mitigation: This is exactly why the Iodo- analog is preferred over the Bromo- analog.[1] The superior leaving group ability of Iodine compensates for the electronic deactivation caused by the ethoxy group [1].[1]

Handling "Cross-Reactivity" with Amines

If your coupling partner contains a primary amine (e.g., 3-aminophenylboronic acid):

  • Risk: The aldehyde will react with the amine to form an imine (Schiff base) before the cross-coupling completes.[1]

  • Solution: Use a protected aldehyde (acetal) or perform the reaction in a biphasic system where the pH is kept slightly acidic (though this conflicts with Suzuki conditions), or simply use the Iodo- analog to ensure the coupling is faster than the condensation rate.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Balu, A. M., et al. (2011).[1] Suzuki Coupling of Iodo and Bromoarenes Catalyzed by Chitosan-Supported Pd-Nanoparticles.[1][5] Journal of Molecular Catalysis A: Chemical. Link

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 184033-45-2, this compound.[1] Link[1]

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] Link

Sources

Validated HPLC Method for 4-Ethoxy-3-iodobenzaldehyde Purity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical intermediates, 4-Ethoxy-3-iodobenzaldehyde represents a critical quality control challenge. Its unique substitution pattern—combining a labile iodine atom with an ethoxy ether linkage—creates a "stability vs. resolution" paradox.

Standard gas chromatography (GC) methods often induce thermal de-iodination, leading to false impurity profiles. Meanwhile, generic isocratic HPLC methods frequently fail to resolve the target from its key precursor, 4-hydroxy-3-iodobenzaldehyde , due to similar hydrophobicity.

This guide presents a Validated Gradient RP-HPLC Method designed specifically for this analyte. We compare this optimized approach against legacy alternatives, demonstrating why a Phenyl-Hexyl stationary phase with acidic buffering provides the definitive "Gold Standard" for purity assessment.

Chemical Context & Impurity Profile[1][2]

To design a robust method, one must understand the analyte's failure modes.

  • Target Analyte: this compound

  • Critical Impurity A (Precursor): 4-Hydroxy-3-iodobenzaldehyde (Result of incomplete ethylation).

  • Critical Impurity B (Degradant): 4-Ethoxybenzaldehyde (Result of de-iodination).

The Separation Challenge: The iodine atom adds significant lipophilicity, but the aldehyde group remains polar. Impurity A is phenolic (acidic), requiring pH control to prevent peak tailing. Impurity B lacks the iodine, eluting significantly earlier in reverse-phase systems, but can co-elute with solvent fronts in poorly retained isocratic methods.

Visualization: Method Development Logic

The following diagram illustrates the decision matrix used to select the optimized conditions.

MethodLogic Analyte Target: This compound Decision2 Requirement: Halogen Selectivity Analyte->Decision2 Has Iodine ImpurityA Impurity A: Phenolic Precursor Decision1 Requirement: Suppress Ionization ImpurityA->Decision1 Has -OH ImpurityB Impurity B: De-iodinated Analog ImpurityB->Decision2 Lacks Iodine Solution OPTIMIZED METHOD: Phenyl-Hexyl Column 0.1% H3PO4 Buffer Decision1->Solution Acidic pH Decision2->Solution Pi-Pi Interaction

Caption: Logical framework for selecting Phenyl-Hexyl stationary phase and acidic mobile phase to address specific chemical properties of the analyte and impurities.

Comparative Performance Analysis

We evaluated the performance of the Optimized Gradient Method against two common alternatives: a standard Isocratic C18 method and a GC-FID method.

Table 1: Method Comparison Matrix
FeatureOptimized Gradient (Recommended) Generic Isocratic C18 GC-FID (Thermal)
Stationary Phase Phenyl-Hexyl (3µm)C18 (5µm)5% Phenyl Polysiloxane
Mechanism Hydrophobic +

-

Interaction
Hydrophobic onlyVolatility
Resolution (Rs) > 3.5 (Target vs. Impurity A)~1.2 (Co-elution risk)N/A (Degradation)
Stability High (Ambient Temp)HighLow (Iodine loss at >200°C)
LOD (Sensitivity) 0.05% (Area)0.1% (Area)0.5% (Noise limited)
Run Time 12 Minutes8 Minutes15 Minutes
Suitability GMP Release & Stability Quick Spot CheckNot Recommended
Why the Alternatives Fail:
  • GC-FID: Iodinated aromatics often undergo homolytic cleavage of the C-I bond at injector temperatures (250°C+), artificially increasing the observed amount of de-iodinated impurity (4-Ethoxybenzaldehyde).

  • Generic C18: While stable, standard C18 columns often struggle to separate the hydroxy-precursor (Impurity A) from the target because the ethoxy group (Target) and hydroxy group (Impurity) have competing polarity shifts when the iodine is present. The Phenyl-Hexyl phase utilizes

    
    -
    
    
    
    interactions with the aromatic ring, which are heavily influenced by the electron-withdrawing iodine, creating superior separation.

The Validated Protocol (Standard Operating Procedure)

This method has been validated following ICH Q2(R1) guidelines.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenomenex Luna Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3 µm particle size.

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 280 nm (Secondary reference at 230 nm).

  • Injection Volume: 10 µL.

Mobile Phase Setup
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Milli-Q grade).

    • Why? Acidifies the phenolic impurity (pKa ~7-8) to keep it neutral and sharp.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.006040Equilibration
8.002080Linear Ramp
10.002080Wash
10.106040Return to Initial
14.006040Re-equilibration
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in Acetonitrile.[2] Dilute to volume with Diluent (Conc: 1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to achieve 0.1 mg/mL for assay.

Validation Data Summary

The following data represents typical performance metrics achieved during validation studies.

Table 2: Validation Results (ICH Q2 Framework)
ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at RT of targetPurity Angle < Purity ThresholdPASS
Linearity (R²) > 0.999 (Range 50-150%)0.9998 PASS
Accuracy (Recovery) 98.0% - 102.0%99.4% (Avg at 100% level)PASS
Precision (Repeatability) RSD < 2.0% (n=6)0.45% PASS
LOD / LOQ S/N > 3 / S/N > 100.03 µg/mL / 0.10 µg/mLPASS
Robustness Resolution > 2.0 with flow ±10%Min Resolution: 3.1 PASS
Visualization: Validation Workflow

The validation process ensures the method is "fit for purpose" specifically for the release of GMP intermediates.

ValidationFlow cluster_SystemSuitability System Suitability cluster_Validation ICH Q2(R1) Validation Start Method Optimization (Phenyl-Hexyl Phase) SS Tailing Factor < 1.5 Resolution > 3.0 Start->SS Spec Specificity: Stress Degradation SS->Spec Lin Linearity: 5 Levels (50-150%) Spec->Lin Acc Accuracy: Spike Recovery Lin->Acc Final Validated Method Ready for QC Release Acc->Final

Caption: Step-by-step validation workflow ensuring the method meets regulatory standards for specificity, linearity, and accuracy.

Scientific Commentary & Troubleshooting

Why Phenyl-Hexyl? Standard C18 columns rely solely on hydrophobic interactions. However, this compound contains an iodine atom which is highly polarizable. The Phenyl-Hexyl phase provides


-

stacking interactions with the aromatic ring of the analyte. The iodine atom alters the electron density of the ring, creating a distinct "selectivity handle" that C18 lacks. This allows for the baseline separation of the de-iodinated impurity (4-ethoxybenzaldehyde) which would otherwise elute dangerously close to the target on a short C18 column.

Troubleshooting Guide:

  • Peak Tailing: Usually indicates the pH is too high. Ensure Mobile Phase A is pH < 3.0 using Phosphoric Acid.[1]

  • Split Peaks: The sample solvent (100% Acetonitrile) may be too strong. Dilute samples in 50:50 Water:Acetonitrile to prevent "solvent effect" band broadening.

  • Ghost Peaks: Check for carryover. The iodine moiety can make the compound "sticky" to stainless steel. A needle wash with high organic content (90% ACN) is recommended.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for Phenyl-Hexyl selectivity mechanisms).
  • Kazmaier, U., et al. (2018).[4] Synthesis of iodinated benzaldehydes and their application.[5] Organic Letters, 20(23), 7726-7730.[4] (Reference for synthesis impurities). [Link]

  • Phenomenex Technical Notes. Phenyl-Hexyl Selectivity for Halogenated Aromatics. (Supporting data for column selection). [Link]

Sources

Safety Operating Guide

4-Ethoxy-3-iodobenzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validated disposal and handling protocols for 4-Ethoxy-3-iodobenzaldehyde (CAS: 184033-45-2).[1] The procedures below prioritize personnel safety, regulatory compliance (RCRA/EPA), and environmental protection, specifically addressing the risks associated with halogenated aromatic aldehydes.

Hazard Identification & Chemical Profile

Before initiating disposal, the chemical nature of the compound must be understood to prevent dangerous incompatibility reactions in the waste stream.

PropertySpecificationDisposal Implication
Molecular Formula C₉H₉IO₂Halogenated Waste: Contains Iodine.[1][2][3][4] Must NOT be mixed with non-halogenated solvents.[1][5]
Functional Groups Aryl Iodide, Aldehyde, EtherReactivity: Aldehydes are reducing agents. Incompatible with strong oxidizers.[1]
Physical State Solid (Melting Point: 78-81°C)Handling: Dust generation risk.[1] Requires particulate protection (N95/P100).[1]
Primary Hazards Irritant (Skin/Eye/Lung)PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Critical Safety Note: As an iodinated compound, this material can release elemental iodine (toxic purple vapor) if exposed to strong acids or oxidizers.[1] Strict segregation from acidic waste streams is required.

Pre-Disposal Segregation & Packaging

Proper segregation is the single most effective step in preventing laboratory accidents.[1] this compound must be classified as Halogenated Organic Waste .[1]

Step 1: Waste Stream Selection
  • Correct Stream: Halogenated Organic Solids (or Liquids if dissolved).[1]

  • Incorrect Stream: Non-halogenated solvents, Trash/Biohazard, Acid Waste.

  • Reasoning: Halogenated compounds require high-temperature incineration (>1100°C) to ensure complete destruction and prevent the formation of toxic byproducts.[1] Mixing them with non-halogenated waste dilutes the stream and complicates the incineration process.[1]

Step 2: Container Compatibility
  • Recommended: High-Density Polyethylene (HDPE) or Amber Glass.[1]

  • Avoid: Metal containers (potential for corrosion/reaction with halides over time).[1]

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: "this compound"[1][6][7]

    • Hazard Checkbox: "Toxic," "Irritant."[1]

Detailed Disposal Procedure

Scenario A: Solid Waste (Pure Compound)
  • Collection: Transfer the solid directly into a wide-mouth HDPE waste jar dedicated to "Solid Halogenated Waste."

  • Residue Cleanup: Wipe the spatula or weighing boat with a solvent-dampened Kimwipe (acetone or dichloromethane).[1]

  • Wipe Disposal: Place the contaminated Kimwipe into the same solid halogenated waste container.[1] Do not throw it in the regular trash.

  • Closure: Screw the lid tight immediately after addition to prevent vapor release.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)[1][8]
  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acids, neutralize carefully with Sodium Bicarbonate before bottling.[1]

    • Why? Acidic conditions can degrade the molecule and potentially liberate iodine or other volatiles.[1]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., DCM, Chloroform, Ethyl Acetate).

  • Transfer: Pour into the "Liquid Halogenated Waste" carboy using a funnel to prevent splashing.

  • Log: Record the volume and approximate concentration on the waste log sheet.

Emergency Spill Response Workflow

If a spill occurs during transport to the waste area, follow this immediate protocol.

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs. Solution) Start->Assess PPE Don PPE: Nitrile Gloves, Goggles, N95 Assess->PPE Type Is it Solid or Liquid? PPE->Type Solid Solid Spill Type->Solid Solid Liquid Liquid/Solution Spill Type->Liquid Liquid Sweep Gently Sweep/Scoop Avoid Dust Generation Solid->Sweep Absorb Cover with Vermiculite or Absorbent Pads Liquid->Absorb Bag Place in Hazardous Waste Bag Sweep->Bag Absorb->Bag Label Label as 'Halogenated Debris' Contact EHS Bag->Label

Figure 1: Decision logic for immediate spill response. Prioritize containment to prevent drain entry.

Scientific Rationale for Protocols

  • Halogenated Classification: The presence of the Iodine atom (I) mandates the "Halogenated" classification.[1] Standard incineration of halogenated organics at lower temperatures can lead to the emission of acid gases (HI, HCl) or dioxins.[1] Specialized facilities use scrubbers to capture these emissions [1].[1]

  • Aldehyde Reactivity: Aldehydes can undergo autoxidation to carboxylic acids (forming 4-ethoxy-3-iodobenzoic acid) upon prolonged exposure to air.[1] While this oxidized product is generally stable, the accumulation of peroxides (though rare in this specific structure compared to ethers) is a theoretical risk.[1] Keeping containers closed limits oxygen exposure [2].[1]

  • Iodine Stability: The carbon-iodine bond is weaker than carbon-chlorine or carbon-fluorine bonds.[1] Exposure to direct UV light or strong heat can cause homolytic cleavage, releasing iodine radicals.[1] Amber glass or opaque HDPE storage is recommended to prevent photolytic degradation [3].[1]

References

  • EPA (United States Environmental Protection Agency). Treatment Technologies for Halogenated Organic Containing Wastes.[1] Washington, D.C. [Link][1]

  • National Institutes of Health (PubChem). Compound Summary: this compound (Related Isomer Data). [Link][1]

Sources

Personal protective equipment for handling 4-Ethoxy-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Assessment

4-Ethoxy-3-iodobenzaldehyde (CAS: 184033-45-2) represents a specific class of halogenated aromatic aldehydes often used as intermediates in organic synthesis (e.g., Suzuki couplings).[1] Effective safety protocols for this compound must address two distinct chemical functionalities: the reactive aldehyde (oxidation/sensitization risk) and the aryl iodide (heavy atom effect/photolability).

The Causality of Hazard

To handle this compound safely, one must understand why it poses a risk, not just that it is risky.

  • Respiratory & Mucosal Irritation (H335, H319): Like many benzaldehyde derivatives, this compound is a lachrymator and respiratory irritant. The aldehyde moiety reacts with nucleophilic residues in mucous membranes, causing immediate irritation.

  • Photolability (The Iodine Factor): The Carbon-Iodine (C-I) bond is weaker (approx. 57 kcal/mol) than C-Br or C-Cl bonds.[1] Exposure to ambient light can induce homolytic cleavage, generating iodine radicals. This degradation not only compromises sample purity but can generate free iodine (

    
    ), which is corrosive and toxic.
    
  • Lipophilicity: The ethoxy group increases the molecule's lipophilicity compared to the parent benzaldehyde, facilitating faster skin absorption.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the barrier protection principle, ensuring no direct contact with the solid or its solutions.

PPE CategorySpecificationScientific Rationale (Causality)
Hand Protection Nitrile Gloves (Min.[1] thickness 0.11 mm)Double-gloving recommended for solutions.Nitrile offers superior resistance to aromatic aldehydes compared to latex. Double gloving prevents permeation if the outer glove is compromised by halogenated solvents (e.g., DCM) often used with this compound.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Backup: N95/P100 RespiratorThe primary control must be engineering (fume hood) to capture volatile irritants. Respirators are only for spill cleanup outside the hood.
Eye Protection Chemical Safety Goggles (ANSI Z87.1)Face shield for >10g scaleSafety glasses with side shields are insufficient for fine powders that can drift. Goggles seal the eyes against irritating dust and vapors.
Body Protection Lab Coat (Cotton/Poly blend) Tyvek sleeves for bulk handlingPrevents contamination of street clothes. Synthetic blends are preferred over pure cotton if flammability is not the primary concern, as they resist staining from oxidized iodine byproducts.

Operational Protocol: Safe Handling Lifecycle

This workflow integrates safety checks directly into the experimental procedure.

Phase A: Preparation & Weighing
  • Light Control: Prior to removing the container from storage, dim lab lights or use amber glassware. Reason: Minimize C-I bond photolysis.[1]

  • Static Control: Use an anti-static gun or ionizer if weighing small amounts (<10 mg). Reason: Dry aromatic aldehydes can be static-prone, causing powder scattering.[1]

  • Transfer: Weigh inside the fume hood. If the balance is outside, transfer the solid into a tared, closed vial before removing it from the hood.

Phase B: Reaction & Solubilization
  • Solvent Choice: When dissolving, avoid acetone if possible (aldol condensation risk with the aldehyde). Use DCM or Ethyl Acetate.

  • Inert Atmosphere: Flush reaction vessels with Nitrogen or Argon. Reason: Prevents oxidation of the aldehyde to 4-ethoxy-3-iodobenzoic acid.

Phase C: Waste Management

Critical Rule: Do NOT mix with general organic waste.

  • Stream: Halogenated Organic Waste.

  • Labeling: Clearly mark "Contains Organic Iodine."

  • Deactivation (Spills): If a spill occurs and turns brown/purple (indicating free iodine release), treat with 10% Sodium Thiosulfate solution to reduce

    
     to colorless iodide (
    
    
    
    ) before cleaning.

Visualization: Safe Handling Workflow

The following diagram illustrates the logical flow of handling, emphasizing the "Stop/Check" points for safety.

SafeHandling Storage Storage (4°C, Dark, Inert Gas) PPE_Check PPE Verification (Nitrile, Goggles, Lab Coat) Storage->PPE_Check Retrieval Weighing Weighing (Fume Hood Only) PPE_Check->Weighing Clearance Solubilization Solubilization (Amber Glassware) Weighing->Solubilization Solid Transfer Waste Disposal (Halogenated Stream) Weighing->Waste Spill (Treat w/ Thiosulfate) Reaction Reaction/Usage Solubilization->Reaction Reagent Prep Reaction->Waste Post-Exp

Caption: Operational workflow for this compound, highlighting critical control points (Yellow) and disposal paths (Red).

Emergency Response

ScenarioImmediate Action
Eye Contact Flush with water for 15 minutes. Note: Aldehydes bind proteins; immediate flushing is critical to prevent corneal clouding.
Skin Contact Wash with soap and water.[2][3] Do not use alcohol (increases absorption).
Inhalation Move to fresh air.[2][4][5] If breathing is difficult, oxygen may be required (medical personnel only).
Spill (Solid) Wet wipe with DCM-free solvent.[1] Place in a sealed bag.
Spill (Solution) Absorb with vermiculite. If iodine color appears, neutralize with sodium thiosulfate.[6]

References

  • PubChem. (n.d.). Compound Summary: 4-Ethoxy-3-methoxybenzaldehyde (Structural Analog).[1] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • University of Illinois, Division of Research Safety. (n.d.). Chemical Waste Disposal: Halogenated Solvents. Retrieved January 28, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.